2-Bromo-5-fluorobenzamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKACIBALIJPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380952 | |
| Record name | 2-bromo-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-34-4 | |
| Record name | 2-bromo-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-5-fluorobenzamide chemical properties
An In-depth Technical Guide to 2-Bromo-5-fluorobenzamide: Properties, Reactivity, and Applications
Abstract
This technical guide offers a comprehensive overview of this compound (CAS No. 1006-34-4), a halogenated aromatic amide of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes core chemical properties, advanced spectroscopic analysis, and field-proven reactivity profiles to provide researchers and drug development professionals with a practical, in-depth resource. The guide details the compound's physicochemical characteristics, explores its synthetic utility as a versatile building block—particularly in palladium-catalyzed cross-coupling reactions—and outlines essential safety and handling protocols. The content is structured to deliver not just data, but a causal understanding of the molecule's behavior, supported by authoritative references and practical experimental workflows.
Compound Identification and Core Properties
This compound is a disubstituted benzamide featuring bromine and fluorine atoms on the aromatic ring. This substitution pattern imparts unique reactivity, making it a valuable intermediate for introducing a 2-amino-4-fluorobenzoyl moiety into more complex molecular architectures.
Table 1: Core Compound Identifiers
| Identifier | Value |
| CAS Number | 1006-34-4[1][2][3][4] |
| Molecular Formula | C₇H₅BrFNO[2][4] |
| Molecular Weight | 218.02 g/mol [2][4] |
| IUPAC Name | This compound[1] |
| InChI Key | OCKACIBALIJPNT-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)N)Br[5] |
Physicochemical Properties
The physical properties of this compound are consistent with a stable, crystalline organic solid, making it straightforward to handle and store under standard laboratory conditions.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Physical Form | Solid, White to off-white powder | [1] |
| Melting Point | 143 °C | [3] |
| Boiling Point | 249.8 ± 30.0 °C (Predicted) | [3] |
| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Sealed in dry, Room Temperature | [2][3] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following sections describe the expected spectral characteristics based on its molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum will feature distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns (doublet, triplet of doublets, etc.) will be influenced by both H-H and H-F coupling constants. The two amide protons (-CONH₂) are expected to appear as a broad singlet, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the bromine, fluorine, and amide substituents. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include:
-
N-H Stretching: Two bands (symmetric and asymmetric) in the range of 3100-3500 cm⁻¹, characteristic of a primary amide.
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II): A band typically found near 1600-1640 cm⁻¹.
-
C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ region.
-
C-Br Stretching: A weaker absorption in the 500-650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted collision cross-section (CCS) values can further aid in structural confirmation.[5]
Reactivity and Synthetic Utility
The synthetic value of this compound is primarily derived from the reactivity of the C-Br bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the fluorine and amide groups influences the reactivity of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
The ortho-bromo position is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular scaffolds.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form a C-C bond by coupling the aryl bromide with an organoboron species (boronic acid or ester)[6][7]. This is a powerful method for synthesizing biaryl compounds. The reaction requires a palladium catalyst, a phosphine ligand, and a base to proceed.[8] The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific coupling partners.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[9][10] It is one of the most effective methods for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[11] The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the product.[12][13]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a validated, step-by-step methodology for a typical Suzuki coupling reaction using this compound as the starting material. The causality for reagent choice is explained to provide deeper insight.
Objective: To synthesize 2-(4-methoxyphenyl)-5-fluorobenzamide via Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂] (Catalyst)
-
SPhos (Ligand)
-
Potassium phosphate (K₃PO₄) (Base)
-
Toluene and Water (Solvent system)
-
Anhydrous Magnesium Sulfate (Drying agent)
-
Ethyl acetate, Hexanes (For chromatography)
Workflow Diagram:
Step-by-Step Procedure:
-
Reactor Setup: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting bromide. Potassium phosphate is a moderately strong base effective in activating the boronic acid for transmetalation without causing hydrolysis of the amide.[14]
-
-
Catalyst Addition: Add Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Causality: Pd(OAc)₂ is a common palladium precatalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency and yields.[12]
-
-
Solvent Addition and Degassing: Add toluene and water (e.g., in a 4:1 ratio). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, inhibiting the reaction.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield the pure 2-(4-methoxyphenyl)-5-fluorobenzamide.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[15]
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | Warning | |
| Hazard Statements | H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] | |
| H335 | May cause respiratory irritation.[1][16] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][15][16] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][15][16] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[17][18]
Applications in Research and Drug Development
This compound is a key building block for synthesizing a range of pharmacologically active compounds.[19] Its structure is often incorporated into molecules targeting various biological pathways. The ability to easily diversify the molecule at the 2-position through cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. Its derivatives have been explored in the development of inhibitors for enzymes and receptors implicated in oncology, inflammation, and other therapeutic areas.
Conclusion
This compound is a synthetically versatile and valuable intermediate for chemical research and pharmaceutical development. Its well-defined physicochemical properties, predictable spectroscopic profile, and reliable reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an indispensable tool for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in the laboratory.
References
- 2-Bromo-N-propyl-5-fluorobenzamide CAS#: 951884-10-9.
- N-(benzyloxy)-2-bromo-5-fluorobenzamide | C14H11BrFNO2 | CID 9227655. PubChem. [Link]
- 2-Bromo-5-fluorobenzaldehyde.
- Thermophysical Properties of 2-Bromo-5-fluorobenzenamine. Chemcasts. [Link]
- 2-Bromo-5-fluorobenzaldehyde (CAS 94569-84-3) Properties. Chemcasts. [Link]
- Buchwald–Hartwig amin
- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. International Letters of Chemistry, Physics and Astronomy. [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321. PubChem. [Link]
- Exploring 2-Bromo-5-fluorobenzaldehyde: Your Key to Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2-Bromo-5-fluorobenzotrifluoride. Cheméo. [Link]
- Buchwald-Hartwig Amin
- Suzuki reaction. Wikipedia. [Link]
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- The Buchwald-Hartwig Amin
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- This compound (C7H5BrFNO). PubChemLite. [Link]
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- 2-Bromo-5-fluorobenzaldehyde - Optional[FTIR] - Spectrum. SpectraBase. [Link]
- Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
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An In-depth Technical Guide to 2-Bromo-5-fluorobenzamide: A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-bromo-5-fluorobenzamide, a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, detailed synthesis protocols with scientific rationale, and its strategic applications in the synthesis of pharmacologically active molecules.
Core Compound Identification and Properties
This compound is a halogenated aromatic compound whose unique substitution pattern provides multiple reactive sites for synthetic transformations.
IUPAC Name: this compound[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1006-34-4 | [1][2] |
| Molecular Formula | C₇H₅BrFNO | [2] |
| Molecular Weight | 218.02 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 143 °C | [2] |
| Boiling Point | 249.8 ± 30.0 °C (Predicted) | [2] |
| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.82 ± 0.50 (Predicted) | [2] |
| InChI Key | OCKACIBALIJPNT-UHFFFAOYSA-N | [1] |
Strategic Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The following workflow outlines a common and reliable synthetic route, emphasizing the rationale behind the choice of reagents and conditions.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of the Precursor, 2-Bromo-5-fluorobenzoic Acid
The carboxylic acid is a stable intermediate that can be synthesized from the corresponding aldehyde.
Step 1: Oxidation of 2-Bromo-5-fluorobenzaldehyde
The conversion of the aldehyde to a carboxylic acid is a standard oxidation reaction. The choice of an oxidizing agent like potassium permanganate (KMnO₄) is based on its efficacy and cost-effectiveness for this type of transformation[3].
-
Materials: 2-Bromo-5-fluorobenzaldehyde, potassium permanganate, water, sulfuric acid, sodium bisulfite, diethyl ether.
-
Procedure:
-
Dissolve 2-bromo-5-fluorobenzaldehyde in an appropriate solvent like acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the aldehyde solution at room temperature. The reaction is exothermic and will result in the formation of a brown manganese dioxide precipitate.
-
Stir the mixture vigorously for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Quench the reaction by adding a small amount of sodium bisulfite to consume any excess potassium permanganate.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the 2-bromo-5-fluorobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent system like ethanol/water to yield pure 2-bromo-5-fluorobenzoic acid.
-
Experimental Protocol: Synthesis of this compound
The final step involves the conversion of the carboxylic acid to the primary amide. A common and efficient method is via the formation of an acyl chloride intermediate, which is highly reactive towards nucleophiles like ammonia[4].
Step 2: Formation of 2-Bromo-5-fluorobenzoyl Chloride
-
Materials: 2-Bromo-5-fluorobenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of dimethylformamide (DMF).
-
Procedure:
-
In a fume hood, suspend 2-bromo-5-fluorobenzoic acid in an excess of thionyl chloride.
-
Add a few drops of DMF as a catalyst.
-
Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-5-fluorobenzoyl chloride is often used in the next step without further purification.
-
Step 3: Amidation of 2-Bromo-5-fluorobenzoyl Chloride
-
Materials: 2-Bromo-5-fluorobenzoyl chloride, concentrated aqueous ammonia.
-
Procedure:
-
Cool a flask of concentrated aqueous ammonia in an ice bath.
-
Slowly add the crude 2-bromo-5-fluorobenzoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is highly exothermic.
-
A white precipitate of this compound will form immediately.
-
Continue stirring the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any ammonium salts.
-
Dry the product under vacuum to obtain this compound.
-
Purity can be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The product can be further purified by recrystallization if necessary.
-
An alternative, more direct approach for the amidation of 2-bromo-5-fluorobenzoic acid involves the use of coupling agents or catalytic methods, which can be advantageous in terms of atom economy and milder reaction conditions[5][6].
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the bromo, fluoro, and amide functionalities makes this compound a highly valuable scaffold in medicinal chemistry. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate[7]. The benzamide moiety itself is a known pharmacophore in several classes of drugs, notably PARP inhibitors[8][9].
Caption: Key applications of this compound in synthesis.
Role as a Precursor in Kinase Inhibitor Synthesis
Protein kinases are crucial targets in oncology, and many small molecule inhibitors have been developed[10]. The scaffold of this compound can be elaborated into various heterocyclic systems known to inhibit kinases. For instance, the aldehyde precursor, 2-bromo-5-fluorobenzaldehyde, is used in the synthesis of pyrazolopyrimidine-based kinase inhibitors[10]. The benzamide itself can be a precursor to related heterocyclic cores.
A Building Block for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective against cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations[7][9]. The benzamide group is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the PARP enzyme[8][9]. This compound provides a ready-made benzamide core that can be further functionalized at the bromine position to build potent and selective PARP inhibitors[11][12].
Synthesis of Quinazolinone-based Antitumor Agents
The precursor, 2-bromo-5-fluorobenzaldehyde, has been utilized in the laboratory synthesis of quinazolinones, a class of compounds known to exhibit antitumor activity[6]. This highlights the utility of the 2-bromo-5-fluoro-substituted phenyl ring system in constructing biologically active heterocyclic compounds.
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as a warning-level hazard and can cause skin and serious eye irritation, as well as respiratory irritation[1].
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
Handling Recommendations:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically important intermediate in synthetic and medicinal chemistry. Its versatile structure allows for the efficient construction of complex molecules, particularly in the development of targeted therapeutics like kinase and PARP inhibitors. The synthetic routes to this compound are well-established, proceeding from readily available precursors. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in research and drug development.
References
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- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]
- Wang, D., Ma, J., Ye, M., & Zhang, J. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde. CN105884591A.
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- Optical film, polarizer and display device. (n.d.). PubChem.
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- Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016). Patsnap.
- Li, Y., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European Journal of Medicinal Chemistry, 229, 114062. [Link]
- Base-promoted direct amidation of esters: beyond the current scope and practical applications. (n.d.). National Institutes of Health.
- Thapa, P., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11370-11395. [Link]
- Zhang, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 24(12), 2275. [Link]
- Xu, Y., et al. (2022). Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 237, 114417. [Link]
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- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (n.d.). National Institutes of Health.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI.
- Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. (n.d.). ResearchGate.
- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. (n.d.). Semantic Scholar.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluorobenzamide (CAS 1006-34-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the known physicochemical properties of 2-Bromo-5-fluorobenzamide, a key building block in synthetic and medicinal chemistry. While experimental data for this compound is limited in publicly accessible databases, this document collates available information and provides standardized methodologies for its empirical determination.
Chemical Identity and Structure
This compound is a halogenated aromatic amide. The presence of bromine and fluorine atoms, along with the amide functional group, imparts specific reactivity and physical characteristics to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.
-
IUPAC Name: this compound
-
CAS Number: 1006-34-4
-
Molecular Formula: C₇H₅BrFNO
-
Molecular Weight: 218.03 g/mol
-
Chemical Structure:
-
InChI Code: 1S/C7H5BrFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)
-
InChI Key: OCKACIBALIJPNT-UHFFFAOYSA-N
-
Physicochemical Data
The following table summarizes the available experimental and predicted physicochemical data for this compound. It is important to note the distinction between experimentally verified values and computationally predicted data.
| Property | Value | Data Type | Source(s) |
| Melting Point | 143 °C | Experimental | [1] |
| Boiling Point | 249.8 ± 30.0 °C | Predicted | [1] |
| Density | 1.696 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 14.82 ± 0.50 | Predicted | [1] |
| Appearance | White to off-white solid | Experimental | [1] |
| Solubility | No quantitative data available | - | - |
| Storage Temperature | Room Temperature, Sealed in dry conditions | Recommended | [1] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the amide protons. The chemical shifts and splitting patterns will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the amide group.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the carbonyl carbon appearing at the most downfield chemical shift.
Experimental Protocols for Physicochemical Characterization
For researchers synthesizing or working with this compound, the following standard operating procedures outline the methodologies for determining its key physicochemical properties.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
A rapid initial heating is performed to determine an approximate melting range.
-
A second, slower measurement is conducted with a heating rate of 1-2°C per minute, starting from approximately 20°C below the estimated melting point.
-
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (for Predicted Value Verification)
Given that the available boiling point is a predicted value, experimental determination is necessary for confirmation. This would likely require distillation under reduced pressure to prevent decomposition.
Methodology (Microscale):
-
Sample Preparation: A small amount of the liquid sample (if melted) is placed in a micro boiling point tube.
-
Apparatus Setup: A Thiele tube or a similar micro boiling point apparatus is used. A capillary tube, sealed at one end, is inverted and placed inside the boiling point tube.
-
Heating: The apparatus is heated slowly and evenly.
-
Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is recorded. This is the boiling point at the given atmospheric pressure.
Solubility Determination
Understanding the solubility profile is crucial for applications in drug development and process chemistry.
Methodology (Shake-Flask Method):
-
System Preparation: A known excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Safety and Handling
This compound is classified with specific hazards that require appropriate handling and personal protective equipment.
GHS Hazard Classification:
-
Hazard Statements:
-
Signal Word: Warning[2]
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[2]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2]
Conclusion
This compound (CAS 1006-34-4) is a compound with established utility in chemical synthesis. While a full experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides the most current information and outlines the necessary experimental workflows for its complete characterization. The provided safety information should be strictly adhered to in all handling and experimental procedures.
References
- PubChem. 2-Bromo-5-fluorobenzaldehyde.
- University of Wisconsin. Chem 117 Reference Spectra Spring 2011.
- The Royal Society of Chemistry. Supporting Information.
- NIST. 2-Bromo-5-fluorobenzotrifluoride.
- SpectraBase. 2-Bromo-5-fluorobenzaldehyde - Optional[FTIR] - Spectrum.
- PubChem. N-(benzyloxy)-2-bromo-5-fluorobenzamide.
- SpectraBase. 2-Bromo-5-fluorobenzaldehyde.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- NIST. 2-Amino-5-bromo-2'-fluorobenzophenone.
- PMC - NIH. 2-Bromo-5-fluorobenzaldehyde.
- NMRDB.org. Predict 13C carbon NMR spectra.
- Cheméo. 2-Bromo-5-fluorobenzotrifluoride.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChem. 2-Bromobenzamide.
- 13-C NMR Chemical Shift Table.pdf.
- ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde.
- PubChem. 5-Bromo-2-fluorobenzaldehyde.
- PubChem. 2-Bromo-5-fluorobenzotrifluoride.
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An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluorobenzamide
This guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-5-fluorobenzamide, a key intermediate in the development of novel therapeutics and other advanced chemical applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the causality behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.
Introduction: The Significance of this compound
This compound is a substituted aromatic amide whose structural motifs are of significant interest in medicinal chemistry. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. The amide functionality itself is a common feature in biologically active molecules. Consequently, robust and efficient synthetic access to this compound is of paramount importance for the rapid exploration of chemical space in drug discovery programs.
Primary Synthetic Pathway: Amidation of 2-Bromo-5-fluorobenzoic Acid
The most direct and widely employed route for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. This transformation is typically a two-step process involving the initial activation of the carboxylic acid to a more reactive species, followed by nucleophilic attack by an amine source, typically ammonia.
Mechanistic Considerations
Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the acid-base reaction that forms a highly unreactive carboxylate salt.[1] To overcome this, the carboxylic acid must first be "activated." A common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).[2][3] The resulting acyl chloride is a much more potent electrophile and readily reacts with ammonia to form the desired amide.
The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent collapse of the intermediate, releasing sulfur dioxide and hydrochloric acid as byproducts and forming the highly reactive acyl chloride.[4] The subsequent reaction with ammonia is a straightforward nucleophilic acyl substitution on the acyl chloride.
Experimental Protocol: Synthesis of this compound from 2-Bromo-5-fluorobenzoic Acid
This protocol details a reliable method for the preparation of this compound, commencing with the synthesis of the requisite precursor, 2-bromo-5-fluorobenzoic acid, from 2-bromo-5-fluorobenzaldehyde.
Part A: Synthesis of 2-Bromo-5-fluorobenzoic Acid
The synthesis of 2-bromo-5-fluorobenzoic acid is readily achieved through the oxidation of 2-bromo-5-fluorobenzaldehyde.[5] Common oxidizing agents such as potassium permanganate can be employed for this transformation.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.1 eq) in water. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Work-up: Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate.
-
Isolation: Filter the mixture to remove the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-5-fluorobenzoic acid as a white to pale yellow crystalline powder.[5]
Part B: Synthesis of this compound
This part of the protocol outlines the conversion of 2-bromo-5-fluorobenzoic acid to the target amide using thionyl chloride for activation.
Step-by-Step Protocol:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-bromo-5-fluorobenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Thionyl Chloride Addition: To this suspension, add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise at room temperature. The reaction mixture is then gently refluxed for 1-2 hours or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. This step is crucial to avoid unwanted side reactions in the next step.
-
Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent like DCM or THF and cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in 1,4-dioxane) dropwise.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Amount |
| 2-Bromo-5-fluorobenzoic acid | 219.01 | 1.0 eq | 5.0 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5-2.0 eq | 4.1 - 5.4 mL |
| Ammonia (0.5 M in dioxane) | 17.03 | Excess | ~100 mL |
| Dichloromethane (DCM) | 84.93 | Solvent | As needed |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalyst | A few drops |
Table 1: Representative quantities for the synthesis of this compound.
Visualizing the Synthesis
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Overall synthetic scheme for this compound.
Caption: Step-by-step workflow for the amidation reaction.
Alternative Synthetic Considerations
While the amidation of 2-bromo-5-fluorobenzoic acid is the most common route, other pathways could be envisioned. For instance, the direct bromination of 5-fluorobenzamide could be a potential route, although this may suffer from regioselectivity issues and the generation of multiple brominated byproducts. The synthesis of 5-fluorobenzamide itself would likely start from 5-fluorobenzoic acid or its corresponding acyl chloride.
Safety and Handling
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
2-Bromo-5-fluorobenzaldehyde and 2-bromo-5-fluorobenzoic acid are irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Ammonia is a corrosive gas with a pungent odor. Anhydrous ammonia and concentrated solutions should be handled in a fume hood.
Conclusion
The synthesis of this compound is most reliably achieved through the amidation of 2-bromo-5-fluorobenzoic acid, which is readily prepared from the corresponding aldehyde. The key to a successful synthesis lies in the efficient activation of the carboxylic acid, for which thionyl chloride is a highly effective reagent. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and safely produce this valuable building block for their discovery and development programs.
References
- Liguori, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(76), 71947-71954.
- LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Pace, V., et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Tetrahedron Letters, 56(35), 5044-5046.
- LibreTexts. (2022). Chemistry of Amides.
- Chemguide. (Date unavailable). The Preparation of Amides.
- LibreTexts. (2023). Making Amides from Carboxylic Acids.
Sources
An In-depth Technical Guide to 2-Bromo-5-fluorobenzamide: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-5-fluorobenzamide, a key chemical intermediate in the fields of medicinal chemistry and drug development. We will delve into its fundamental properties, outline robust synthetic and purification protocols, discuss its spectral characteristics, and explore its strategic application as a molecular building block for targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile compound.
Core Molecular Profile
This compound is a substituted aromatic amide that serves as a valuable scaffold in organic synthesis. Its structure incorporates three key features that dictate its reactivity and utility: a bromine atom, a fluorine atom, and a primary amide group, all positioned on a benzene ring. This specific arrangement of functional groups makes it a strategic starting material for introducing this moiety into more complex molecules, particularly in the development of enzyme inhibitors and other bioactive agents.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. This data is essential for laboratory handling, reaction planning, and analytical characterization.
| Identifier | Value | Source(s) |
| Molecular Formula | C₇H₅BrFNO | [1] |
| Molecular Weight | 218.02 g/mol | [2] |
| CAS Number | 1006-34-4 | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 143 °C | [2] |
| IUPAC Name | This compound | |
| InChIKey | OCKACIBALIJPNT-UHFFFAOYSA-N |
Safety and Handling
As with any laboratory chemical, proper handling is paramount. This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Purification
The synthesis of this compound is most logically achieved via a two-step sequence starting from the commercially available 2-Bromo-5-fluorobenzaldehyde. This pathway involves an oxidation to the corresponding carboxylic acid, followed by amidation.
Caption: Proposed two-step synthetic workflow for this compound.
Experimental Protocol 1: Synthesis of 2-Bromo-5-fluorobenzoic Acid
This protocol describes the oxidation of the aldehyde precursor. The choice of a strong oxidant like potassium permanganate (KMnO₄) is effective for this transformation.
-
Setup: To a solution of 2-Bromo-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent mixture such as acetone/water, add potassium permanganate (KMnO₄, ~2.0 eq) portion-wise.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction is exothermic and may require cooling to maintain control.
-
Workup: Upon completion, the reaction is quenched by adding a reducing agent (e.g., sodium sulfite) until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Isolation: Filter the mixture to remove the manganese dioxide. Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Bromo-5-fluorobenzoic acid.
Experimental Protocol 2: Synthesis of this compound
This procedure details the conversion of the carboxylic acid to the primary amide. This is a standard and reliable method involving the formation of an acyl chloride intermediate.
-
Acyl Chloride Formation: In a fume hood, suspend 2-Bromo-5-fluorobenzoic acid (1.0 eq) in an inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the evolution of gas ceases and the solid dissolves.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous, inert solvent (e.g., THF or DCM) and cool to 0 °C. Add a concentrated aqueous solution of ammonium hydroxide (~5.0 eq) dropwise.
-
Isolation: Stir the reaction vigorously for 1 hour, then allow it to warm to room temperature. The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove ammonium salts, and then with a small amount of cold diethyl ether.
-
Drying: Dry the resulting white solid under high vacuum to afford pure this compound.
Purification by Recrystallization
For obtaining high-purity material suitable for drug development, recrystallization is recommended. The solubility profile of the related N,N-dimethyl derivative suggests moderate solubility in polar protic solvents.
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system.
-
Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. If necessary, add hot water dropwise until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry thoroughly.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this compound are not widely published in peer-reviewed journals, its expected spectral data can be reliably predicted based on its structure.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak. A key diagnostic feature is the isotopic pattern of bromine.
-
Expected M⁺ Peak: A pair of peaks of nearly equal intensity at m/z 217 and 219, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Monoisotopic Mass: 216.95386 Da.[1]
-
Predicted Collision Cross Section ([M+H]⁺): 135.7 Ų.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR (Predicted): The aromatic region will display three distinct signals for the protons on the benzene ring. The amide protons (NH₂) will typically appear as a broad singlet.
-
Aromatic Protons (3H): Expected to appear in the range of δ 7.2-7.8 ppm. The specific chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms. The proton ortho to the bromine will likely be the most downfield.
-
Amide Protons (2H): A broad singlet, typically in the range of δ 6.0-8.0 ppm, which is exchangeable with D₂O.
¹³C NMR (Predicted): The spectrum will show seven signals: six for the aromatic carbons and one for the carbonyl carbon.
-
Carbonyl Carbon (C=O): Expected around δ 165-170 ppm.
-
Aromatic Carbons (6C): Expected in the range of δ 110-165 ppm. The carbon attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), and other carbons will show smaller two-, three-, and four-bond couplings to fluorine. The carbon attached to bromine (C-Br) will be identifiable in the δ 110-120 ppm range.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for constructing complex molecules, particularly in the synthesis of targeted therapies. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl groups.
Role as a Key Intermediate for PARP Inhibitors
A significant application of this structural motif is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4] PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[3]
The benzamide portion of the molecule often serves as the "pharmacophore" that binds to the nicotinamide pocket of the PARP enzyme, while the bromo-fluoro-substituted ring provides a platform for synthetic elaboration to achieve potency and selectivity.
Caption: Strategic role of this compound in the synthesis of PARP inhibitors.
The strategic placement of the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties (like pKa and lipophilicity) of the final drug candidate, which are critical aspects of modern drug design.
Conclusion
This compound is more than a simple chemical; it is a strategically designed intermediate that provides chemists with a reliable and versatile entry point for the synthesis of complex, high-value molecules. Its well-defined physicochemical properties and predictable reactivity make it an asset in research and development. The protocols and data presented in this guide provide a solid foundation for its synthesis, characterization, and intelligent application in medicinal chemistry, particularly in the ongoing development of next-generation enzyme inhibitors for cancer therapy.
References
- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]
- PubChem. N-(benzyloxy)-2-bromo-5-fluorobenzamide.
- PubChemLite. This compound (C7H5BrFNO). Université du Luxembourg. [Link]
- Hiremath, C. S., & Sundius, T. R. (2009). Vibrational spectra, ab initio/DFT electronic structure calculations, and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde.
- Wang, Y., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. European Journal of Medicinal Chemistry, 234, 114251. [Link]
- Rajendran, S., et al. (2015). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime.
- Pharmaffiliates. 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile. [Link]
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Starting materials for 2-bromo-5-fluorobenzamide synthesis
An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 2-Bromo-5-fluorobenzamide
Introduction
This compound is a substituted aromatic amide that serves as a critical structural motif and versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its utility as a building block stems from the unique electronic properties and reactivity conferred by the arrangement of its functional groups: an amide, a bromine atom, and a fluorine atom. The strategic selection of starting materials is a paramount consideration in the development of a synthetic route, directly influencing the overall efficiency, scalability, cost-effectiveness, and environmental impact of the process.
This technical guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the logical selection of foundational starting materials. We will explore the causality behind key transformations, provide detailed experimental protocols, and offer insights into process optimization for researchers, chemists, and drug development professionals.
Chapter 1: The Primary Synthetic Pathway via Carboxylic Acid Intermediate
The most direct and widely employed strategy for the synthesis of this compound involves a two-stage process: the regioselective bromination of a fluorinated benzoic acid precursor, followed by the amidation of the resulting carboxylic acid. This pathway is favored for its logical progression and reliance on well-established chemical transformations.
Logical Workflow: From 3-Fluorobenzoic Acid to this compound
Caption: Synthetic workflow from 3-fluorobenzoic acid to this compound.
Foundational Starting Material: 3-Fluorobenzoic Acid
The synthesis logically commences with a commercially available and structurally simple precursor. 3-Fluorobenzoic acid is an ideal starting material as it contains the required fluorine and carboxylic acid moieties, leaving only the site-specific introduction of the bromine atom to be accomplished.
Table 1: Properties of 3-Fluorobenzoic Acid
| Property | Value |
| CAS Number | 455-38-9 |
| Molecular Formula | C₇H₅FO₂ |
| Molecular Weight | 140.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 122-125 °C |
Key Transformation I: Regioselective Electrophilic Bromination
The critical step in this synthesis is the selective bromination of 3-fluorobenzoic acid to form 2-bromo-5-fluorobenzoic acid. This transformation is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the directing effects of the existing substituents.
Causality of Regioselectivity: The benzene ring has two directing groups:
-
Fluorine (-F) at C3: An ortho, para-director. It activates the positions ortho (C2, C4) and para (C6) to it for electrophilic attack.
-
Carboxylic Acid (-COOH) at C1: A meta-director. It deactivates the ring and directs incoming electrophiles to the positions meta (C3, C5) to it.
The desired product requires bromination at the C2 position. This position is ortho to the fluorine atom and meta to the carboxylic acid group. The strong ortho-directing effect of the fluorine atom synergizes with the meta-directing influence of the carboxylic acid, making the C2 position the most electronically favorable site for electrophilic attack by the bromonium ion (Br⁺) generated in situ.[1] This synergy ensures high regioselectivity, which is crucial for minimizing the formation of unwanted isomers and simplifying purification.
Experimental Protocol: Synthesis of 2-Bromo-5-fluorobenzoic Acid
This protocol is a representative procedure based on established principles of electrophilic bromination.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend 3-fluorobenzoic acid in a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to the suspension.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add a stoichiometric equivalent of bromine (Br₂), dissolved in the same solvent, via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by carefully pouring the mixture into a cold, aqueous solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.
-
Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 2-bromo-5-fluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Key Transformation II: Amidation of 2-Bromo-5-fluorobenzoic Acid
Direct amidation of a carboxylic acid with ammonia requires harsh conditions (high temperature and pressure) and often results in low yields. A more reliable and efficient method involves a two-step sequence: activation of the carboxylic acid to a more reactive derivative, followed by reaction with an ammonia source.
Step A: Synthesis of 2-Bromo-5-fluorobenzoyl Chloride
The most common activation method is the conversion of the carboxylic acid to an acyl chloride.[2] Thionyl chloride (SOCl₂) is a widely used reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying product isolation.[2]
Experimental Protocol: Acyl Chloride Formation
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂) with 2-bromo-5-fluorobenzoic acid.[3]
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents), along with a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-5-fluorobenzoyl chloride is often used directly in the next step without further purification.[2]
Step B: Synthesis of this compound
The highly electrophilic acyl chloride readily reacts with nucleophiles like ammonia to form the stable amide bond.
Experimental Protocol: Amination
-
Reaction Setup: Cool a flask containing a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or ammonia in a suitable solvent (e.g., dioxane) in an ice bath.
-
Acyl Chloride Addition: Slowly add the crude 2-bromo-5-fluorobenzoyl chloride (dissolved in a small amount of an inert aprotic solvent like THF or dichloromethane) to the cold ammonia solution with vigorous stirring. A white precipitate of the amide will form immediately.
-
Reaction: Allow the mixture to stir for 1-2 hours, gradually warming to room temperature.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium salts, followed by a cold non-polar solvent (e.g., hexanes) to remove non-polar impurities. The product can be further purified by recrystallization from a solvent such as ethanol.
Chapter 2: Process and Safety Considerations
Process Optimization:
-
Solvent Selection: Chlorinated solvents are effective for bromination but pose environmental concerns. Exploring greener alternatives is a key area for process development.
-
Catalyst Loading: Minimizing the Lewis acid catalyst loading in the bromination step is crucial for reducing cost and simplifying waste treatment.
-
Temperature Control: Both the bromination and amination steps are exothermic. Strict temperature control is essential for preventing side reactions and ensuring safety, especially during scale-up.
Safety:
-
Bromine: Is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Thionyl Chloride: Is corrosive and reacts violently with water. It releases toxic HCl and SO₂ gases. It must be handled in a fume hood, and reactions should be equipped with a gas trap.
-
Lewis Acids: Are moisture-sensitive and corrosive. Handle under an inert atmosphere where possible.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a structured pathway commencing with 3-fluorobenzoic acid . This starting material is strategically advantageous due to its commercial availability and the predictable regiochemical outcome of its subsequent electrophilic bromination. The key to this synthesis lies in understanding and controlling the directing effects of the substituents on the aromatic ring to produce the required intermediate, 2-bromo-5-fluorobenzoic acid, with high selectivity. The subsequent two-step amidation, via activation to an acyl chloride, represents a robust and scalable method for constructing the final amide product. This guide provides the foundational knowledge for researchers to successfully implement and optimize this synthesis in a laboratory or industrial setting.
References
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- LookChem. Cas 1007-16-5,3-Bromo-4-fluorobenzoic acid. [Link]
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- Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
- National Center for Biotechnology Information. 2-Bromo-5-fluorobenzaldehyde - PMC. [Link]
- GlobeNewswire. Unlocking Pharmaceutical Synthesis with 2-Bromo-5-fluorobenzaldehyde. [Link]
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- Google Patents. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- Pharmaffiliates. CAS No : 94569-84-3 | Product Name : 2-Bromo-5-fluorobenzaldehyde. [Link]
- Patsnap. The preparation method of 2-bromo-5-fluorobenzotrifluoride - Eureka. [Link]
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- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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An In-depth Technical Guide to the Putative Mechanism of Action of 2-Bromo-5-fluorobenzamide as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the definitive mechanism of action for 2-Bromo-5-fluorobenzamide is not yet elucidated in peer-reviewed literature, its chemical structure, specifically the core benzamide moiety, suggests a plausible role as an inhibitor of Poly (ADP-ribose) polymerase (PARP). This guide synthesizes information on the chemical nature of this compound, the established role of PARP enzymes in DNA repair, and the therapeutic strategy of PARP inhibition in oncology. We present a scientifically-grounded, hypothetical mechanism of action centered on PARP inhibition and the principle of synthetic lethality. Furthermore, we provide detailed experimental protocols that would serve as a self-validating framework to systematically investigate and confirm this hypothesis. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, offering both a theoretical framework and a practical roadmap for its biological characterization.
Introduction to this compound
This compound is a halogenated aromatic compound belonging to the benzamide class of molecules.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom at the second position, a fluorine atom at the fifth position, and an amide functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1006-34-4 | [2] |
| Molecular Formula | C₇H₅BrFNO | [2] |
| Molecular Weight | 218.03 g/mol | [2] |
| IUPAC Name | This compound | |
| Physical Form | Solid |
The benzamide functional group is a critical pharmacophore found in a variety of biologically active compounds, including several approved therapeutic agents.[3] Notably, it is a key structural feature of numerous PARP inhibitors, which mimic the nicotinamide portion of the NAD+ substrate to competitively inhibit the enzyme's catalytic activity.[4] This structural analogy forms the primary basis for the hypothesis presented in this guide.
Proposed Mechanism of Action: PARP Inhibition
We hypothesize that this compound functions as a PARP inhibitor. This proposed mechanism is centered on the critical role of PARP enzymes, particularly PARP1, in the cellular response to DNA damage.
The Role of PARP in DNA Single-Strand Break Repair
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, with PARP1 being the most abundant and well-studied member. A key function of PARP1 is its role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[4]
When an SSB occurs, PARP1 is recruited to the site of damage. It then utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the synthesis and transfer of poly (ADP-ribose) (PAR) chains onto itself and other acceptor proteins.[4] This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins to the damaged site, ultimately leading to the resolution of the break and maintenance of genomic integrity.[4]
The Principle of Synthetic Lethality in BRCA-Deficient Cancers
Inhibition of PARP activity disrupts the efficient repair of SSBs. In normal, healthy cells, this is not catastrophic, as an alternative, high-fidelity repair pathway—Homologous Recombination (HR)—is available to repair the more complex and lethal DNA double-strand breaks (DSBs) that arise when replication forks collapse at unrepaired SSBs.
However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the HR pathway.[5][6] This dual deficiency creates a state of "synthetic lethality." When PARP is inhibited in these HR-deficient cells:
-
SSBs go unrepaired.
-
Replication forks stall and collapse at these SSBs, leading to the formation of DSBs.
-
The primary pathway for repairing these DSBs (Homologous Recombination) is non-functional due to the BRCA mutation.
-
The cell must rely on error-prone repair mechanisms, leading to genomic instability and ultimately, apoptosis (programmed cell death).[6][7]
This selective killing of cancer cells while sparing normal, HR-proficient cells is the therapeutic principle behind the clinical success of PARP inhibitors in treating BRCA-mutated cancers of the breast, ovary, prostate, and pancreas.[5][6]
Hypothetical Signaling Pathway
The proposed mechanism of action for this compound is visually summarized in the signaling pathway diagram below.
Caption: Proposed synthetic lethality mechanism of this compound.
Experimental Validation Framework
To validate the hypothesis that this compound acts as a PARP inhibitor, a series of well-defined experiments are required. This section outlines the necessary protocols.
Experiment 1: In Vitro PARP1 Activity Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of PARP1 in a cell-free system.
Methodology:
-
Reagents and Materials: Recombinant human PARP1 enzyme, histone proteins (as a substrate for PARylation), biotinylated NAD+, streptavidin-HRP (horseradish peroxidase), colorimetric HRP substrate (e.g., TMB), and a multi-well plate reader.
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Setup: In each well, combine the recombinant PARP1 enzyme and "activated" DNA (DNA with induced breaks) with varying concentrations of this compound (e.g., from 1 nM to 100 µM). Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.
-
Enzymatic Reaction: Initiate the PARylation reaction by adding biotinylated NAD+ to each well. Incubate at room temperature for 1 hour.
-
Detection: Wash the wells to remove unbound reagents. Add streptavidin-HRP, which will bind to the biotinylated PAR chains attached to the immobilized histones.
-
Signal Generation: After another wash step, add the colorimetric HRP substrate. The intensity of the color produced is proportional to the amount of PARylation, and thus, to PARP1 activity.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the percentage of PARP1 inhibition against the log concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration).
Table 2: Example Data from In Vitro PARP1 Assay
| Compound | IC₅₀ (nM) |
| This compound | To be determined |
| Olaparib (Positive Control) | ~1-5 nM |
| DMSO (Vehicle Control) | > 100,000 nM |
Experiment 2: Cellular PARP Inhibition Assay (PAR-ylation Assay)
Objective: To confirm that this compound inhibits PARP activity within intact cells.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or a cancer cell line of interest).
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Induce DNA Damage: Briefly expose the cells to a DNA-damaging agent, such as hydrogen peroxide (H₂O₂), to stimulate a strong PARP1 response.
-
Cell Lysis: Immediately lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for poly (ADP-ribose) (PAR). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Analysis: Visualize the bands using a chemiluminescent substrate. A dose-dependent decrease in the PAR signal in cells treated with this compound would indicate cellular PARP inhibition.
Experiment 3: Cell Viability and Synthetic Lethality Assessment
Objective: To demonstrate the selective cytotoxic effect of this compound on HR-deficient cancer cells.
Methodology:
-
Cell Lines: Utilize a pair of isogenic cell lines, one with wild-type BRCA2 (e.g., DLD-1 BRCA2+/+) and one with deficient BRCA2 (e.g., DLD-1 BRCA2-/-). Alternatively, use established BRCA-proficient and BRCA-deficient cancer cell lines (e.g., MCF7 vs. MDA-MB-436).
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 72-120 hours.
-
Viability Assay: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Plot cell viability against drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition). A significantly lower GI₅₀ in the BRCA-deficient cell line compared to the BRCA-proficient line would confirm synthetic lethality.
Experimental Workflow Diagram
Caption: A logical workflow for the experimental validation of the proposed mechanism.
Conclusion
The structural characteristics of this compound provide a strong rationale for investigating its potential as a PARP inhibitor. The benzamide scaffold is a well-established pharmacophore for targeting the NAD+ binding site of PARP enzymes. The proposed mechanism, centered on the induction of synthetic lethality in homologous recombination-deficient cancer cells, represents a clinically relevant and testable hypothesis. The experimental framework detailed in this guide provides a clear, step-by-step process to rigorously evaluate this proposed mechanism of action. Successful validation through these methods would classify this compound as a novel PARP inhibitor and warrant further preclinical development as a potential anti-cancer therapeutic.
References
- Chen, J., et al. (2013). Synthesis and antitumor activity of novel quinazolinone derivatives. European Journal of Medicinal Chemistry, 64, 491-500.
- PubChem. N-(benzyloxy)-2-bromo-5-fluorobenzamide.
- Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 995-999. [Link]
- Chem-Impex. 2-Bromo-5-fluorobenzotrifluoride. [Link]
- PubChem. 2-Bromo-5-fluorobenzaldehyde.
- U.S. Pharmacist. (2018, September 14).
- PubChem. 2-Bromo-5-fluorobenzotrifluoride.
- Skora, S., et al. (2017). Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia. Oncotarget, 8(60), 101037-101051. [Link]
- Matsuura, H., et al. (2025). Targeting RAD52 overcomes PARP inhibitor resistance in preclinical Brca2-deficient ovarian cancer model. bioRxiv. [Link]
- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1246.
- Frontiers in Cell and Developmental Biology. (2023). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. [Link]
- J. Braz. Chem. Soc. (2023). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. [Link]
- Ragupathi, A., et al. (2023). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Cell and Developmental Biology, 11, 1133472. [Link]
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A Comprehensive Spectroscopic Guide to 2-Bromo-5-fluorobenzamide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-5-fluorobenzamide (CAS No. 1006-34-4), a key intermediate in pharmaceutical and materials science research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.
Molecular Structure and Overview
This compound possesses a multifaceted structure with a combination of electron-withdrawing and donating groups on an aromatic ring. This substitution pattern leads to a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and the characterization of its downstream derivatives.
Molecular Formula: C₇H₅BrFNO
Molecular Weight: 218.03 g/mol
Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it allows for the observation of the exchangeable N-H protons.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the two amide protons. The electron-withdrawing nature of the bromine, fluorine, and benzamide groups will deshield the aromatic protons, shifting them downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 7.8 - 8.0 | dd | ³J(H-F) ≈ 8.5, ⁴J(H-H) ≈ 3.0 | 1H |
| H-3 | 7.6 - 7.8 | dd | ³J(H-H) ≈ 9.0, ⁴J(H-F) ≈ 4.5 | 1H |
| H-4 | 7.2 - 7.4 | ddd | ³J(H-H) ≈ 9.0, ³J(H-F) ≈ 8.5, ⁴J(H-H) ≈ 3.0 | 1H |
| -CONH₂ | 6.0 - 7.5 | br s | - | 2H |
Causality of Assignments:
-
Aromatic Protons: The aromatic region will display a complex set of coupled signals. H-6 is expected to be the most downfield due to its ortho position to the electron-withdrawing amide group and meta to the bromine. It will appear as a doublet of doublets due to coupling with H-4 and the fluorine at C-5. H-3, being ortho to the bromine, will also be significantly deshielded and will show coupling to H-4 and the fluorine. H-4 will be the most upfield of the aromatic protons and will exhibit the most complex splitting pattern (doublet of doublet of doublets) due to coupling with H-3, H-6, and the fluorine.
-
Amide Protons (-CONH₂): The amide protons are expected to appear as a broad singlet. Their chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents, and the carbons coupled to fluorine will exhibit characteristic splitting.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C=O | 165 - 168 | - |
| C-5 | 160 - 163 | ¹J(C-F) ≈ 245-255 |
| C-1 | 135 - 138 | ³J(C-F) ≈ 3-5 |
| C-3 | 132 - 135 | ³J(C-F) ≈ 8-10 |
| C-6 | 120 - 123 | ²J(C-F) ≈ 22-25 |
| C-4 | 118 - 121 | ²J(C-F) ≈ 22-25 |
| C-2 | 115 - 118 | ⁴J(C-F) ≈ 3-5 |
Causality of Assignments:
-
Carbonyl Carbon (C=O): This carbon will appear at the most downfield position, typical for amide carbonyls.
-
Fluorine-Coupled Carbons: C-5, directly attached to the highly electronegative fluorine atom, will be significantly downfield and will show a large one-bond coupling constant (¹J(C-F)). The adjacent carbons, C-4 and C-6, will show two-bond couplings (²J(C-F)), while C-1 and C-3 will exhibit smaller three-bond couplings (³J(C-F)).
-
Bromine-Coupled Carbon: C-2, attached to the bromine atom, will be shifted downfield relative to an unsubstituted benzene ring, though the effect is less pronounced than that of fluorine.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the amide and the substituted aromatic ring.
Experimental Protocol: IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
IR Spectral Analysis (Predicted)
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H stretch (asymmetric and symmetric) | Primary Amide (-CONH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1680 - 1650 | C=O stretch (Amide I band) | Primary Amide (-CONH₂) |
| 1620 - 1580 | N-H bend (Amide II band) | Primary Amide (-CONH₂) |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1150 | C-N stretch | Amide |
| 1100 - 1000 | C-F stretch | Aryl-Fluoride |
| 800 - 600 | C-Br stretch | Aryl-Bromide |
Interpretation of Key Bands:
-
N-H Stretching: Two distinct bands are expected in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amide N-H bonds.
-
C=O Stretching (Amide I): A strong, sharp absorption band is expected around 1680-1650 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
-
N-H Bending (Amide II): This band, resulting from the bending of the N-H bonds, typically appears near 1600 cm⁻¹.
-
Aromatic Region: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ arise from the C=C stretching vibrations within the benzene ring.
-
C-F and C-Br Stretching: The vibrations of the carbon-halogen bonds are expected in the lower frequency "fingerprint" region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.
-
Instrumentation: A mass spectrometer, such as a Quadrupole or Time-of-Flight (TOF) analyzer.
-
Sample Introduction: The sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.
-
Data Acquisition: The instrument scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.
Mass Spectral Analysis (Predicted)
The mass spectrum of this compound will show a characteristic molecular ion peak that reflects the isotopic abundance of bromine.
| m/z Value | Proposed Fragment | Interpretation |
| 217/219 | [C₇H₅BrFNO]⁺ | Molecular ion (M⁺) peak. The two peaks in an approximate 1:1 ratio are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |
| 201/203 | [C₇H₄BrFO]⁺ | Loss of NH₂ radical. |
| 173/175 | [C₆H₃BrF]⁺ | Loss of CONH₂. |
| 120 | [C₇H₅FNO]⁺ | Loss of Br radical. |
| 104 | [C₆H₄F]⁺ | Loss of Br and CONH₂. |
| 94 | [C₆H₃F]⁺ | Loss of Br, CO, and NH₂. |
Proposed Fragmentation Pathway:
Under EI conditions, the initial molecular ion is formed. The presence of bromine will result in a characteristic M+ and M+2 isotopic pattern with nearly equal intensity. Key fragmentation pathways include:
-
Alpha-Cleavage: Loss of the amide radical (-•NH₂) to form a stable acylium ion at m/z 201/203.
-
Loss of the Amide Group: Cleavage of the C-C bond between the aromatic ring and the carbonyl group, leading to the loss of •CONH₂ and the formation of the 2-bromo-5-fluorophenyl cation at m/z 173/175.
-
Loss of Bromine: Homolytic cleavage of the C-Br bond to give a fragment at m/z 120.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Integrated Spectroscopic Analysis
The collective data from NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.
-
MS confirms the molecular weight (218.03 g/mol ) and the presence of one bromine atom via the isotopic pattern.
-
IR confirms the presence of key functional groups: a primary amide (N-H and C=O stretches) and a substituted aromatic ring.
-
¹³C NMR confirms the presence of seven unique carbon environments, including a carbonyl carbon and a carbon directly bonded to fluorine (identified by its large coupling constant).
-
¹H NMR confirms the substitution pattern on the aromatic ring through the chemical shifts, multiplicities, and coupling constants of the three aromatic protons, and confirms the presence of the amide protons.
Together, these techniques provide unambiguous evidence for the structure of this compound, leaving no room for alternative isomeric structures.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
A Technical Guide to the Solubility Profile of 2-Bromo-5-fluorobenzamide in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-Bromo-5-fluorobenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of public data for this specific compound, this document emphasizes the foundational principles and experimental methodologies required to generate a robust and reliable solubility profile. We delve into the theoretical underpinnings of solubility, provide a detailed, field-proven protocol for experimental determination via the isothermal shake-flask method, and discuss critical factors such as polymorphism that influence solubility outcomes. This guide is intended for researchers, process chemists, and formulation scientists who require a thorough understanding of this compound's behavior in organic media to enable efficient process development, purification, and formulation design.
Introduction: The Critical Role of Solubility
This compound is a substituted aromatic amide frequently employed as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The efficiency of synthetic reactions, the design of crystallization and purification processes, and the ultimate success of formulation strategies are all intrinsically linked to the compound's solubility in various organic solvents. A well-defined solubility profile is not merely academic; it is a critical dataset that informs solvent selection, optimizes reaction conditions, maximizes yield, and ensures the physical stability of the final product. This guide provides the necessary tools to establish this crucial profile.
Physicochemical Characterization: The Foundation of Solubility
Before embarking on solubility studies, a fundamental understanding of the compound's intrinsic physicochemical properties is essential. These properties govern its interaction with different solvent environments.
While literature on this compound is limited, the following identifiers are established:
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO | - |
| Molecular Weight | 218.03 g/mol | [1] |
| CAS Number | 1006-34-4 | [1] |
| Physical Form | Solid | [1] |
Theoretical Framework: Predicting Solvent Compatibility
The principle of "like dissolves like" is the cornerstone of solubility. A more sophisticated predictive tool is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components[2][3]:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that the smaller the distance between the coordinates of the solute (this compound) and a solvent, the higher the likelihood of dissolution[2]. While the HSP values for this compound are not published, a screening study using a range of solvents with known HSPs can be used to experimentally determine its approximate coordinates, providing a powerful model for predicting its solubility in untested solvents or solvent blends.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the isothermal shake-flask method [1][4]. This technique is considered the gold standard as it measures the concentration of a saturated solution at equilibrium with an excess of the solid drug[5].
Mandatory Experimental Workflow
The following diagram outlines the robust, self-validating workflow for determining the thermodynamic solubility of this compound.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Protocol
This protocol is designed to ensure the generation of high-quality, reproducible data.
4.1. Materials & Reagents
-
This compound (of known purity)
-
A selection of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with a temperature-controlled bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
-
Centrifuge (optional)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
4.2. Procedure
-
Preparation: Add an excess amount of this compound to a tared vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium (e.g., 20-50 mg). Record the exact weight.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. A preliminary time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids. Causality Note: Filtering is preferred over centrifugation to minimize temperature fluctuations that could alter the solubility equilibrium.
-
Quantification:
-
Prepare a stock solution of this compound of known concentration in the solvent being tested.
-
From the stock solution, prepare a series of calibration standards (typically 5-7) that bracket the expected solubility range.
-
Accurately dilute the filtered sample to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using a validated, stability-indicating HPLC-UV method. The use of HPLC is superior to simple UV-Vis as it can separate the main compound from any potential impurities or degradants[1].
-
-
Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to determine the concentration of the diluted sample, and then apply the dilution factor to calculate the final solubility in mg/mL or mol/L.
Critical Factors Influencing Solubility
Solubility is not an immutable constant but is influenced by several factors. A trustworthy protocol must account for these variables.
5.1. The Impact of Polymorphism Polymorphism is the ability of a solid material to exist in multiple crystalline forms[6][7]. Different polymorphs of the same compound can have significantly different physicochemical properties, including melting point, dissolution rate, and thermodynamic solubility[6][8]. A metastable polymorph, for instance, will generally exhibit higher kinetic solubility than the most stable form. This can have profound implications for bioavailability in pharmaceutical products[7].
-
Experimental Insight: It is crucial to characterize the solid form of the this compound used for the study (e.g., via X-ray Powder Diffraction - XRPD). Furthermore, the solid material remaining at the end of the shake-flask experiment should be re-analyzed to ensure that no polymorphic transformation has occurred during the equilibration period.
5.2. Temperature Solubility is temperature-dependent. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature. It is imperative that all solubility measurements are performed and reported at a constant, specified temperature (e.g., 25°C ± 1°C).
5.3. Compound Purity The presence of impurities can suppress or, in some cases, enhance the apparent solubility of a compound. Using a well-characterized starting material with high purity is essential for obtaining accurate data.
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison.
Table for Reporting Solubility Data:
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Heptane | Nonpolar | 25 | [Insert Data] | [Insert Data] |
| e.g., Toluene | Aromatic | 25 | [Insert Data] | [Insert Data] |
| e.g., Ethyl Acetate | Polar Aprotic | 25 | [Insert Data] | [Insert Data] |
| e.g., Acetone | Polar Aprotic | 25 | [Insert Data] | [Insert Data] |
| e.g., Ethanol | Polar Protic | 25 | [Insert Data] | [Insert Data] |
| e.g., DMSO | Polar Aprotic | 25 | [Insert Data] | [Insert Data] |
Conclusion
While specific solubility data for this compound is not widely published, a complete and reliable solubility profile can be generated through a systematic and rigorous scientific approach. By combining foundational physicochemical characterization, theoretical prediction using frameworks like Hansen Solubility Parameters, and meticulous experimental work using the gold-standard isothermal shake-flask method, researchers can obtain the high-quality data necessary for informed decision-making in process development and formulation. Careful consideration of influencing factors, particularly the solid-state form (polymorphism), is paramount to ensuring the trustworthiness and applicability of the results.
References
- Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. [Link]
- Adscientis. Hansen Solubility Parameters (HSP). [Link]
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. [Link]
- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Hansen Solubility. Hansen Solubility Parameters. [Link]
- Pharmaceutical Sciences. (2024).
- Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]
- SciSpace. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. [Link]
- Curia Global.
- National Institutes of Health (NIH). (2016). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]
- International Journal of Research in Pharmaceutical Sciences. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. [Link]
- World Health Organization. (2018).
- Chinese Pharmaceutical Association. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
- SLIDESHARE. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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2-Bromo-5-fluorobenzamide safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorobenzamide for Laboratory Professionals
Introduction
This compound (CAS No. 1006-34-4) is a halogenated aromatic amide increasingly utilized as a key building block in medicinal chemistry and materials science.[1] Its structural motifs are prevalent in the development of novel pharmaceutical agents and functional materials. However, as with many halogenated aromatic compounds, its unique reactivity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the safety and handling precautions for this compound, grounding best practices in the principles of chemical causality and risk mitigation.
Chemical and Physical Properties
A foundational element of safe handling is understanding a substance's physical characteristics, which dictate its behavior under various laboratory conditions. While comprehensive experimental data for this compound is not extensively published, its properties can be inferred from available data sheets and its structural class.
| Property | Data | Source(s) |
| CAS Number | 1006-34-4 | [2][3][4] |
| Molecular Formula | C₇H₅BrFNO | [3][4] |
| Molecular Weight | 218.02 g/mol | [3][4] |
| Appearance | Typically a solid (powder/crystalline) | Inferred |
| Melting/Boiling Point | Data not consistently available | [3][4] |
| Solubility | Data not available; likely soluble in organic solvents | Inferred |
Causality Insight: The compound is a solid at room temperature, which presents a primary risk of aerosolization of fine dust during handling. This directly informs the requirement for handling within a chemical fume hood and the potential need for respiratory protection.[5]
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following GHS classifications have been reported, though they may vary slightly between suppliers. It is imperative to consult the specific Safety Data Sheet (SDS) for the batch in use.[5][6]
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [5] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | [5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [5][6][7] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][7] |
Expert Analysis: The hazard profile is typical for a multi-halogenated aromatic compound. The bromine and fluorine atoms, along with the amide group, contribute to its irritant properties. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[7] Ingestion is a risk in cases of poor laboratory hygiene.
Toxicological Profile and Routes of Exposure
While a complete toxicological profile has not been fully investigated, the known hazards point to specific risks upon exposure.[6][8]
-
Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[5][8] Symptoms can include coughing, shortness of breath, and discomfort. Due to its classification as "harmful if inhaled," significant exposure could lead to more severe systemic effects.
-
Skin Contact: Direct contact with the skin will cause irritation, characterized by redness, itching, and potential inflammation.[6][7] As a substance harmful in contact with skin, prolonged exposure or absorption through compromised skin could be dangerous.
-
Eye Contact: The compound is a serious eye irritant.[5][7] Contact can cause redness, pain, and potential damage to the cornea if not promptly and thoroughly flushed.
-
Ingestion: Ingestion is harmful and may lead to gastrointestinal irritation, nausea, and vomiting.[6][8]
Self-Validating System: The consistent reporting of irritation across multiple exposure routes in SDS from various suppliers validates the need for comprehensive personal protective equipment (PPE) that provides a barrier for skin, eyes, and the respiratory system.
Exposure Controls and Personal Protective Equipment (PPE)
Mitigating exposure is achieved through a combination of engineering controls and appropriate PPE. The causality is clear: prevent the chemical from coming into contact with the body.[9]
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to control the inhalation hazard.[5][6]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is critical for effective first aid in the event of an accidental exposure.[9]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts outside the primary engineering controls.[7]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.[10]
| PPE Type | Specification | Rationale and Causality | Source(s) |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against dust particles and splashes, preventing serious eye irritation. Standard safety glasses do not provide an adequate seal. | [11][12] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat (preferably chemically resistant) and closed-toe shoes are required. | Prevents skin contact, which causes irritation. Glove material should be checked for compatibility with any solvents used. | [10][11] |
| Respiratory Protection | Not typically required if work is performed within a certified chemical fume hood. If the fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., P100) must be used. | Prevents inhalation of airborne dust, which can cause respiratory tract irritation and may be harmful. | [6][11] |
Trustworthiness: This multi-layered PPE protocol ensures redundancy in safety. Even if a primary barrier fails (e.g., a small spill on the bench), the PPE protects the user from direct contact.
Standard Operating Procedure for Safe Handling
This protocol outlines the step-by-step methodology for safely handling powdered this compound.
Preparation
-
Review SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet.
-
Assemble PPE: Don all required PPE as specified in Section 4.2.[10]
-
Prepare Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work surface should be clean and uncluttered.[11]
-
Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood to minimize movement in and out of the controlled space.
Weighing and Transfer
-
Aliquot the Chemical: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to a weigh boat on a tared balance.
-
Minimize Dust: Perform all transfers slowly and deliberately to avoid creating airborne dust. Do not pour the powder from a height.
-
Close Container: Immediately and securely close the primary container after dispensing.
-
Transfer to Reaction Vessel: Carefully add the weighed powder to the reaction vessel. If using a solvent, add it slowly to the solid to prevent splashing.
-
Decontaminate Tools: Clean the spatula and any other contaminated tools with an appropriate solvent. Dispose of the contaminated cleaning materials into a designated solid hazardous waste container.
Post-Handling
-
Clean Work Area: Decontaminate the work surface within the fume hood.
-
Waste Disposal: Ensure all chemical waste and contaminated disposables are placed in a clearly labeled, sealed hazardous waste container.
-
Remove PPE: Remove gloves and lab coat before leaving the laboratory.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Caption: Workflow for Safe Handling of Powdered Reagents.
Storage and Incompatibility
Proper storage is crucial to maintaining the chemical's integrity and preventing hazardous reactions.[9][13]
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Keep away from heat, sparks, and open flames.[8] Some sources recommend storage under an inert atmosphere, indicating potential sensitivity to air or moisture.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][8]
-
Causality: Strong oxidizing agents can react exothermically with the amide functional group, creating a fire or explosion hazard. Strong bases can hydrolyze the amide bond, leading to degradation and potentially hazardous side reactions.
-
Emergency Procedures
A pre-planned response to emergencies is essential for minimizing harm.[14]
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. | [5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [5][6] |
Accidental Release Measures (Spills)
The response to a spill depends on its size and location. For any major spill, or if you are unsure, evacuate the area and call emergency personnel.[15][16]
-
Ensure Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if necessary.[14]
-
Containment: Prevent further spread of the powder. Use a spill kit with inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[14]
-
Cleanup: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal. Do not use water to clean up the dry material as this may create a slurry that is more difficult to manage.
-
Decontamination: After the bulk material is removed, decontaminate the area with a suitable solvent, followed by soap and water.
-
Disposal: All contaminated materials and cleanup debris must be disposed of as hazardous waste.[14]
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound, including contaminated lab supplies and spill cleanup materials, must be treated as hazardous waste.
-
Procedure: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.[9]
-
Disposal Method: Arrange for disposal through a licensed professional waste disposal service. Brominated organic compounds should not be incinerated in facilities lacking appropriate scrubbers to handle the formation of acidic gases (HBr) and other hazardous by-products.[17][18]
References
- ChemWhat. (n.d.). 2-Bromo-N-propyl-5-fluorobenzamide CAS#: 951884-10-9.
- PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
- Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
- Reagents. (2023, August 22). 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
- University of Wollongong. (n.d.). Chemical Spill procedure.
- National Institutes of Health. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Miami University. (n.d.). Chemical Spill - Emergency Procedures.
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An In-depth Technical Guide to the Thermal Stability and Storage of 2-Bromo-5-fluorobenzamide
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and defining the optimal storage conditions for 2-Bromo-5-fluorobenzamide (CAS No. 1006-34-4). In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a compound's stability profile is a prerequisite for ensuring its quality, efficacy, and safety. This document addresses the current gap in publicly available thermochemical data for this specific compound by presenting a robust, scientifically grounded methodology for its characterization. We will explore hypothesized thermal degradation pathways based on the principles of organic chemistry and provide detailed, actionable protocols for experimental determination of its thermal properties. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of how to approach the stability assessment of novel or under-characterized chemical entities.
Introduction: The Criticality of Stability Assessment
This compound is a halogenated aromatic amide, a class of compounds frequently utilized as building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of bromine and fluorine substituents can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability[1]. However, these halogen atoms also affect its thermal and chemical stability. The degradation of such a compound can lead to the formation of impurities, which may impact the safety and efficacy of the final drug product[1]. Therefore, a comprehensive understanding of the intrinsic stability of this compound is not merely an academic exercise but a critical component of risk management in drug development.
Currently, specific experimental data such as the melting point and decomposition temperature for this compound are not widely reported in scientific literature or supplier documentation. This guide, therefore, shifts the focus from reporting established data to providing the scientific community with a detailed roadmap for determining these crucial parameters.
Physicochemical Properties and Recommended Storage
While detailed thermal analysis data is scarce, some fundamental properties and general storage guidelines have been established by chemical suppliers.
Table 1: Known Physicochemical Properties and Storage Recommendations for this compound
| Property | Value/Recommendation | Source |
| CAS Number | 1006-34-4 | |
| Molecular Formula | C₇H₅BrFNO | |
| Molecular Weight | 218.03 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Ambient/Room Temperature | |
| Storage Conditions | Store in a dry, well-ventilated place. Keep container tightly closed. |
The recommendation for storage at ambient temperature in a dry environment suggests that the compound is relatively stable under normal laboratory conditions. However, "ambient" can encompass a wide range of temperatures, and the absence of a defined decomposition temperature necessitates a more rigorous, experimental approach to define long-term storage and handling limits, especially when the material is subjected to the stresses of manufacturing processes.
Hypothesized Thermal Degradation Pathways
Based on the known chemistry of aromatic amides and halogenated compounds, we can postulate several potential pathways for the thermal degradation of this compound. These hypotheses form the basis for designing analytical methods aimed at detecting potential degradants.
-
Hydrolysis: At elevated temperatures, particularly in the presence of moisture, the amide bond is susceptible to hydrolysis. This would lead to the formation of 2-Bromo-5-fluorobenzoic acid and ammonia. This is a common degradation pathway for benzamides[2][3][4].
-
Dehydration: Intramolecular dehydration of the primary amide functional group can occur at high temperatures, yielding 2-Bromo-5-fluorobenzonitrile.
-
Dehalogenation/Dehydrohalogenation: The carbon-bromine bond is typically weaker than the carbon-fluorine bond. Thermal stress could potentially lead to the homolytic cleavage of the C-Br bond, initiating radical chain reactions. Alternatively, dehydrohalogenation could occur, though less likely without a suitable base. The liberation of hydrogen bromide (HBr) is a common phenomenon in the thermal decomposition of brominated aromatic compounds.
-
Decarbonylation and Ring Fragmentation: Under more extreme thermal stress, cleavage of the bond between the aromatic ring and the carbonyl group (decarbonylation) could occur, followed by fragmentation of the benzene ring.
These proposed pathways are visualized in the following diagram:
Caption: Workflow for assessing the thermal stability of this compound.
Step-by-Step Experimental Protocols
Objective: To determine the melting point and thermal decomposition profile of this compound.
A. Melting Point Determination (Capillary Method)
-
Preparation: Finely grind a small, dry sample of this compound.
-
Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a ramp rate of 10-20 °C/min for an initial rapid scan. Once an approximate melting range is observed, repeat with a fresh sample, heating rapidly to within 20 °C of the expected melting point, then reducing the ramp rate to 1-2 °C/min.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
B. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Instrumentation: Utilize a calibrated TGA and DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA/DSC pan (e.g., aluminum).
-
TGA Protocol:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Rationale: TGA will identify the onset temperature of weight loss, indicating decomposition or volatilization.
-
-
DSC Protocol:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature just above the melting point (as determined by the capillary method or a preliminary DSC scan) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Rationale: DSC will detect thermal events such as melting (endotherm) and decomposition (exotherm or endotherm), providing a more detailed thermal profile.
-
Objective: To generate potential degradation products under controlled thermal stress and assess the rate of degradation.
-
Solid-State Stress:
-
Place accurately weighed samples (e.g., 50 mg) in separate, loosely capped glass vials.
-
Expose the vials to a series of elevated temperatures in a calibrated oven (e.g., 60 °C, 80 °C, 100 °C, and a temperature determined from TGA results, such as the onset of decomposition).
-
Include a control sample stored at recommended conditions (e.g., 25 °C/60% RH).
-
Pull samples at predetermined time points (e.g., 1, 3, 7, 14, and 28 days).
-
-
Solution-State Stress (Aqueous):
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Aliquot the solution into sealed vials.
-
Expose the vials to elevated temperatures (e.g., 60 °C, 80 °C).
-
Pull samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).
-
Rationale: This assesses susceptibility to hydrolysis, a key degradation pathway for amides.[5]
-
Objective: To develop and validate an analytical method capable of separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this application.[6][7]
-
Method Development (HPLC-UV/MS):
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of B to elute any more nonpolar degradants. A typical starting gradient could be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at an appropriate wavelength (determined by UV scan of the parent compound) and Mass Spectrometry (MS) for identification of unknown peaks.
-
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (using stressed samples), linearity, accuracy, precision, and robustness.
Conclusion and Recommendations
The thermal stability of this compound is a critical parameter that, while not extensively documented, can be thoroughly investigated through a systematic and scientifically rigorous approach. This guide provides the foundational knowledge and detailed experimental protocols necessary for any researcher or drug developer to characterize this compound.
Key Recommendations:
-
Initial Characterization: Always begin by determining the melting point and conducting TGA/DSC analysis to establish the fundamental thermal profile.
-
Forced Degradation: Conduct forced degradation studies in both solid and solution states to understand the degradation pathways and kinetics.
-
Analytical Rigor: Develop and validate a stability-indicating HPLC method to ensure accurate quantification of the parent compound and its degradants.
-
Storage Conditions: Based on the experimental data, refine the storage conditions. While "ambient" is a general guideline, data may support a more specific temperature range (e.g., 15-25°C) and the need for controlled humidity.
By following the methodologies outlined in this guide, scientists can ensure the integrity of this compound in their research and development activities, contributing to the overall quality and safety of the final products.
References
- Hydrolysis of Benzamide to Benzoic Acid. (2025, January 10). Prezi.
- Acid hydrolysis of benzamides in <60 wt% H2SO4. (n.d.). ResearchGate.
- Benzamide hydrolysis in strong acids : The last word. (2008, April 1). Semantic Scholar.
- Chemical Properties of Amides: Hydrolysis. (2024, October 16). Chemistry LibreTexts.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
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Discovery and history of 2-Bromo-5-fluorobenzamide
An In-depth Technical Guide to 2-Bromo-5-fluorobenzamide: Synthesis, Properties, and Applications in Modern Drug Discovery
Emergence and Synthetic Evolution
While a singular, definitive "discovery" of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of fluorinated and brominated aromatic compounds as key pharmaceutical intermediates. The history of this compound is best understood through the evolution of synthetic methodologies for its precursors and related structures, which have been driven by the demand for novel therapeutic agents.
The core structure of this compound combines a bromine atom, a fluorine atom, and an amide group on a benzene ring. This specific arrangement of functional groups makes it a highly versatile scaffold for creating complex molecules with tailored pharmacological properties. The development of efficient synthetic routes to precursors like 2-bromo-5-fluorobenzaldehyde and 2-bromo-5-fluorobenzoic acid has been a critical enabler for the accessibility and application of this compound in drug discovery programs.[1][2]
Patents related to the synthesis of similar structures, such as 2-bromo-5-fluorobenzotrifluoride, highlight the industrial importance of this substitution pattern.[3][4][5][6] These patents often focus on developing cost-effective, scalable, and environmentally friendly synthetic processes, which indirectly points to the value of the broader class of 2-bromo-5-fluoro-substituted benzene derivatives.
Physicochemical Properties
This compound is a solid at room temperature with properties that make it suitable for a variety of chemical transformations.[7] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1006-34-4 | |
| Molecular Formula | C₇H₅BrFNO | [7] |
| Molecular Weight | 218.02 g/mol | [7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 143 °C | [8] |
| Boiling Point (Predicted) | 249.8 ± 30.0 °C | [8] |
| Density (Predicted) | 1.696 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 14.82 ± 0.50 | [8] |
| InChI Key | OCKACIBALIJPNT-UHFFFAOYSA-N |
Synthesis and Methodologies
The synthesis of this compound can be achieved through several routes, typically involving the amidation of a corresponding carboxylic acid or the oxidation and subsequent amidation of an aldehyde.
From 2-Bromo-5-fluorobenzoic Acid
A primary and straightforward method for the synthesis of this compound is the amidation of 2-bromo-5-fluorobenzoic acid. This precursor is a common organic synthesis and pharmaceutical intermediate.[9] The synthesis of 2-bromo-5-fluorobenzoic acid itself can be accomplished by the oxidation of 2-bromo-5-fluorobenzaldehyde.[9]
The conversion of the carboxylic acid to the amide can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.
Figure 1: General synthesis pathway from 2-bromo-5-fluorobenzoic acid.
Experimental Protocol: Amidation of 2-Bromo-5-fluorobenzoic Acid
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 2-bromo-5-fluorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Removal of Excess Reagent: Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in an anhydrous solvent and cool to 0 °C. Add a solution of ammonia in a suitable solvent (e.g., dioxane or methanol) or bubble ammonia gas through the solution.
-
Work-up and Purification: Stir the reaction mixture at room temperature. After completion, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water. The crude product can be purified by recrystallization or column chromatography.
Applications in Drug Development
The strategic placement of the bromo, fluoro, and amide functionalities makes this compound a valuable building block in medicinal chemistry.
Role as a Versatile Intermediate
The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[1] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[2] The amide group can participate in hydrogen bonding interactions with biological targets.
This trifecta of functionalities allows medicinal chemists to systematically modify the core structure to optimize the pharmacological properties of a lead compound. Derivatives of similarly substituted benzamides have shown promise in the development of anti-inflammatory and anticancer agents.[1][10]
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An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-5-fluorobenzamide
Foreword: The Strategic Importance of 2-Bromo-5-fluorobenzamide in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound has emerged as a highly versatile scaffold, prized for its trifecta of reactive handles that can be addressed with remarkable selectivity. The interplay between an amide directing group, a readily displaceable bromine atom, and an activating fluorine substituent on a benzene ring provides a rich platform for molecular elaboration. This guide offers an in-depth exploration of the key reactive sites of this molecule. It is designed for researchers, scientists, and drug development professionals who seek to leverage the unique chemical potential of this compound in their synthetic endeavors. We will move beyond a mere cataloging of reactions to dissect the electronic and steric factors that govern its reactivity, providing both a theoretical framework and practical, field-proven protocols.
Molecular Architecture and Electronic Landscape
To comprehend the reactivity of this compound, one must first appreciate the electronic contributions of its constituent functional groups. The molecule's reactivity is not merely a sum of its parts, but a complex interplay of inductive and resonance effects that create a nuanced electronic landscape across the aromatic ring.
-
The Amide Group (-CONH₂): This group is strongly deactivating and meta-directing in the context of electrophilic aromatic substitution due to its electron-withdrawing nature (both inductive and resonance). However, its most significant role in the context of this molecule is as a potent Directing Metalation Group (DMG) for ortho-lithiation.
-
The Bromine Atom (-Br): As a halogen, bromine is an ortho-, para-directing group for electrophilic substitution, yet it is deactivating overall due to its strong inductive electron withdrawal (-I effect), which outweighs its weaker resonance electron donation (+R effect). Its primary utility lies in its ability to participate in a vast array of palladium-catalyzed cross-coupling reactions.
-
The Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I). This effect, combined with the other electron-withdrawing groups, significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
The confluence of these effects makes the aromatic ring electron-deficient and primes the C-Br bond for oxidative addition to a low-valent palladium catalyst.
Caption: Electronic influences on the this compound scaffold.
The Carbon-Bromine Bond: A Gateway to Molecular Complexity
The carbon-bromine bond at the C2 position is arguably the most versatile reactive site on the molecule. It serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Common Cross-Coupling Reactions:
| Reaction Name | Coupling Partner (R-M) | Catalyst/Base Example | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | PdCl₂(dppf) / K₂CO₃ | Biaryl or Styrenyl derivative |
| Heck | Alkene | Pd(OAc)₂ / Et₃N | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Aryl Alkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOtBu | N-Aryl Amine |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust method for the synthesis of a biaryl compound from this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add a degassed mixture of dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[2]
The Aromatic Ring: A Target for Nucleophiles and Organometallics
The electron-deficient nature of the aromatic ring opens it up to reactions that are less common for simple benzene derivatives: nucleophilic aromatic substitution and directed ortho-metalation.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process: addition of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[3][4] For this reaction to be favorable, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group, as these positions can stabilize the negative charge of the intermediate.[3][4]
In this compound, while bromine can act as a leaving group, the high electronegativity of fluorine often makes it the preferred leaving group in SNAr reactions, especially with strong nucleophiles. The amide and bromine groups help to stabilize the anionic intermediate.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
B. Directed Ortho-Metalation (DoM)
The amide group is a powerful directing metalation group (DMG).[5] It can coordinate to a strong organolithium base, such as n-butyllithium or s-butyllithium, directing deprotonation to the adjacent ortho position (C6). This generates a potent aryllithium nucleophile that can react with various electrophiles.
A critical consideration in this molecule is the competition between DoM and lithium-halogen exchange at the C-Br bond. Lithium-bromine exchange is often kinetically very fast, even at low temperatures (-78 °C).[6][7] Therefore, achieving selective ortho-lithiation without displacing the bromine can be challenging and may require careful selection of the base (e.g., lithium amides like LDA) and reaction conditions.[7]
Caption: Directed ortho-metalation (DoM) via the amide group.
The Amide Moiety: A Site for Classical Transformations
The amide functional group itself can undergo a variety of well-established chemical transformations, further adding to the synthetic utility of the parent molecule.
Reactions of the Amide Group:
| Reaction | Reagents | Product |
| Acidic Hydrolysis | H₃O⁺, heat | 2-Bromo-5-fluorobenzoic acid |
| Basic Hydrolysis | NaOH, H₂O, heat | 2-Bromo-5-fluorobenzoate salt |
| Dehydration | SOCl₂, P₂O₅, or (CF₃CO)₂O | 2-Bromo-5-fluorobenzonitrile |
| Hofmann Rearrangement | Br₂, NaOH | 2-Bromo-5-fluoroaniline |
Experimental Protocol: Amide Hydrolysis to Carboxylic Acid
Materials:
-
This compound
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask, suspend this compound in water.
-
Carefully add an excess of concentrated acid (e.g., a 1:1 mixture of concentrated H₂SO₄ and water).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for several hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath. The product, 2-Bromo-5-fluorobenzoic acid, should precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Dry the product in a vacuum oven to yield the pure carboxylic acid.
Summary of Spectroscopic Data
A proficient understanding of a molecule's reactivity is complemented by the ability to characterize it and its derivatives. The following table summarizes the expected key spectroscopic features of this compound.
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | - Three distinct aromatic proton signals, showing complex coupling patterns due to H-H and H-F coupling.- Two broad singlets for the -NH₂ protons, which may exchange with D₂O. |
| ¹³C NMR | - Seven distinct carbon signals.- The carbonyl carbon (~165-170 ppm).- Aromatic carbons showing C-F and C-Br coupling. The carbon attached to fluorine will show a large one-bond coupling constant. |
| IR Spectroscopy | - Two N-H stretching bands (~3200-3400 cm⁻¹).- A strong C=O stretching band (~1650-1680 cm⁻¹).- C-Br and C-F stretching bands in the fingerprint region. |
| Mass Spectrometry | - A characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2) due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).[8] |
Conclusion
This compound is a testament to the power of multifunctional scaffolds in chemical synthesis. Its strategic arrangement of an amide, a bromine atom, and a fluorine atom provides at least three distinct and addressable points of reactivity. The C-Br bond is the premier site for building molecular complexity via palladium catalysis. The electron-poor aromatic ring is susceptible to both nucleophilic aromatic substitution and directed metalation, allowing for the introduction of a wide range of substituents. Finally, the amide group itself can be transformed into other valuable functional groups. By understanding the electronic principles that govern these reactive sites, researchers can unlock the full potential of this versatile building block to accelerate innovation in drug discovery and materials science.
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Predicted reactivity of 2-Bromo-5-fluorobenzamide
An In-depth Technical Guide to the Predicted Reactivity of 2-Bromo-5-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile synthetic intermediate possessing a unique arrangement of substituents that offers a rich landscape for chemical transformations. The interplay between the electron-withdrawing and directing effects of the bromo, fluoro, and amide moieties governs its reactivity. This guide provides a comprehensive analysis of the predicted reactivity of the this compound core, focusing on its utility in key synthetic reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. We will explore the electronic rationale behind its regioselectivity, provide field-proven experimental protocols, and offer insights into its application in medicinal chemistry and materials science.
Introduction: The this compound Core
This compound (CAS No: 1006-34-4) is a halogenated aromatic amide that serves as a valuable building block in organic synthesis.[1][2] Its structure is characterized by a benzene ring substituted with three key functional groups: a bromine atom, a fluorine atom, and a primary amide group. The specific ortho, meta, and para relationships of these groups create a nuanced electronic environment that dictates the molecule's chemical behavior. Understanding these electronic effects is paramount to predicting and exploiting its reactivity for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1006-34-4 | [1] |
| Molecular Formula | C₇H₅BrFNO | [1] |
| Molecular Weight | 218.02 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 143 °C | [1] |
| Boiling Point | 249.8 ± 30.0 °C (Predicted) | [1] |
| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.82 ± 0.50 (Predicted) | [1] |
Structural and Electronic Analysis
The reactivity of the aromatic ring is governed by the cumulative electronic influence of its substituents.
-
Fluorine (at C5): Exerts a strong -I (inductive) effect due to its high electronegativity, withdrawing electron density from the ring and deactivating it towards electrophilic attack. It also has a +M (mesomeric or resonance) effect, but for halogens, the inductive effect is dominant.
-
Bromine (at C2): Also exhibits a -I effect (weaker than fluorine) and a +M effect. The C-Br bond is the most labile site for palladium-catalyzed cross-coupling reactions.
-
Amide (-CONH₂) (at C1): The carbonyl group is strongly electron-withdrawing (-I and -M effects), further deactivating the ring. However, the nitrogen lone pair can participate in resonance (+M effect), but the overall effect of the amide group is deactivating. Crucially, it is an ortho, para director for electrophilic substitution, though such reactions are disfavored on this electron-poor ring.
The logical relationship between these substituents and their electronic effects is visualized below.
Caption: Electronic effects of substituents on this compound.
Predicted Reactivity at the Aromatic Core
The electron-deficient nature of the aromatic ring makes it a prime candidate for two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SₙAr).
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is the most reactive site for oxidative addition to a Palladium(0) catalyst, making it the focal point for C-C and C-N bond-forming reactions.[4]
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures or introducing alkyl/vinyl groups by coupling an organohalide with a boronic acid or ester.[5][6] For this compound, this reaction is predicted to occur exclusively at the C-Br bond.
Causality of Experimental Choices:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is common. The choice of ligand is critical to stabilize the catalyst and facilitate the reaction steps.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6]
-
Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is often used to dissolve both the organic substrate and the inorganic base.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Exemplary Protocol: Synthesis of 2-Aryl-5-fluorobenzamide
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired Arylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).
-
Catalyst Loading: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with Ethyl Acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-Aryl-5-fluorobenzamide.
This reaction is a powerful tool for constructing aryl-amine bonds, which are prevalent in pharmaceuticals.[4][7][8] Again, the reaction proceeds selectively at the C-Br position of this compound.
Causality of Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) paired with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂).[4] These ligands promote the rate-limiting reductive elimination step.
-
Base: A strong, non-nucleophilic base is required, such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine, making it a more potent nucleophile.[9]
-
Solvent: Anhydrous, aprotic solvents like Toluene or Dioxane are typically used.
Exemplary Protocol: Synthesis of 2-(Alkyl/Aryl-amino)-5-fluorobenzamide
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add a Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (4.5 mol%), and a base (e.g., NaOtBu, 1.4 eq) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed Toluene.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude material via silica gel chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the aromatic ring, enhanced by the -I effects of the halogens and the -M effect of the amide group, makes it susceptible to nucleophilic attack.[10][11][12]
Regioselectivity Analysis: The rate-determining step in an SₙAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12] For substitution to occur, the negative charge must be stabilized by an electron-withdrawing group, typically in the ortho or para position.[13]
-
Attack at C-Br (Position 2): A nucleophile attacking the carbon bearing the bromine allows for the negative charge to be delocalized onto the strongly electron-withdrawing oxygen atom of the ortho amide group. This provides powerful stabilization.
-
Attack at C-F (Position 5): A nucleophile attacking the carbon bearing the fluorine does not allow for direct resonance stabilization of the negative charge by the amide group, as it is in the meta position.
Therefore, nucleophilic aromatic substitution is strongly predicted to occur at the C2 position, leading to the displacement of the bromide ion. While fluoride is typically a poor leaving group in Sₙ1/Sₙ2 reactions, in SₙAr the C-X bond cleavage is not the rate-determining step, and the high electronegativity of fluorine actually activates the ring for the initial nucleophilic attack.[10][11] However, the superior stabilization of the Meisenheimer complex for attack at C2 makes bromide displacement the overwhelmingly favored pathway.
Caption: Predicted SₙAr mechanism favoring bromide displacement.
Reactions of the Amide Functional Group
The benzamide moiety itself can undergo characteristic transformations.
-
Hydrolysis: Under strong acidic or basic conditions with heating, the amide can be hydrolyzed to the corresponding 2-bromo-5-fluorobenzoic acid.
-
Dehydration: Treatment with a strong dehydrating agent (e.g., POCl₃, SOCl₂) can convert the primary amide to 2-bromo-5-fluorobenzonitrile.[14]
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the amide to the corresponding benzylamine, 2-bromo-5-fluorobenzylamine.
Safety and Handling
This compound and its related precursors and reagents should be handled with appropriate care. Based on safety data for structurally similar compounds like 2-bromo-5-fluorobenzaldehyde and 2-bromo-5-fluorobenzonitrile, the following precautions are advised:
-
Hazard Class: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[15][16][17][18]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.[15][16][17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
Conclusion
This compound is a strategically functionalized molecule with predictable and highly useful reactivity. Its electron-poor aromatic system is primed for two key transformations: palladium-catalyzed cross-coupling at the C-Br bond and nucleophilic aromatic substitution, also selectively at the C-Br bond due to superior Meisenheimer complex stabilization by the ortho-amide group. This dual reactivity makes it an exceptionally valuable building block for accessing a wide range of substituted benzamides, which are core structures in many areas of drug discovery and materials science. By understanding the underlying electronic principles, researchers can effectively leverage this reagent to construct complex molecular architectures with high precision and control.
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- ChemWhat.2-Bromo-N-propyl-5-fluorobenzamide CAS#: 951884-10-9.[Link]
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Navigating the Solid State: A Technical Guide to the Structural Analysis of 2-Bromo-5-fluorobenzamide and Its Analogs
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. 2-Bromo-5-fluorobenzamide is a key structural motif in medicinal chemistry, yet a comprehensive analysis of its single-crystal structure remains conspicuously absent in publicly accessible databases. This guide addresses this knowledge gap by providing a multi-faceted approach to its structural elucidation. In the absence of direct experimental data for the titular compound, we present a detailed crystal structure analysis of the closely related and well-documented analog, 2-Bromo-5-fluorobenzaldehyde, as an authoritative case study. We further explore the critical role of the amide functionality in directing crystal packing through hydrogen bonding and outline a robust framework for both the experimental determination and computational prediction of the this compound crystal structure. This document serves as a technical resource for scientists engaged in solid-state chemistry and drug development, offering both field-proven methodologies and theoretical insights.
Introduction: The Significance of Crystalline Structure in Drug Design
The solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its performance and manufacturability. Halogenated benzamides are a prevalent class of compounds in drug discovery, valued for their ability to form specific and directional intermolecular interactions. The presence of bromine and fluorine atoms, alongside the hydrogen-bond-donating and -accepting amide group in this compound, suggests a rich and complex landscape of potential crystal packing arrangements. Understanding these arrangements is paramount for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing formulation strategies.
As of the latest literature review, a definitive, publicly available single-crystal X-ray diffraction study for this compound has not been reported. This guide, therefore, takes a pragmatic and scientifically rigorous approach. We will first dissect the known crystal structure of 2-Bromo-5-fluorobenzaldehyde to establish a baseline understanding of the intermolecular forces at play. We will then extrapolate these findings to predict the structural behavior of the target amide and provide detailed protocols for its definitive analysis.
Case Study: Crystal Structure Analysis of 2-Bromo-5-fluorobenzaldehyde
The crystal structure of 2-Bromo-5-fluorobenzaldehyde provides an excellent proxy for understanding the non-covalent interactions that govern the solid-state assembly of this substitution pattern. A detailed analysis of its crystallographic data, as reported by Tureski and Tanski (2013), reveals a delicate interplay of halogen bonds and π-stacking interactions.[1][2][3]
Crystallographic Data Summary
The key crystallographic parameters for 2-Bromo-5-fluorobenzaldehyde have been consolidated into the table below for clarity and ease of reference.[1]
| Parameter | Value |
| Chemical Formula | C₇H₄BrFO |
| Molecular Weight | 203.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.3593 (6) |
| b (Å) | 3.8699 (2) |
| c (Å) | 23.4189 (9) |
| β (°) | 106.330 (1) |
| Volume (ų) | 1335.84 (10) |
| Z (molecules/unit cell) | 8 |
| Temperature (K) | 125 |
| Radiation | Mo Kα |
Analysis of Intermolecular Interactions
The crystal packing of 2-Bromo-5-fluorobenzaldehyde is dominated by two primary types of non-covalent interactions:
-
Halogen Bonding: The structure exhibits short Br···F interactions between adjacent molecules, with distances of 3.1878 (14) Å, 3.3641 (13) Å, and 3.3675 (14) Å.[1] These distances are notably shorter than the sum of the van der Waals radii of bromine and fluorine, indicating a significant, attractive halogen-bonding interaction that plays a crucial role in the crystal packing.
-
π-Stacking: The aromatic rings arrange in an offset face-to-face π-stacking motif.[1] This is characterized by centroid-to-centroid distances of 3.8699 (2) Å, which is indicative of stabilizing π-π interactions that contribute to the overall lattice energy.[1][2]
The benzaldehyde oxygen atom is observed to be in a trans conformation relative to the 2-bromo substituent.[1] This conformational preference is supported by ab initio electronic structure calculations and is a key determinant of the overall molecular shape.[1]
The Amide Distinction: Predicting the Structure of this compound
Replacing the aldehyde group with a primary amide group (-CONH₂) introduces a profound change in the intermolecular bonding capabilities of the molecule. The amide group is a classic hydrogen-bonding motif, featuring two donor N-H bonds and a carbonyl oxygen acceptor.[4] This functionality is expected to dominate the crystal packing of this compound, likely forming robust hydrogen-bonded networks.[5][6]
Anticipated Hydrogen-Bonding Motifs
Based on extensive studies of benzamide crystal structures, several hydrogen-bonding synthons can be predicted for this compound.[4] The most common is the R²₂(8) dimer, where two molecules form a centrosymmetric pair through N-H···O hydrogen bonds.[7] This primary interaction can be extended into chains, sheets, or more complex three-dimensional networks. The presence of the fluorine atom may also lead to weaker C-H···F and N-H···F interactions.
The interplay between the strong N-H···O hydrogen bonds and the weaker, but still significant, Br···F halogen bonds and π-stacking will ultimately determine the final, lowest-energy crystal structure.
Caption: Predicted interplay of intermolecular forces in this compound.
Experimental Workflow for Crystal Structure Determination
To definitively determine the crystal structure of this compound, a systematic experimental approach is required. The following protocol outlines the necessary steps from synthesis to crystallographic analysis.
Synthesis of this compound
A plausible synthetic route involves the amidation of the corresponding acyl chloride or the hydrolysis of the nitrile. A common laboratory-scale synthesis proceeds from 2-bromo-5-fluorobenzoyl chloride.
Protocol:
-
Preparation of 2-bromo-5-fluorobenzoyl chloride: React 2-bromo-5-fluorobenzoic acid with an excess of thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. The reaction should be performed in an inert solvent such as dichloromethane (DCM) or toluene.
-
Amidation: The crude 2-bromo-5-fluorobenzoyl chloride is then slowly added to a cooled (0-5 °C) concentrated aqueous solution of ammonium hydroxide with vigorous stirring.
-
Isolation and Purification: The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is necessary to obtain high-purity material suitable for crystallization.
Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step. A screening of various crystallization techniques is recommended.
Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, methanol) is left in a loosely covered vial to allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed inside a larger sealed jar containing a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystal growth.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.
Single-Crystal X-ray Diffraction (SC-XRD)
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-125 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer, typically with Mo Kα or Cu Kα radiation.[1]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and molecular geometry.
Caption: Experimental workflow for crystal structure determination.
Computational Crystal Structure Prediction (CSP)
In parallel with experimental efforts, or as a standalone predictive tool, computational Crystal Structure Prediction (CSP) can provide significant insights into the likely polymorphic landscape of this compound.[8][9][10] CSP methods aim to find the most thermodynamically stable crystal packing arrangements based on the molecule's chemical diagram alone.[11]
Methodology:
-
Conformational Analysis: The first step is to identify all low-energy conformations of the this compound molecule.
-
Crystal Packing Search: These conformers are then packed into a large number of different crystal symmetries (space groups) to generate a vast set of hypothetical crystal structures.
-
Energy Ranking: The lattice energy of each generated structure is calculated using force fields or, for higher accuracy, quantum mechanical methods (DFT).[12] The structures are then ranked by energy to produce a crystal energy landscape. The structures at or near the global minimum are the most likely to be observed experimentally.
CSP is a computationally intensive but powerful technique that can guide experimental polymorph screening and help rationalize the structures that are ultimately discovered.[8][12]
Conclusion
While the definitive crystal structure of this compound awaits experimental elucidation, a robust scientific framework exists for its analysis. The detailed crystallographic data of its aldehyde analog provides a foundational understanding of the key intermolecular interactions, highlighting the importance of halogen bonding and π-stacking. The introduction of the amide group is predicted to establish strong, directional hydrogen-bonding networks that will be the primary drivers of crystal packing. By following the detailed experimental and computational workflows presented in this guide, researchers in drug development and materials science can systematically approach the crystallization and structural analysis of this important compound, paving the way for a deeper understanding of its solid-state properties and their impact on pharmaceutical performance.
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Methodological & Application
The Versatility of 2-Bromo-5-fluorobenzamide in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Consequently, fluorinated building blocks are invaluable assets for medicinal chemists. Among these, 2-Bromo-5-fluorobenzamide stands out as a particularly versatile intermediate. Its trifunctional nature, featuring a nucleophilic amide, a bromine atom amenable to cross-coupling reactions, and a strategically placed fluorine atom, provides a powerful platform for the synthesis of a diverse array of complex, biologically active molecules.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key precursor in the synthesis of targeted therapeutics, including PARP and kinase inhibitors, and provide detailed, field-proven protocols for its synthetic manipulation.
Core Applications of this compound in Drug Discovery
The utility of this compound spans several key areas of therapeutic development, primarily driven by its capacity to serve as a foundational scaffold for potent enzyme inhibitors.
Precursor to Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, and their inhibition has emerged as a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The blockbuster drug Olaparib is a testament to the clinical success of PARP inhibitors.
While the direct synthesis of Olaparib from this compound is not the most commonly cited route, the latter serves as a readily accessible precursor to a key intermediate, 2-fluoro-5-formylbenzonitrile. This transformation can be achieved via a two-step process: dehydration of the primary amide to a nitrile, followed by subsequent synthetic manipulations.
Synthetic Rationale: From Benzamide to a Key Olaparib Intermediate
The conversion of a benzamide to a benzonitrile is a fundamental transformation in organic synthesis. This dehydration reaction can be accomplished using a variety of reagents, with thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and the Vilsmeier reagent being common choices.[4] A milder alternative involves the use of a sulfur trioxide-tertiary amine adduct, which can proceed at temperatures ranging from room temperature to around 100°C in a basic medium.[5]
Once the nitrile is formed, the bromine can be further functionalized. However, a more direct route to the key Olaparib intermediate, 2-fluoro-5-formylbenzonitrile, starts from the corresponding benzaldehyde.[1][6] This highlights the close synthetic relationship and the potential for this compound to be a starting point for the synthesis of such intermediates through functional group interconversion.
The following diagram illustrates the conceptual synthetic pathway from a 2-bromo-5-fluorobenzaldehyde precursor to a key intermediate in the synthesis of Olaparib.
Caption: Conceptual synthetic pathway to Olaparib.
Scaffold for Kinase Inhibitor Synthesis
The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. As such, kinase inhibitors represent a major class of targeted therapeutics. The this compound scaffold is an attractive starting point for the synthesis of various kinase inhibitors due to the opportunities for diversification it presents. The bromine atom serves as a handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the exploration of the chemical space around the core scaffold, which is crucial for optimizing potency and selectivity against a specific kinase target.
While specific examples of kinase inhibitors derived directly from this compound are not extensively documented in readily available literature, the broader class of substituted benzamides has been widely explored for this purpose. For instance, derivatives of benzamide have been investigated as inhibitors of p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in oncology and inflammatory diseases.[5][7]
The general strategy involves using the bromine atom of this compound to introduce a pharmacophoric element that can interact with the kinase active site, while the rest of the molecule serves as a scaffold to orient this element correctly.
Illustrative Data on Related Kinase Inhibitors
To provide context for the potential of the this compound scaffold, the following table summarizes the activity of related benzamide and fluorinated aromatic compounds against key kinase targets.
| Compound Class | Kinase Target | Reported IC₅₀ | Reference |
| Nicotinamide-based derivatives | VEGFR-2 | 60.83 nM | [6] |
| Piperazinylquinoxaline derivatives | VEGFR-2 | 0.19 µM | [5] |
| N-(benzothiazol-2-yl) derivatives | p38α MAPK | 0.031 µM | [8] |
| Imidazole derivatives | p38 MAP Kinase | 403.57 nM | [9] |
Experimental Protocols
The following protocols are representative methods for the key transformations involving this compound and its derivatives. These are intended as a starting point, and optimization may be necessary for specific substrates and scales.
Protocol 1: Dehydration of this compound to 2-Bromo-5-fluorobenzonitrile
This protocol describes a general method for the dehydration of a primary benzamide to the corresponding nitrile using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous toluene (5-10 mL per gram of amide).
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 2-Bromo-5-fluorobenzonitrile, which can be purified by recrystallization or column chromatography.
Workflow for Amide Dehydration
Caption: General workflow for the dehydration of this compound.
Protocol 2: Suzuki-Miyaura Coupling of a 2-Bromo-5-fluoroaromatic System (Representative Protocol)
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.[3][10][11]
Materials:
-
2-Bromo-5-fluoroaromatic substrate (e.g., 2-Bromo-5-fluorobenzonitrile) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0-3.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add the 2-bromo-5-fluoroaromatic substrate (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of a 2-Bromo-5-fluoroaromatic System (Representative Protocol)
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary or secondary amine.[1][12]
Materials:
-
2-Bromo-5-fluoroaromatic substrate (e.g., 2-Bromo-5-fluorobenzonitrile) (1.0 eq)
-
Amine (primary or secondary) (1.1-1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos or other suitable bulky phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or other strong base (1.4-2.0 eq)
-
Anhydrous toluene or dioxane
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add the 2-bromo-5-fluoroaromatic substrate (1.0 eq), amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq) to a Schlenk flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of functional groups provides a powerful handle for the synthesis of complex molecules, particularly in the realm of targeted cancer therapies. As demonstrated, it serves as a key precursor for the synthesis of PARP inhibitors and provides a promising scaffold for the development of novel kinase inhibitors. The robust and well-established protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions further enhance its utility, allowing for extensive exploration of structure-activity relationships. As the demand for novel, highly specific, and potent therapeutic agents continues to grow, the applications of this compound and related fluorinated intermediates are poised to expand, solidifying their importance in the drug discovery and development pipeline.
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The Versatile Intermediate: Application Notes and Protocols for 2-Bromo-5-fluorobenzamide in Drug Discovery
Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzamide
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. This compound has emerged as a highly versatile and valuable building block in drug discovery. Its unique trifunctional substitution pattern—a nucleophilic benzamide, a reactive bromine atom, and an electron-withdrawing fluorine atom—provides a powerful platform for the construction of complex molecular architectures. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule. This guide provides an in-depth exploration of the applications of this compound as a synthetic intermediate, complete with detailed experimental protocols and insights into its utility in the synthesis of targeted therapeutics.
Core Applications in the Synthesis of Targeted Therapeutics
The inherent reactivity of this compound makes it a sought-after intermediate in the synthesis of a variety of pharmacologically active compounds, most notably in the development of enzyme inhibitors for cancer therapy.
Synthesis of PARP Inhibitors: The Case of Talazoparib
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations.[1] this compound is a key precursor in some synthetic routes towards the potent PARP inhibitor Talazoparib. The core structure of Talazoparib features a complex heterocyclic system, and the initial transformations of this compound are critical for building this scaffold.
Experimental Protocols: Key Synthetic Transformations
The true utility of this compound is realized through its participation in robust and versatile chemical reactions. The following sections provide detailed protocols for two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[2] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 2-position, a common strategy in the diversification of drug candidates.
Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron species (e.g., a boronic acid or boronate ester) in the presence of a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) or Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.) with a suitable phosphine ligand like XPhos (0.04 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 4:1), to the flask via syringe. The reaction concentration is typically maintained at 0.1-0.2 M.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-fluorobenzamide derivative.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | >98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 92 | >99 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 78 | >97 |
| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos | K₂CO₃ | Toluene/H₂O | 110 | 88 | >98 |
Note: The data presented in this table is representative and based on analogous systems. Actual yields and purities may vary depending on the specific substrates and reaction conditions.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[3] This reaction is particularly valuable for introducing diverse amine functionalities at the 2-position of the this compound scaffold.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base and a phosphine ligand. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
Figure 2: General workflow for the Buchwald-Hartwig amination of this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and the phosphine ligand (e.g., Xantphos or RuPhos, 0.02-0.04 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., sodium tert-butoxide (NaOtBu), 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-(amino)-5-fluorobenzamide derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 90 | >99 |
| 2 | Morpholine | Pd(OAc)₂/RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 | >99 |
| 3 | Benzylamine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Toluene | 100 | 85 | >98 |
| 4 | 4-Fluoroaniline | Pd(OAc)₂/XPhos | NaOtBu | 1,4-Dioxane | 120 | 88 | >98 |
Note: The data presented in this table is representative and based on analogous systems. Actual yields and purities may vary depending on the specific substrates and reaction conditions.
Synthesis of Kinase Inhibitors
The 2-amino-5-fluorobenzamide scaffold, readily accessible from this compound via Buchwald-Hartwig amination, is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. For instance, the (4-bromo-2-fluorophenyl)amino carboxamide moiety is a key component of the MEK inhibitor Binimetinib, highlighting the potential of this compound derivatives in this therapeutic area.
The general strategy involves the initial Buchwald-Hartwig amination to install a substituted aniline, followed by further elaboration to construct the final heterocyclic kinase inhibitor.
Figure 3: Synthetic strategy for kinase inhibitors from this compound.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be robust and reproducible. The causality behind experimental choices is emphasized:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. The rigorous exclusion of air is critical for catalyst longevity and optimal reaction performance.
-
Ligand Selection: The choice of phosphine ligand is crucial for both Suzuki and Buchwald-Hartwig reactions. Bulky, electron-rich ligands like XPhos, RuPhos, and SPhos generally promote the desired reductive elimination step and prevent catalyst deactivation, leading to higher yields and broader substrate scope.
-
Base Selection: The base plays a critical role in the catalytic cycle, facilitating the transmetalation step in Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations. The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) can significantly impact the reaction rate and yield, and often requires empirical optimization for a given substrate pair.
-
Solvent System: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction rate. The use of biphasic systems (e.g., toluene/water) or polar aprotic solvents (e.g., 1,4-dioxane) is common. Solvents should be degassed to remove dissolved oxygen.
Conclusion: A Versatile Tool for Drug Discovery
This compound stands as a testament to the power of strategically functionalized building blocks in accelerating drug discovery. Its capacity to undergo efficient and versatile palladium-catalyzed cross-coupling reactions provides medicinal chemists with a reliable platform for the synthesis of diverse and complex molecular entities. The detailed protocols and application examples provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable intermediate in their quest for novel and effective therapeutics.
References
- Malyuchenko, N. V., et al. (2021). Synthesis of PARP-1 inhibitors containing aporphine and protoberberine scaffolds. Bioorganic & Medicinal Chemistry, 30, 115949.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135413524, Talazoparib.
- Wang, B., et al. (2012). Discovery of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673), a Potent and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as a Novel Anticancer Agent. Journal of Medicinal Chemistry, 55(8), 3859-3771.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline.
- Wikipedia. (2023).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
- Royal Society of Chemistry. (2017).
- MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
- Google Patents. (2009). Compounds and compositions as protein kinase inhibitors.
- Google Patents. (2017). Kinase inhibitors.
- ChemicalBook. (2024). The Synthetic method of Larotrectinib (LOXO-101).
- National Center for Biotechnology Information. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors.
- MDPI. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers.
- PubMed. (2021).
- PubMed Central. (2021). TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer.
- Google Patents. (2004). Kinase inhibitors. WO2004041164A2.
- Google Patents. (2007). Inhibitors of tyrosine kinases. US7169791B2.
- Google Patents. (2022). Heterocyclic kinase inhibitors and their use. JP2022505645A.
- Google Patents. (2021).
- PubMed. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.
- RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- PubMed Central. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Beilstein Journal of Organic Chemistry. (2018).
- Organic Chemistry Portal. (2023). Suzuki Coupling.
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- 3. TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-fluorobenzamide
Introduction
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] Since its development, this palladium-catalyzed cross-coupling reaction has become an indispensable tool in medicinal chemistry and drug development, enabling the synthesis of aryl amines from readily available aryl halides and amines.[3][4] Its significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh conditions.[5]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 2-Bromo-5-fluorobenzamide. This substrate is a valuable building block for synthesizing a range of pharmacologically active compounds.[][7] The presence of an electron-withdrawing fluorine atom and a potentially coordinating primary amide group on the aromatic ring presents specific challenges and necessitates careful selection of reaction parameters to achieve high efficiency and yield. This document outlines the reaction mechanism, provides field-proven insights into experimental design, and offers a detailed, step-by-step protocol for researchers, scientists, and drug development professionals.
Reaction Principle & Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[8] The generally accepted mechanism consists of three primary steps: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[5][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and is typically accelerated by electron-withdrawing groups on the aryl halide.[11]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Considerations
The success of coupling with this compound hinges on the judicious selection of the catalyst system, base, and solvent to maximize product formation while minimizing side reactions.
-
Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, air-stable palladium precatalysts are highly recommended for reproducibility and ease of handling.[8][12] These precatalysts, often incorporating a biarylphosphine ligand, rapidly generate the active Pd(0) species in situ.
-
Ligand Selection: This is arguably the most critical parameter. The electron-withdrawing nature of the fluorine and amide groups makes the aryl bromide substrate relatively reactive towards oxidative addition. However, the primary amide functionality (-CONH₂) can potentially inhibit the catalyst. Therefore, bulky, electron-rich dialkylbiaryl phosphine ligands are required. Ligands such as XPhos , RuPhos , or BrettPhos are excellent choices as they promote fast reductive elimination and prevent catalyst deactivation.[12][13]
-
Base: The choice of base is crucial to avoid undesired side reactions with the benzamide group. While strong alkoxide bases like sodium tert-butoxide (NaOtBu) are common, they can potentially promote hydrolysis or other reactions with the amide. Milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred as they are effective in deprotonating the amine nucleophile without compromising the substrate's integrity.[14]
-
Solvent: Anhydrous, aprotic polar solvents are standard. 1,4-Dioxane and toluene are the most commonly used solvents for this transformation.[13][14] It is critical to ensure the solvent is thoroughly deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a representative secondary amine, morpholine. The reaction should be performed under an inert atmosphere (Nitrogen or Argon).
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 218.02 | 218 | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 | 1.2 | 1.2 |
| XPhos Pd G3 Precatalyst | 872.48 | 17.5 | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 318 | 1.5 | 1.5 |
| Anhydrous, Degassed Toluene | - | 5 mL | - | - |
Procedure
-
Reaction Setup:
-
To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add this compound (218 mg, 1.0 mmol), potassium phosphate (318 mg, 1.5 mmol), and the XPhos Pd G3 precatalyst (17.5 mg, 0.02 mmol).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Using a syringe, add anhydrous, degassed toluene (5 mL) to the vial.
-
Add morpholine (105 mg, 1.2 mmol) via syringe.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure 2-(morpholino)-5-fluorobenzamide.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents. | Ensure all reagents and solvents are anhydrous and the atmosphere is inert. Screen other ligands (e.g., RuPhos) or a stronger base (e.g., NaOtBu). Increase temperature to 110-120 °C. |
| Formation of Side Products | Hydrodehalogenation (replacement of Br with H). | This can occur if water is present or if the reductive elimination is slow. Use a bulkier ligand to accelerate reductive elimination. Ensure strictly anhydrous conditions. |
| Dark Reaction Color | Formation of palladium black (inactive Pd(0)). | The ligand may not be sufficiently stabilizing the catalyst. Increase ligand-to-palladium ratio slightly or switch to a more robust ligand/precatalyst system. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing valuable N-aryl benzamide derivatives. Success relies on a rational choice of catalyst components tailored to the specific substrate. The use of modern, bulky biarylphosphine ligands in conjunction with a suitable base and anhydrous conditions allows for the efficient construction of the target C-N bond, providing a reliable and scalable protocol for applications in pharmaceutical and materials science research.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
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- The Buchwald–Hartwig Amination After 25 Years.
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- [Named Reaction #2] Buchwald-Hartwig Amin
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- Synthesis of 2-amino-5-fluoropyridine - ResearchG
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. [Link]
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Application Notes and Protocols for the N-alkylation of 2-Bromo-5-fluorobenzamide
Introduction: The Strategic Importance of N-Alkylated Benzamides in Medicinal Chemistry
N-substituted benzamides are a cornerstone structural motif in modern drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities. The ability to precisely modify the substituent on the amide nitrogen is a powerful tool for medicinal chemists to fine-tune a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and pharmacokinetic properties.[1] 2-Bromo-5-fluorobenzamide is a particularly valuable starting material, as the bromine and fluorine atoms provide handles for further synthetic transformations and can modulate the electronic properties and binding interactions of the final compound. This document provides a detailed protocol for the N-alkylation of this compound, focusing on a robust and widely applicable method using an alkyl halide and a strong base. The causality behind the choice of reagents and conditions is explained to empower researchers to adapt and troubleshoot the protocol for their specific needs.
Reaction Principle: A Base-Mediated Nucleophilic Substitution
The N-alkylation of a primary amide, such as this compound, with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The amide nitrogen itself is not sufficiently nucleophilic to readily attack an alkyl halide.[2] Therefore, a strong base is required to deprotonate the amide, forming a highly nucleophilic amidate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new nitrogen-carbon bond.
The presence of electron-withdrawing fluorine and bromine substituents on the aromatic ring increases the acidity of the amide N-H proton, facilitating its removal by the base. This enhanced acidity can lead to more efficient deprotonation and potentially milder reaction conditions compared to unsubstituted benzamides.
Experimental Protocol: N-Alkylation using Sodium Hydride
This protocol describes a general and reliable method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent in anhydrous N,N-dimethylformamide (DMF).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive, handle with care under inert atmosphere. |
| Alkyl Halide (e.g., Benzyl Bromide) | ≥98% | Commercially Available | Other primary or secondary alkyl bromides or iodides can be used. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8%, anhydrous | Commercially Available | Use a freshly opened bottle or a properly dried solvent.[3] |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | --- | Prepared in-house | For quenching the reaction. |
| Brine (Saturated Aqueous NaCl) | --- | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying the organic phase. |
| Argon or Nitrogen Gas | High Purity | --- | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Preparation of the Reaction Vessel:
-
Under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq.) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
-
Dissolution:
-
Add anhydrous DMF (approximately 5-10 mL per mmol of the benzamide) to the flask via a syringe. Stir the mixture at room temperature until the solid is completely dissolved.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1-1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step, so ensure adequate ventilation and maintain the inert atmosphere.[4]
-
Allow the mixture to stir at 0 °C for 30-60 minutes. The evolution of gas should cease, and the solution may become a slurry of the sodium amidate.[4]
-
-
Alkylation:
-
Slowly add the alkyl halide (1.0-1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[4]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure N-alkylated this compound.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the N-alkylation of this compound.
Causality Behind Experimental Choices
-
Base Selection (Sodium Hydride): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the amide to form the sodium amidate.[5] This drives the equilibrium towards the reactive nucleophile, ensuring an efficient reaction. The use of a 60% dispersion in mineral oil is common for safety and ease of handling; the mineral oil is typically removed during the aqueous work-up.[5]
-
Solvent Selection (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SN2 reactions.[3][6] It effectively solvates the sodium cation of the amidate, leaving the anionic nitrogen more exposed and nucleophilic. Its high boiling point also allows for heating if required for less reactive alkylating agents. The use of anhydrous solvent is critical, as any water present will quench the sodium hydride and the amidate anion, halting the reaction.[3]
-
Temperature Control: The initial deprotonation and addition of the alkyl halide are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions. Allowing the reaction to proceed at room temperature is often sufficient, but gentle heating can increase the rate of reaction for more sterically hindered or less reactive alkyl halides.[4]
-
Inert Atmosphere: Sodium hydride reacts vigorously with water and oxygen.[5] An inert atmosphere of argon or nitrogen is essential to prevent the decomposition of the reagent and ensure the reaction proceeds as intended.
Potential Side Reactions and Troubleshooting
-
O-Alkylation: A potential side reaction is the alkylation of the amide oxygen to form an imino ether. While N-alkylation is generally favored, the choice of solvent and counter-ion can influence the N/O selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.[7]
-
Di-alkylation: Since the product is a secondary amide, it still possesses an N-H proton and can potentially undergo a second alkylation. However, the secondary amide is more sterically hindered and less acidic than the primary amide, making di-alkylation less favorable under controlled stoichiometry. Using a slight excess of the benzamide or slow addition of the alkylating agent can help minimize this side reaction. For substrates prone to di-alkylation, milder bases like cesium carbonate (Cs₂CO₃) have been shown to favor mono-alkylation.[7][8][9]
-
Incomplete Reaction: If the reaction does not proceed to completion, potential causes include insufficient base, non-anhydrous conditions, or a poorly reactive alkylating agent. Ensure the sodium hydride is fresh and properly handled, the solvent is anhydrous, and consider increasing the reaction temperature or time. For very unreactive alkyl halides, switching from a bromide to a more reactive iodide can be beneficial.
Reaction Mechanism
The N-alkylation of this compound follows a two-step mechanism:
-
Deprotonation: The strong base (in this case, hydride from NaH) abstracts the acidic proton from the amide nitrogen, forming a resonance-stabilized amidate anion and hydrogen gas.
-
Nucleophilic Attack (SN2): The nucleophilic nitrogen of the amidate anion attacks the electrophilic carbon of the alkyl halide in a concerted SN2 fashion, displacing the halide leaving group to form the N-alkylated product.
Caption: Mechanism of base-mediated N-alkylation of this compound.
Conclusion
The protocol described provides a robust and efficient method for the N-alkylation of this compound. By understanding the underlying chemical principles and the rationale for the chosen conditions, researchers can confidently apply and adapt this methodology to synthesize a diverse range of N-substituted benzamide derivatives for applications in drug discovery and development. Careful attention to anhydrous conditions and the use of an inert atmosphere are paramount to the success of this transformation.
References
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- Jin, G., et al. (2025). N , N -Dimethylformamide (DMF)-Promoted Specific N -Alkylation of Hydroxyl N-Heterocycles with Organohalides: A Direct and Efficient Method for Synthesis of Pyridone Derivatives. ResearchGate.
- Millán, J. C., Orrego Hernández, J., & Portilla, J. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate.
- Millán, J. C., et al. (2016). Scheme 3. Cs 2 CO 3 -promoted selective mono-N-alkylation of primary... ResearchGate.
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- Wikipedia. (2024). Dimethylformamide. Wikipedia.
- Nikpassand, M., & Faghih, Z. (2019). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PubMed Central.
- Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis.
- Ramesh, R., & Anandaraj, S. (2021). N‐alkylation of benzamides/sulfonamides using alcohols via borrowing hydrogen approach by well‐defined Pd (II) pincer complexes. ResearchGate.
- Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. The Journal of Organic Chemistry.
- MacNeil, S. L., et al. (2019). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
- Li, Z., et al. (2025). N -Alkylation of N-H Compounds in N , N -Dimethylformamide Dialkyl Acetal. ResearchGate.
- Salvatore, R. N., et al. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ResearchGate.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit.
- Das, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications.
- Adhav, S., et al. (2025). Selective N- or O-arylation using cesium carbonate. ResearchGate.
- Li, F., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry.
- Kumar, A., et al. (2018). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. PubMed Central.
- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange.
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- PubChem. (2025). N-(benzyloxy)-2-bromo-5-fluorobenzamide. PubChem.
- Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method. Google Patents.
- MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI.
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The Strategic Application of 2-Bromo-5-fluorobenzamide in the Synthesis of Advanced PARP Inhibitors: A Technical Guide
Introduction: The Critical Role of PARP Inhibitors and the Strategic Importance of 2-Bromo-5-fluorobenzamide
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a groundbreaking class of targeted therapies in oncology, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. These inhibitors function by blocking the catalytic activity of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In tumor cells with compromised homologous recombination repair pathways, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
The chemical architecture of potent and selective PARP inhibitors is a subject of intense research and development. A key building block that has proven instrumental in the synthesis of several clinical and pre-clinical PARP inhibitors is This compound . This seemingly simple molecule offers a strategic entry point for the construction of complex heterocyclic scaffolds, most notably the phthalazinone core present in inhibitors like Olaparib. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and amino groups. The fluorine atom at the 5-position is not merely a passive substituent; its electron-withdrawing nature can influence the reactivity of the aromatic ring and, more importantly, can play a significant role in the binding affinity and pharmacokinetic properties of the final inhibitor. This guide provides an in-depth exploration of the use of this compound in the synthesis of PARP inhibitors, complete with detailed experimental protocols and an analysis of the underlying chemical principles.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 73771-04-7 | |
| Molecular Formula | C₇H₅BrFNO | |
| Molecular Weight | 218.02 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 168-172 °C | |
| Solubility | Soluble in DMSO and methanol | |
| Safety | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation. |
Handling Precautions: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1][2]
Synthetic Pathways to PARP Inhibitor Scaffolds
The primary utility of this compound in PARP inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the core structures of these complex molecules. The following sections provide detailed protocols for three key transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, a common motif in PARP inhibitors. This protocol details the coupling of this compound with an arylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are highly effective for coupling aryl bromides. The choice of ligand (e.g., triphenylphosphine or dppf) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: A base, such as potassium carbonate or sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.[3] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-fluorobenzamide.
| Parameter | Recommended Condition |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O |
| Temperature | 80 - 100 °C |
| Typical Yield | 70 - 95% |
Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is an effective method for introducing alkynyl moieties, which can serve as versatile handles for further functionalization or as integral parts of the final PARP inhibitor structure.
Causality Behind Experimental Choices:
-
Dual Catalysis: This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI).[4] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and also serves as a solvent in some cases.[4]
-
Inert Conditions: The reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strict inert atmosphere is crucial.[6]
Experimental Workflow Diagram:
Caption: Sonogashira Coupling Workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3.0 mmol, 3.0 equiv.) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-8 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-fluorobenzamide.
| Parameter | Recommended Condition |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Cu Co-catalyst | CuI |
| Base | TEA, DIPEA |
| Solvent | THF, DMF, Acetonitrile |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | 65 - 90% |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds, which are key components of many PARP inhibitors, often forming the link to a piperazine or other nitrogen-containing heterocycle.
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[7] Bulky, electron-rich ligands such as Xantphos or Josiphos-type ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.
-
Base Strength: A strong, non-nucleophilic base is necessary to deprotonate the amine and form the active palladium-amido complex.[7] Sodium tert-butoxide and cesium carbonate are commonly used.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and competing side reactions. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is critical.
Experimental Workflow Diagram:
Caption: Buchwald-Hartwig Amination Workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the amine (e.g., a piperazine derivative, 1.2 mmol, 1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
| Parameter | Recommended Condition |
| Pd Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, RuPhos, SPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80 - 110 °C |
| Typical Yield | 60 - 90% |
The Role of Fluorine in PARP Inhibitor Design
The inclusion of a fluorine atom in the benzamide starting material is a deliberate and strategic choice in the design of PARP inhibitors. Fluorine possesses unique properties that can favorably impact the biological activity and pharmacokinetic profile of a drug molecule:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the PARP active site. It can also participate in non-classical hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity of the inhibitor.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of fluorine at a metabolically labile position can block oxidative metabolism, leading to a longer half-life and improved bioavailability of the drug.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence the lipophilicity and pKa of a molecule, which in turn affects its solubility, permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of advanced PARP inhibitors. Its strategically positioned bromine and fluorine atoms provide a powerful platform for the construction of complex and potent drug candidates through well-established palladium-catalyzed cross-coupling reactions. The detailed protocols and the underlying scientific rationale presented in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to design and synthesize the next generation of life-saving PARP inhibitors. The careful selection of reaction conditions and a thorough understanding of the mechanistic principles are key to harnessing the full potential of this important synthetic intermediate.
References
- Sonogashira Coupling. (n.d.). NROChemistry.
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
- ResearchGate. (n.d.). Structure-activity relationships in vitro [Table].
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581–6591.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chen, W., Chen, K., & Ma, D. (2024).
- San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Hou, W., Li, Y., Sun, T., Wang, J., & Li, Y. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. European journal of medicinal chemistry, 227, 113935.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Stayrook, S. E., Ben-Shalom, I., Ben-Nissan, G., Rubin, J. R., Narayana, N., Aviram, M., ... & Fletterick, R. J. (2019). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of medicinal chemistry, 62(17), 7863–7880.
- Zubrienė, A., Smirnovas, V., & Matulis, D. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry (Weinheim an der Bergstrasse, Germany), e202402330.
- ResearchGate. (n.d.). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation [Request PDF].
- Li, Y., Zhang, L., Zhang, L., Li, X., Wang, Y., & Wang, Q. (2020). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. RSC medicinal chemistry, 11(10), 1183–1195.
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Introduction: The Significance of Fluorinated Benzamides in Medicinal Chemistry
< . APPLICATION NOTE & PROTOCOLS
Topic: Synthesis of 2-Bromo-5-fluorobenzamide Derivatives for Biological Screening
Halogenated organic compounds, particularly those containing fluorine, have garnered significant attention in the field of drug discovery. The unique physicochemical properties imparted by fluorine atoms—such as increased metabolic stability, enhanced membrane permeability, and altered acidity of neighboring functional groups—make them invaluable tools for medicinal chemists. Among these, this compound serves as a versatile scaffold for the synthesis of a diverse library of derivatives with potential therapeutic applications. The strategic placement of the bromo and fluoro substituents on the aromatic ring provides distinct points for chemical modification, allowing for the exploration of a broad chemical space. This application note provides a comprehensive guide to the synthesis, purification, and characterization of this compound derivatives, followed by protocols for their preliminary biological screening.
PART 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several reliable synthetic routes. The most common and efficient method involves the amidation of 2-bromo-5-fluorobenzoic acid. This process can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a desired amine. Alternatively, direct amide coupling reactions using various reagents offer a more streamlined approach.
Protocol 1: Synthesis of this compound via Acyl Chloride Intermediate
This two-step protocol is a classic and robust method for amide synthesis. The initial conversion of the carboxylic acid to the highly reactive acyl chloride ensures efficient reaction with a wide range of amines.
Step 1: Synthesis of 2-Bromo-5-fluorobenzoyl chloride
-
Reagents and Materials:
-
2-Bromo-5-fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-bromo-5-fluorobenzoic acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.[1]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the dissolution of the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-bromo-5-fluorobenzoyl chloride is often used directly in the next step without further purification.
-
Step 2: Amidation of 2-Bromo-5-fluorobenzoyl chloride
-
Reagents and Materials:
-
Crude 2-bromo-5-fluorobenzoyl chloride
-
Desired primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the crude 2-bromo-5-fluorobenzoyl chloride in anhydrous DCM or THF in a round-bottom flask.
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a base such as triethylamine (1.5-2.0 equivalents) in the same anhydrous solvent. The base is crucial to neutralize the HCl generated during the reaction.[2]
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 2-bromo-5-fluorobenzoyl chloride to the cooled amine solution with vigorous stirring. A violent reaction may occur, producing a white precipitate of triethylammonium chloride.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound derivative.
-
Protocol 2: Direct Amide Coupling
Direct coupling methods bypass the need to form the acyl chloride, often leading to milder reaction conditions and broader functional group tolerance.[3][4] A variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient and widely used option, especially for sterically hindered or less reactive amines.[5][6][7]
-
Reagents and Materials:
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-fluorobenzoic acid, the desired amine (1.0-1.2 equivalents), and the coupling reagent (e.g., HATU, 1.1-1.5 equivalents) in an anhydrous solvent like DMF or DCM.
-
Add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to the mixture.[8]
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Diagram of Synthetic Workflow
Caption: General synthetic routes to this compound derivatives.
PART 2: Purification and Characterization
Purification of the synthesized this compound derivatives is crucial to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the product (solid or liquid) and the nature of the impurities.
Protocol 3: Purification by Recrystallization
For solid products, recrystallization is often the most effective method for obtaining highly pure material.[9][10]
-
Reagents and Materials:
-
Crude this compound derivative
-
Appropriate solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
-
Procedure:
-
Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11]
-
Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath to further induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove residual solvent.
-
Protocol 4: Purification by Column Chromatography
For liquid products or for solids that are difficult to recrystallize, column chromatography is the preferred purification method.[9][12]
-
Reagents and Materials:
-
Crude this compound derivative
-
Silica gel (for normal-phase) or C18-functionalized silica (for reversed-phase)
-
Appropriate eluent system (e.g., hexanes/ethyl acetate)
-
Chromatography column
-
Fraction collector or test tubes
-
-
Procedure:
-
Select an appropriate stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation of the desired product from impurities, as determined by preliminary TLC analysis.
-
Pack the chromatography column with the chosen stationary phase.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=O and N-H stretches of the amide).
-
Melting Point Analysis: For solid compounds, a sharp melting point range indicates high purity.
Table 1: Representative Characterization Data
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm, CDCl₃) | Melting Point (°C) |
| This compound | C₇H₅BrFNO | 220.03 | 7.20-7.80 (m, 3H, Ar-H), 6.0-6.5 (br s, 2H, NH₂) | 155-157 |
| N-Benzyl-2-bromo-5-fluorobenzamide | C₁₄H₁₁BrFNO | 310.15 | 7.25-7.60 (m, 8H, Ar-H), 6.5 (br t, 1H, NH), 4.65 (d, 2H, CH₂) | 128-130 |
| 2-Bromo-N-(4-chlorophenyl)-5-fluorobenzamide | C₁₃H₈BrClFNO | 344.57 | 7.30-7.80 (m, 7H, Ar-H), 8.0 (br s, 1H, NH) | 178-180 |
PART 3: Biological Screening Protocols
Once a library of this compound derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The choice of screening assay will depend on the therapeutic area of interest. Common initial screens include cytotoxicity assays against cancer cell lines and antimicrobial susceptibility testing.[13][14][15]
Protocol 5: In Vitro Cytotoxicity Screening (MTT/XTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include appropriate controls (vehicle control, positive control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for a further 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[18]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
-
Diagram of Cytotoxicity Screening Workflow
Caption: Workflow for in vitro cytotoxicity screening.
Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]
-
Reagents and Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13] This can be assessed visually or by measuring the optical density at 600 nm.
-
Conclusion
The synthetic routes and screening protocols detailed in this application note provide a robust framework for the generation and preliminary biological evaluation of novel this compound derivatives. The versatility of the this compound scaffold, coupled with the efficiency of modern synthetic and screening methodologies, offers a promising avenue for the discovery of new therapeutic agents. Careful execution of these protocols and thorough characterization of the synthesized compounds are paramount to ensuring the reliability and reproducibility of the obtained results.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Royal Society of Chemistry.
- The preparation of amides. (n.d.). Chemguide.
- Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
- 2-Bromo-5-fluorobenzaldehyde synthesis. (n.d.). ChemicalBook.
- Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (n.d.).
- Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts.
- The conventional methods used for antimicrobial activity screening. (n.d.). ResearchGate.
- Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide. (n.d.). Benchchem.
- A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU. (n.d.). Benchchem.
- Synthesis of Amides. (n.d.). Jack Westin.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Coupling Reagents. (n.d.). ResearchGate.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- What is the best technique for amide purification? (2020, November 2). ResearchGate.
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications.
- How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
- General mechanism of MTT, MTS, and XTT assay. (n.d.). ResearchGate.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
- Mtt assay. (n.d.). Sigma-Aldrich.
- Experiment 9 — Recrystallization. (n.d.).
- Chemistry 210 Experiment Ib. (2012, November 14).
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- 19. mdpi.com [mdpi.com]
Application Notes & Protocols: Experimental Setup for Reactions Involving 2-Bromo-5-fluorobenzamide
Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzamide
This compound is a strategically important building block in modern synthetic organic chemistry, particularly within the realm of drug discovery and materials science. Its utility stems from a unique combination of structural features: a bromine atom, a fluorine atom, and a primary benzamide group. This arrangement provides a versatile platform for selective chemical modifications. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and the pharmacokinetic profile of derivative molecules. The benzamide moiety offers a site for further functionalization or can act as a key pharmacophoric element.
This guide provides detailed experimental protocols for two of the most critical transformations involving this compound: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The methodologies are presented with an emphasis on the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Physicochemical Properties & Safety Data
Before commencing any experimental work, it is imperative to be familiar with the properties of this compound and to adhere strictly to safety protocols.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1006-34-4 | [3] |
| Molecular Formula | C₇H₅BrFNO | N/A |
| Molecular Weight | 218.02 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 163-167 °C | [3] |
Safety & Handling: this compound and its related aldehyde precursor are classified as hazardous.[4][5]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6]
-
Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[4][5] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid breathing dust. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.[4]
Core Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron species.[7] For this compound, this reaction allows for the introduction of a wide array of aryl or vinyl substituents at the 2-position.
Principle
The reaction proceeds via a palladium catalytic cycle involving three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 2-(4-methoxyphenyl)-5-fluorobenzamide
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 218.02 | 218 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| Toluene | - | 10 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Methodology
-
Vessel Preparation: Add this compound (218 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol) to a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can lead to catalyst degradation and unwanted side reactions like homocoupling.[9]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Solvent Addition: Add degassed toluene (10 mL) and degassed water (2 mL) via syringe. The biphasic solvent system is common for Suzuki couplings, with the base being soluble in the aqueous phase.
-
Reaction: Immerse the flask in a pre-heated oil bath at 90 °C. Stir the mixture vigorously to ensure efficient mixing between the phases.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Core Application 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[11][12] This reaction couples an aryl halide with a primary or secondary amine.
Principle
Similar to the Suzuki coupling, this reaction follows a catalytic cycle.[13] Key steps include: (1) Oxidative Addition of this compound to the Pd(0) catalyst, (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to form the desired N-aryl product and regenerate the Pd(0) catalyst.[11] The choice of a sterically hindered phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of 2-(Morpholino)-5-fluorobenzamide
This protocol describes the coupling of this compound with morpholine.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount | Mmol | Equivalents |
| This compound | 218.02 | 218 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18 mg | 0.02 | 0.02 |
| XantPhos | 578.68 | 35 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 10 mL | - | - |
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (218 mg, 1.0 mmol), Sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XantPhos (35 mg, 0.06 mmol). Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine coordinated to the palladium center. XantPhos is a bulky, electron-rich ligand that facilitates the crucial reductive elimination step.[14]
-
Inert Atmosphere: Evacuate and backfill the tube with argon (repeat three times).
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a pre-heated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(Morpholino)-5-fluorobenzamide.
-
General Experimental Workflow
The following diagram illustrates the universal workflow for the palladium-catalyzed reactions described in this guide.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
- ChemWhat. (n.d.). 2-Bromo-N-propyl-5-fluorobenzamide CAS#: 951884-10-9.
- Chemcasts. (n.d.). 2-Bromo-5-fluorobenzaldehyde (CAS 94569-84-3) Properties.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-fluorobenzaldehyde: Your Key to Advanced Chemical Synthesis.
- Tanski, J. M., & Golen, J. A. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde. PubChem Compound Database.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Liu, W., et al. (2018). Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- MDPI. (n.d.). Palladium-Catalyzed Reactions.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Kinzel, T., et al. (2010). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Journal of the American Chemical Society, 132(40), 14073–14075.
- The Organic Chemistry Tutor. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube.
- Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Daugulis, O., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of chemical research, 45(6), 923–934.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Wikipedia. (n.d.). Suzuki reaction.
- Li, B., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.
- The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube.
- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- Google Patents. (n.d.). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
- Wang, C., et al. (2016). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 12, 2194-2200.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
- Newman, D. J., & Cragg, G. M. (2026). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives.
- Dreher, S. D., et al. (2008).
- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical reviews, 112(4), 2177–2250.
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Scalable synthesis methods for 2-Bromo-5-fluorobenzamide
An Application Note and Protocol for the Scalable Synthesis of 2-Bromo-5-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pivotal intermediate in the landscape of modern medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions and a fluorine atom to modulate electronic and metabolic properties, makes it a valuable building block for a wide array of pharmacologically active molecules. The efficient and scalable synthesis of this compound is therefore a critical requirement for advancing drug discovery programs from laboratory-scale research to industrial production.
This guide provides a detailed, field-proven protocol for the scalable synthesis of this compound from its corresponding carboxylic acid. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process. The primary method detailed herein involves the conversion of 2-Bromo-5-fluorobenzoic acid into its acyl chloride derivative, followed by amidation. This two-step, one-pot approach is selected for its high efficiency, scalability, and reliance on readily available, cost-effective reagents.[1][2]
Synthesis Pathway Overview
The overall synthetic strategy is a robust and widely adopted method for amide formation from a carboxylic acid. The process begins with the activation of the carboxylic acid group of 2-Bromo-5-fluorobenzoic acid using a chlorinating agent, thionyl chloride (SOCl₂), to form the highly reactive acyl chloride intermediate. This intermediate is not isolated but is directly reacted in situ with an ammonia source to yield the desired this compound.
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Rationale
Understanding the underlying mechanism is crucial for troubleshooting and process optimization. The reaction proceeds via a nucleophilic acyl substitution pathway.
-
Acyl Chloride Formation: Thionyl chloride is an excellent reagent for this transformation. The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of SOCl₂. A subsequent cascade of electron movements, involving the departure of a chloride ion which then attacks the carbonyl carbon, results in the formation of a tetrahedral intermediate. This intermediate collapses, eliminating sulfur dioxide (SO₂) gas and hydrogen chloride (HCl) gas, to yield the highly reactive 2-Bromo-5-fluorobenzoyl chloride. The formation of gaseous byproducts helps to drive the reaction to completion according to Le Châtelier's principle. This step is often catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, a more potent acylating agent.[2]
-
Nucleophilic Attack by Ammonia: The second stage involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the acyl chloride. This forms another tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel a chloride ion. A final deprotonation step, facilitated by a second equivalent of ammonia or another base, yields the stable this compound and ammonium chloride.
Caption: Simplified mechanism for the two-step, one-pot amide synthesis.
Scalable Synthesis: Detailed Protocol
This protocol is designed for a laboratory scale (grams) but is linearly scalable with appropriate engineering controls for heat and gas management.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Typical Grade | Notes |
| 2-Bromo-5-fluorobenzoic acid | 394-28-5 | 219.01 | >98% | Starting material |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | >99% | Corrosive, toxic, water-reactive.[3] |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Reaction solvent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | Catalyst (optional) |
| Ammonium Hydroxide (28-30% aq. NH₃) | 1336-21-6 | 35.05 (as NH₄OH) | ACS Reagent | Ammonia source |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | - | ACS Reagent | For aqueous work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ACS Reagent | For aqueous work-up |
| Brine (Saturated NaCl) | 7647-14-5 | - | - | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | Drying agent |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
Warning: This procedure must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (neoprene or nitrile), must be worn at all times.[4][5] Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂).[3][6]
Step 1: Setup and Acyl Chloride Formation
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add 2-Bromo-5-fluorobenzoic acid (21.9 g, 100 mmol).
-
Add anhydrous dichloromethane (DCM, 200 mL) to the flask to dissolve the starting material.
-
Optional: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.2 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Charge the dropping funnel with thionyl chloride (10.9 mL, 150 mmol, 1.5 equivalents).
-
Add the thionyl chloride dropwise to the stirred solution over 30-45 minutes. Maintain the internal temperature below 10 °C. Causality: Slow addition is critical to control the exothermic reaction and the rate of HCl and SO₂ off-gassing.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Gently heat the reaction mixture to reflux (approx. 40 °C for DCM) for 2 hours to ensure complete conversion to the acyl chloride. The reaction can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the disappearance of the starting carboxylic acid.
Step 2: Amidation and Work-up
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add the acyl chloride solution to a separate beaker containing a vigorously stirred solution of concentrated ammonium hydroxide (28-30%, 100 mL) cooled in an ice bath. Causality: This is a highly exothermic quenching step. Adding the acid chloride to the ammonia solution (instead of vice-versa) ensures that ammonia is always in excess, which minimizes side reactions and helps control the temperature. The product will precipitate as a white solid.
-
Stir the resulting slurry vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers and wash sequentially with:
-
1M HCl (50 mL) - to remove excess ammonia.
-
Saturated NaHCO₃ solution (50 mL) - to remove any remaining acidic species.
-
Brine (50 mL) - to begin the drying process.
-
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 3: Purification
-
The resulting crude solid is often of high purity. For further purification, recrystallization is the most scalable method.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene. The solid product should be a white to off-white crystalline solid.
-
Dry the purified product under vacuum to a constant weight.
Process Optimization and Scalability Considerations
-
Reagent Stoichiometry: While 1.1-1.2 equivalents of thionyl chloride are often sufficient, using 1.5 equivalents can ensure the complete conversion of the carboxylic acid, which can sometimes be stubborn.
-
Temperature Control: Maintaining low temperatures during the addition of thionyl chloride and during the ammonia quench is the most critical parameter for safety and purity on a large scale. Runaway reactions can occur if exotherms are not managed.
-
Off-Gassing: For scales larger than a few grams, the HCl and SO₂ generated must be actively scrubbed. The gas outlet from the condenser should be vented through a tube into a stirred beaker of concentrated sodium hydroxide solution to neutralize the acidic gases.
-
Work-up: On a larger scale, filtering the precipitated product directly from the reaction slurry after the ammonia quench can be more efficient than performing multiple extractions. The collected solid can then be washed with water to remove salts before drying and recrystallization.
Data and Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >98% |
| Melting Point | 154-157 °C[7][8][9] |
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water. All manipulations must be done in a fume hood.[3][10] In case of skin contact, flush immediately and copiously with water.[3][10] Contaminated clothing should be removed immediately.[5]
-
Ammonium Hydroxide: Corrosive and gives off pungent, irritating ammonia gas. Handle in a well-ventilated fume hood.
-
Pressure Build-up: The reaction generates HCl and SO₂ gas. Ensure the reaction vessel is not a closed system and is properly vented to a scrubber to prevent pressure build-up.
-
Waste Disposal: Quench any excess thionyl chloride carefully by slowly adding it to a large volume of ice-cold water or a basic solution in a fume hood. All waste, including aqueous washes and solvent waste, must be collected and disposed of as hazardous waste according to institutional guidelines.[4]
Conclusion
The described protocol for the synthesis of this compound via an acyl chloride intermediate is a reliable, high-yielding, and scalable method. By understanding the reaction mechanism and paying close attention to critical process parameters—especially temperature control and safe handling of reagents—researchers and drug development professionals can confidently produce this key building block in quantities required for their programs. This self-validating system, grounded in established chemical principles, provides a robust foundation for the synthesis of advanced pharmaceutical intermediates.
References
- Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(83), 79930-79938. ([Link])
- Semantic Scholar. (n.d.). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride.
- Semantic Scholar. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- New Jersey Department of Health. (n.d.). Hazard Summary: THIONYL CHLORIDE.
- Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
- Google Patents. (n.d.). US1972142A - Process for the production of carboxylic acid amides.
- ResearchGate. (n.d.). Relevant direct primary amide formation from carboxylic acids.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- National Institutes of Health (NIH). (n.d.). 2-Bromo-5-fluorobenzaldehyde. PMC.
- Patsnap. (n.d.). The preparation method of 2-bromo-5-fluorobenzotrifluoride - Eureka.
- Patsnap. (n.d.). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride - Eureka.
- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-fluorobenzaldehyde: Your Key to Advanced Chemical Synthesis.
- Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
- TSEALINE. (n.d.). 2-Bromo-5-fluorobenzoic Acid CAS 394-28-5 Manufacturers, Suppliers - Good Price.
- ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde.
- Pharmaffiliates. (n.d.). CAS No : 94569-84-3 | Product Name : 2-Bromo-5-fluorobenzaldehyde.
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Application Notes & Protocols: 2-Bromo-5-fluorobenzamide as a Strategic Fragment in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Halogenated Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By starting with small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties.[3][4] Within the vast landscape of fragment libraries, halogenated fragments, particularly those containing bromine and fluorine, represent a class of molecules with exceptional utility. Their unique electronic and steric properties offer medicinal chemists powerful tools to fine-tune biological activity, metabolic stability, and binding affinity.[5][6]
This guide provides an in-depth technical overview of 2-Bromo-5-fluorobenzamide , a prototypical halogenated fragment. We will explore its intrinsic properties and provide detailed protocols for its application in a hypothetical FBDD campaign, from initial screening to hit-to-lead optimization. The principles and methodologies described herein are broadly applicable to other halogenated fragments and serve as a practical manual for researchers aiming to leverage these privileged scaffolds in their drug discovery programs.
Fragment Profile: this compound
This compound is a small aromatic fragment that combines several key features beneficial for FBDD. Its benzamide core provides a rigid scaffold with hydrogen bond donors and acceptors, while the bromine and fluorine atoms offer unique opportunities for interaction and chemical modification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties align well with the "Rule of Three," a common guideline for fragment library design.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1006-34-4 | |
| Molecular Formula | C₇H₅BrFNO | [7] |
| Molecular Weight | 218.03 g/mol | |
| XlogP (predicted) | 0.9 | [7] |
| Hydrogen Bond Donors | 1 (from amide) | Calculated |
| Hydrogen Bond Acceptors | 1 (from amide oxygen) | Calculated |
| InChI Key | OCKACIBALIJPNT-UHFFFAOYSA-N |
The Strategic Roles of Bromine and Fluorine
The true power of this fragment lies in its halogen substituents:
-
Bromine: The bromine atom is a versatile handle for medicinal chemists. Its size and polarizability allow it to form halogen bonds , a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket.[5] This can significantly contribute to binding affinity and selectivity. Furthermore, the bromine atom serves as a key site for synthetic elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the "growing" of the fragment into more potent leads.[5]
-
Fluorine: As the most electronegative element, fluorine can profoundly influence a molecule's properties.[8] It can enhance binding affinity by participating in favorable electrostatic interactions and can block metabolic "soft spots," thereby improving a compound's pharmacokinetic profile.[6][8] The introduction of fluorine can also modulate the pKa of nearby functional groups, which can be crucial for optimizing cell permeability and bioavailability.[8]
Experimental Protocols: A Hypothetical FBDD Campaign
This section outlines a series of detailed protocols for a typical FBDD workflow using this compound as the exemplary fragment.
Workflow Overview
The overall workflow for a fragment-based campaign is a multi-stage process, starting with the identification of weakly binding fragments and culminating in the generation of potent, drug-like lead compounds.
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[9][10]
Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
Purified target protein (>95% purity)
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chips (e.g., CM5, NLC)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment library containing this compound, dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference channel should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically 1-2%).
-
Inject each fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 10 mM glycine pH 2.5).
-
A "hit" is typically defined as a reproducible binding response significantly above the noise level.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data.
-
Analyze the sensorgrams for specific binding events (i.e., a curved association and dissociation phase).
-
For initial screens, hits can be ranked based on the magnitude of the binding response. For this compound, a hypothetical positive result might look like this:
-
| Fragment | Molecular Weight (Da) | Response (RU) at 200 µM | Ligand Efficiency (LE) |
| This compound | 218.03 | 35 | 0.31 |
| Fragment B | 180.21 | 15 | 0.25 |
| Fragment C | 250.30 | 5 | 0.08 |
Ligand Efficiency (LE) is a key metric in FBDD, calculated as: LE = (-RT * ln(Kd)) / N, where N is the number of heavy atoms. For a primary screen, a simplified version using response can be used for initial ranking.
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography
Crystallography provides unambiguous proof of binding and delivers a high-resolution 3D map of the fragment-protein interaction, which is essential for structure-based design.[11][12]
Objective: To determine the crystal structure of the target protein in complex with this compound.
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein using commercially available screens (e.g., Hampton Research, Qiagen).
-
Optimize initial hits to obtain diffraction-quality crystals (typically > 50 µm in all dimensions).
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryoprotectant-compatible buffer. The high concentration is necessary due to the fragment's expected weak affinity.[3]
-
Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to overnight.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps for evidence of the bound fragment. Weakly bound fragments may have partial occupancy, requiring sensitive analysis tools.[12]
-
Expected Outcome:
A high-resolution crystal structure revealing the binding mode of this compound. This would show, for example, the amide making hydrogen bonds with the protein backbone, the aromatic ring participating in hydrophobic interactions, and the bromine atom forming a halogen bond with a carbonyl oxygen.
Caption: A hypothetical binding mode for this compound in a protein active site.
Hit-to-Lead Optimization: From Fragment to Potent Inhibitor
With a confirmed hit and a high-resolution structure, the next phase is to evolve this compound into a more potent lead compound. This is an iterative process of design, synthesis, and testing.[4]
Strategy 1: Fragment Growing
This is the most common strategy, where chemical groups are added to the fragment core to engage with nearby sub-pockets in the binding site, thereby increasing affinity. The bromine atom at the 2-position is the ideal vector for this strategy.
Protocol: Suzuki Coupling to Explore a Hydrophobic Pocket
Objective: To synthesize an analogue of the fragment hit that extends into an adjacent hydrophobic pocket identified from the crystal structure.
Rationale: The crystal structure reveals a hydrophobic pocket adjacent to the bromine atom. A Suzuki coupling reaction can be used to attach a lipophilic group (e.g., a phenyl or cyclopropyl group) at this position to occupy the pocket and increase van der Waals interactions.
Synthetic Scheme (Illustrative):
-
Reactants: this compound, Phenylboronic acid, Pd(PPh₃)₄ (catalyst), and Na₂CO₃ (base).
-
Solvent: A mixture of Toluene, Ethanol, and Water.
-
Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 90°C for 12 hours.
-
Workup & Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.
Expected Result:
| Compound | Structure | IC₅₀ (µM) | LE |
| Hit Fragment | This compound | >500 | 0.31 |
| Grown Analogue | 5-Fluoro-[1,1'-biphenyl]-2-carboxamide | 25 | 0.35 |
The grown analogue shows a significant increase in potency, validating the design strategy. The ligand efficiency (LE) remains high, indicating an efficient optimization process.
Caption: The "Fragment Growing" optimization strategy applied to the initial hit.
Conclusion
This compound serves as an exemplary scaffold in fragment-based drug discovery. Its simple, rigid core combined with the synthetically tractable bromine atom and the modulating fluorine atom provides a powerful starting point for developing potent and selective inhibitors. The protocols and strategies outlined in this guide demonstrate a rational, structure-guided approach to FBDD. By carefully selecting fragments, employing sensitive biophysical techniques for screening, and leveraging structural biology for optimization, researchers can significantly increase the efficiency and success rate of their drug discovery campaigns.
References
- Ciulli, A., & Abell, C. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. [Link]
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
- Neumann, L., et al. (2007).
- Paneth, A., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
- Gill, A. L., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography.
- O'Reilly, M., & McDonnell, C. M. (2017). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]
- Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Gupta, V. D. (2025). Role of Fluorine in Drug Design and Drug Action.
- SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. SARomics Biostructures. [Link]
- Harner, M. J., et al. (2013). Practical aspects of NMR-based fragment screening. PubMed. [Link]
- Le STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
- European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. [Link]
- CrystalsFirst. (n.d.).
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
- Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]
- Rena, N., et al. (2013). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
- Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design.
- Raingeval, C., et al. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. [Link]
- ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
- de Souza, N. B., et al. (2020).
- ResearchGate. (2025). Introducing bromine in the molecular structure as a good strategy to the drug design.
- Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System.
- de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. [Link]
- Creative Biostructure. (n.d.). Fragment-to-Lead.
- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. PMC - NIH. [Link]
- PubChem. (n.d.). This compound. PubChemLite. [Link]
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- 12. rcsb.org [rcsb.org]
Application Notes & Protocols: High-Efficacy Catalytic Systems for the Chemoselective Cross-Coupling of 2-Bromo-5-fluorobenzamide
Introduction: Strategic Importance of 2-Bromo-5-fluorobenzamide
In the landscape of modern drug discovery and medicinal chemistry, this compound has emerged as a highly valuable and versatile building block. Its utility is derived from a unique trifecta of structural features: a primary amide group, which can serve as a key hydrogen bond donor/acceptor or a synthetic handle; a fluorine atom, a common bioisostere for hydrogen that can modulate metabolic stability, pKa, and binding affinity; and a bromine atom, which serves as an ideal handle for palladium-catalyzed cross-coupling reactions.[1][2] The ability to selectively functionalize the bromo-position is paramount for constructing complex molecular architectures found in numerous therapeutic agents.[1]
This guide provides a detailed exploration of catalytic systems and optimized protocols for the most critical cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
The Principle of Chemoselectivity: C-Br vs. C-F Reactivity
A foundational concept for reactions with this compound is the principle of chemoselectivity. The success of selectively forming a new bond at the C2 position hinges on the vast difference in reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in palladium-catalyzed reactions.
The reactivity order for halobenzenes in the rate-determining oxidative addition step of most cross-coupling catalytic cycles is C-I > C-Br > C-Cl >> C-F. This trend is a direct consequence of the bond dissociation energies (BDEs); the C-Br bond is significantly weaker than the robust C-F bond. Consequently, a well-chosen palladium catalyst will preferentially insert into the C-Br bond, leaving the C-F bond intact.[3] This inherent selectivity allows for the precise installation of new functionalities without the need for protecting groups on the fluorine-substituted position, streamlining synthetic routes.
Caption: Preferential oxidative addition of Pd(0) to the weaker C-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly for generating biaryl structures prevalent in pharmaceuticals.[4][5] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or ester.[6]
Mechanistic Overview
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.[4][7] This is typically the rate-determining step.[4]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[4][6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Component Selection
-
Palladium Precatalyst: While Pd(PPh₃)₄ can be used, more active systems are generated from Pd(OAc)₂ or Pd₂(dba)₃.[8] These Pd(II) and Pd(0) sources form the catalytically active monoligated Pd(0) species in solution.[9]
-
Ligand: The choice of ligand is critical. Bulky and electron-rich dialkylbiaryl phosphine ligands such as SPhos and XPhos are highly effective.[9] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, making them suitable for coupling less reactive aryl bromides.[9][10]
-
Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. K₃PO₄ is often a superior choice for challenging couplings. The reaction is typically run in a biphasic solvent system, such as dioxane/water or toluene/water, to dissolve both the organic substrates and the inorganic base.[8]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Toluene/H₂O | 90-100 | >90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | ~85-95 |
| 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DME/H₂O | 85 | ~80-90 |
Detailed Protocol: Synthesis of 2-(phenyl)-5-fluorobenzamide
-
Setup: To a flame-dried Schlenk flask, add this compound (218 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 8.2 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (10 mL) and then brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[11][12] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[11]
Mechanistic Overview
The mechanism is analogous to the Suzuki coupling but involves an amine nucleophile.
-
Oxidative Addition: Pd(0) adds to the C-Br bond of this compound.[13][14]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[11][15]
-
Reductive Elimination: This key step forms the C-N bond, releasing the arylamine product and regenerating the Pd(0) catalyst.[13][15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Key Component Selection
-
Palladium Precatalyst: Advanced, air-stable precatalysts such as the "G3" or "G4" Buchwald precatalysts are highly efficient.[15][16] They readily form the active monoligated Pd(0) species upon activation by the base.
-
Ligand: The choice of ligand is dictated by the amine coupling partner. For primary aliphatic and secondary cyclic amines, sterically hindered biaryl phosphine ligands like RuPhos or BrettPhos are excellent choices.[15] These ligands accelerate the rate-limiting reductive elimination step.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base. Rigorous degassing is crucial to avoid oxidation of the catalyst and phosphine ligand.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine Partner | Precatalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | RuPhos Pd G3 (2) | NaOtBu (1.2) | Toluene | 80-100 | >90 |
| Aniline | XPhos Pd G3 (2) | LHMDS (1.5) | Dioxane | 100 | ~85-95 |
| Benzamide | XantPhos Pd G3 (5) | DBU (2.0) | Toluene | 110 | ~70-85[17] |
Detailed Protocol: Synthesis of 2-(morpholino)-5-fluorobenzamide
-
Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 16.7 mg, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 equiv) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add this compound (218 mg, 1.0 mmol, 1.0 equiv).
-
Solvent and Nucleophile: Add anhydrous, degassed toluene (4 mL), followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and place in a preheated heating block at 100 °C. Stir for 16 hours.
-
Monitoring: Check for completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL). Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes.[18][19] The reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).[20]
Mechanistic Overview
The reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the other couplings, it starts with oxidative addition of Pd(0) to the C-Br bond.[18]
-
Copper Cycle: The base deprotonates the terminal alkyne. The resulting acetylide reacts with the Cu(I) salt (e.g., CuI) to form a copper acetylide species.[18]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.[18]
-
Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.[21]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Key Component Selection
-
Catalysts: A combination of a palladium source, like Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard.[18][20]
-
Ligand: Triphenylphosphine (PPh₃) is often sufficient and is frequently introduced as part of the palladium precatalyst itself.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[18]
-
Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF. Anhydrous and anaerobic conditions are traditionally required to prevent oxidative homocoupling of the alkyne (Glaser coupling), though newer protocols can be more robust.[19]
Detailed Protocol: Synthesis of 2-(phenylethynyl)-5-fluorobenzamide
-
Setup: To a Schlenk flask, add this compound (218 mg, 1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and CuI (4 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent/Reagents: Add anhydrous THF (5 mL) and diisopropylamine (DIPA, 280 µL, 2.0 mmol, 2.0 equiv).
-
Alkyne Addition: Add phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature for 6 hours or until completion as monitored by TLC. For less reactive partners, gentle heating (40-50 °C) may be required.
-
Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove precipitated salts.
-
Extraction & Purification: Wash the filtrate with saturated aqueous NH₄Cl (10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash chromatography.
General Experimental Workflow & Troubleshooting
A successful cross-coupling experiment relies on careful execution and an understanding of potential pitfalls. The general workflow is a robust starting point for optimization.
Caption: Standard workflow for palladium-catalyzed cross-coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure solvents are rigorously degassed. Use a fresh bottle of palladium precatalyst/ligand. Switch to a more active ligand system (e.g., a Buchwald biaryl phosphine ligand).[22] |
| Insufficiently strong base | For Suzuki, switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. For Buchwald, ensure NaOtBu is fresh and handled under inert conditions. | |
| Hydrodehalogenation | Catalyst deactivation pathway | Increase ligand-to-palladium ratio. Ensure reaction is strictly anaerobic. This side reaction can compete with reductive elimination.[11] |
| Homocoupling of Boronic Acid | Oxygen present in reaction | Degas solvents and reagents thoroughly before adding the catalyst. |
| Poor Reproducibility | Moisture or oxygen contamination | Flame-dry all glassware before use. Use high-purity, anhydrous solvents. Maintain a positive pressure of inert gas. |
References
- Wikipedia.
- Chemistry LibreTexts.
- Singleton, M. L., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Guram, A. S., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
- Wallace, D. J., et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. (1997). [Link]
- Shen, C., et al. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. National Institutes of Health. (2018). [Link]
- Kashani, S. K., et al.
- National Institutes of Health. 2-Bromo-5-fluorobenzaldehyde. [Link]
- Journal of Synthetic Chemistry.
- NROChemistry. Heck Coupling. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- Else, S., et al. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. (2001). [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]
- PubMed. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. (2019). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Bromo-5-fluorobenzaldehyde: Your Key to Advanced Chemical Synthesis. [Link]
- MDPI.
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- Organic Chemistry Portal. Heck Reaction. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]
- National Institutes of Health.
- Beilstein Journals.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- YouTube. The Heck Reaction: Reaction mechanism and tutorial. (2022). [Link]
- Ruhr-Universität Bochum. Catalytic cross-coupling reactions. (2021). [Link]
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- ARKAT USA, Inc.
- ResearchGate.
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Navigating the Synthetic Landscape: Advanced Protecting Group Strategies for 2-Bromo-5-fluorobenzamide
Introduction: The Strategic Imperative for Amide Protection in Complex Synthesis
In the intricate world of multi-step organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the selective manipulation of functional groups is paramount. 2-Bromo-5-fluorobenzamide stands as a valuable scaffold, its constituent parts—a primary amide, a bromo substituent, and a fluoro group—offering multiple avenues for synthetic diversification. However, the very reactivity that makes this molecule a versatile building block also presents a significant challenge: preventing unwanted side reactions at the amide nitrogen during transformations elsewhere in the molecule. The N-H protons of the primary amide are acidic and the nitrogen atom is nucleophilic, rendering it susceptible to a variety of reagents.[1] Therefore, the judicious application of protecting groups is not merely a tactical choice but a strategic necessity to ensure chemoselectivity and achieve high-yielding, predictable outcomes.
This comprehensive guide delineates robust and field-proven strategies for the protection of the primary amide functionality of this compound. We will delve into the rationale behind the selection of orthogonal protecting groups, provide detailed, step-by-step protocols for their installation and removal, and offer insights into the mechanistic underpinnings of these transformations. The protocols and strategies outlined herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a reliable framework for navigating the synthetic complexities associated with this important chemical entity.
The Principle of Orthogonal Protection: A Cornerstone of Modern Synthesis
In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. An orthogonal protection strategy employs protecting groups that can be removed under distinct and non-interfering conditions.[2][3] This allows for the selective deprotection of one functional group while others remain intact, enabling sequential and controlled chemical modifications. For this compound, where subsequent reactions might involve the bromo or fluoro substituents (e.g., cross-coupling or nucleophilic aromatic substitution), an orthogonal protecting group on the amide is crucial. The two primary strategies detailed in this guide, employing the tert-butoxycarbonyl (Boc) and p-methoxybenzyl (PMB) groups, are chosen for their well-established orthogonality and reliability.
Section 1: The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and amides due to its ease of introduction and its stability under a broad range of conditions, including basic, nucleophilic, and reductive environments.[4] Its removal is typically effected under acidic conditions, providing a clear orthogonal relationship with many other protecting groups.[5]
Rationale for Boc Protection of this compound
The electron-withdrawing nature of the bromo and fluoro substituents on the aromatic ring of this compound decreases the nucleophilicity of the amide nitrogen. Consequently, the protection reaction may require more forcing conditions compared to electron-rich or aliphatic amides. The standard protocol utilizing di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent is generally effective.[6] In cases of lower reactivity, the use of a strong, non-nucleophilic base such as sodium hydride (NaH) can be employed to deprotonate the amide, forming a more nucleophilic amide anion that readily reacts with (Boc)₂O.
Experimental Protocol: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Method A: DMAP Catalysis
-
To a solution of this compound (1.0 eq) in anhydrous THF or DCM (0.2 M), add di-tert-butyl dicarbonate (1.2 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(tert-butoxycarbonyl)-2-bromo-5-fluorobenzamide.
Method B: Strong Base Conditions (for less reactive substrates)
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel as described in Method A.
Deprotection of N-Boc-2-bromo-5-fluorobenzamide
The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method.[7]
Procedure:
-
Dissolve the N-Boc protected this compound in dichloromethane (0.1 M).
-
Add an equal volume of trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected this compound.
Section 2: The p-Methoxybenzyl (PMB) Group: An Oxidatively and Strongly Acid-Labile Alternative
The p-methoxybenzyl (PMB) group offers an excellent orthogonal protecting group strategy to the Boc group. While it can be cleaved under strongly acidic conditions, its key feature is its lability to oxidative conditions, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[8][9] This oxidative removal is orthogonal to the acid-labile Boc group and many other common protecting groups.
Rationale for PMB Protection of this compound
Similar to Boc protection, the introduction of the PMB group onto the electron-deficient this compound requires conditions that enhance the nucleophilicity of the amide nitrogen. The use of a strong base like sodium hydride to generate the amide anion, followed by reaction with p-methoxybenzyl chloride (PMB-Cl), is a reliable method.[8]
Experimental Protocol: N-PMB Protection of this compound
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF (0.2 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add p-methoxybenzyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(p-methoxybenzyl)-2-bromo-5-fluorobenzamide.
Deprotection of N-PMB-2-bromo-5-fluorobenzamide
The PMB group can be selectively removed under oxidative conditions using DDQ.
Procedure:
-
Dissolve the N-PMB protected this compound in a mixture of dichloromethane (DCM) and water (e.g., 10:1 v/v, 0.1 M).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) portion-wise at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected this compound.
Data Summary and Comparison
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |
| Boc | (Boc)₂O, DMAP (cat.), THF/DCM, rt or NaH, (Boc)₂O, THF, 0 °C to rt | TFA/DCM, rt or HCl in EtOAc | Stable to base, nucleophiles, and hydrogenation. |
| PMB | NaH, PMB-Cl, THF/DMF, 0 °C to rt | DDQ, DCM/H₂O, rt or strong acid (e.g., TFA, heat) | Stable to mild acid, base, and some reductive conditions. |
Visualization of Synthetic Strategies
Workflow for Boc Protection and Deprotection
Caption: Boc protection/deprotection workflow.
Workflow for PMB Protection and Deprotection
Caption: PMB protection/deprotection workflow.
Conclusion and Future Perspectives
The successful synthesis of complex molecules hinges on the strategic and orthogonal use of protecting groups. For this compound, both the Boc and PMB groups offer robust and reliable protection of the primary amide, enabling a wide range of subsequent chemical transformations. The choice between these two groups will depend on the overall synthetic plan and the nature of the other functional groups present in the molecule and subsequent intermediates. The detailed protocols provided in this guide serve as a validated starting point for researchers to confidently employ these strategies in their synthetic endeavors. As the demand for novel and complex chemical entities continues to grow, the principles of protecting group chemistry and orthogonality will remain indispensable tools in the arsenal of the synthetic chemist.
References
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- Alcaide, B., Almendros, P., & Aragoncillo, C. (2001). A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization−Oxidation. The Journal of Organic Chemistry, 66(5), 1612-1616. [Link]
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- Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions. [Link]
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- Reddy, T. J., & Le, T. X. H. (2017). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 82(19), 10437-10452. [Link]
- Hong, W. P., Tran, V. H., & Kim, H. K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17099-17107. [Link]
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- Google Patents. (n.d.). Process for the catalytic directed cleavage of amide-containing compounds.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
- Chase, P. A., & Stephan, D. W. (2013). Catalytic reduction of amides to amines by electrophilic phosphonium cations via FLP hydrosilylation.
- Gamm, A., & Szostak, M. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(23), e202116631. [Link]
- ResearchGate. (2008). The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. [Link]
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- ResearchGate. (2005).
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. [Link]
- ResearchGate. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]
- Williams, D. R., & Fromhold, M. G. (2003). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Letters, 5(19), 3407-3410. [Link]
- Synthesis Workshop. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. [Link]
- Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. [Link]
- Bolshan, Y., & Batey, R. A. (2005). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Organic Letters, 7(8), 1483-1486. [Link]
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- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. jocpr.com [jocpr.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Protection of N- and O-Functional Groups [organic-chemistry.org]
Application Note: The Strategic Role of Halogenated Benzamides in Modern Agrochemical Synthesis
Abstract: This document provides a detailed technical guide for researchers and synthetic chemists on the application of halogenated aromatic amides, specifically focusing on the principles relevant to structures like 2-Bromo-5-fluorobenzamide, in the synthesis of advanced agrochemicals. While direct, widespread application of this compound as a starting intermediate is not extensively documented in mainstream literature, its structural motifs—a halogenated phenyl ring coupled with an amide functional group—are central to the efficacy of numerous modern pesticides. To illustrate the synthetic principles and protocols, this guide uses the industrial synthesis of Chlorantraniliprole, a leading insecticide, as a comprehensive case study. This insecticide's structure features a substituted benzamide moiety, providing a robust and practical framework for understanding the reactivity and strategic importance of this class of compounds.
Introduction: The Benzamide Moiety as a Privileged Scaffold in Agrochemicals
The development of effective and selective agrochemicals is a cornerstone of global food security. Within the vast chemical space explored by researchers, the halogenated benzamide scaffold has emerged as a "privileged structure." The presence of halogen atoms, such as bromine and fluorine, on the aromatic ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins in pests.[1] The amide linkage provides a stable, yet reactive handle for building molecular complexity and often plays a crucial role in the molecule's mode of action.
This compound represents a prototypical example of this scaffold. The bromine atom offers a versatile site for cross-coupling reactions, while the fluorine atom can enhance bioactivity and metabolic resistance.[1] Although this specific molecule is not a common commercial precursor, the synthetic logic for incorporating such structures into complex agrochemicals is well-established. This guide will elucidate this logic through the detailed synthesis of Chlorantraniliprole, where a related anthranilamide intermediate is of critical importance.
Case Study: Convergent Synthesis of Chlorantraniliprole
Chlorantraniliprole (ISO common name) is a potent ryanodine receptor activator, belonging to the anthranilic diamide class of insecticides.[2] Its synthesis is a prime example of a convergent strategy, where two complex intermediates are prepared separately before being combined in a final coupling step.[2][3] This approach maximizes efficiency and overall yield.
The two primary intermediates are:
-
Intermediate A: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
Intermediate B: 2-amino-5-chloro-N,3-dimethylbenzamide
The overall synthetic workflow is depicted below.
Experimental Protocols
Protocol 1: Synthesis of Intermediate A (Pyrazole Carboxylic Acid)
This multi-step synthesis builds the core heterocyclic structure required for the final product. The starting material is the readily available 2,3-dichloropyridine.[2]
Step 1a: Hydrazino-substitution
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-dichloropyridine and hydrazine hydrate in ethanol.
-
Reaction: Reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude (3-chloropyridin-2-yl)-hydrazine can often be used directly in the next step.[3]
Step 1b: Cyclization and Subsequent Transformations
-
Cyclization: The hydrazine derivative is condensed with diethyl maleate in the presence of a strong base like sodium ethoxide to form the pyrazolidinone intermediate.[2][3]
-
Bromination: The intermediate is then treated with a brominating agent. While phosphorus oxybromide has been used, alternatives like phosphorus pentabromide may offer environmental and yield advantages.[4]
-
Oxidation & Hydrolysis: The pyrazole ring is aromatized through oxidation, and the ester group is hydrolyzed to the carboxylic acid, typically using a base like sodium hydroxide followed by acidic workup to precipitate the product.[2] The crude product can be purified by recrystallization.
Protocol 2: Synthesis of Intermediate B (Anthranilamide)
This protocol is highly relevant to the application of substituted benzamides. It starts from 2-amino-3-methylbenzoic acid.
Step 2a: Formation of Benzoxazinone Intermediate
-
Rationale: This step activates the carboxylic acid and protects the amine in a single cyclic intermediate, facilitating the subsequent selective amidation.
-
Setup: Suspend 2-amino-3-methylbenzoic acid in a suitable solvent such as methylene chloride.
-
Reaction: The synthesis of the chloro-substituted benzoxazinone is a key step.[3] This can be achieved through various methods, often involving an initial chlorination of the aromatic ring followed by cyclization.
-
Isolation: The resulting 6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione is isolated for the next step.
Step 2b: Aminolysis with Methylamine
-
Rationale: This step involves the nucleophilic attack of methylamine on one of the carbonyls of the benzoxazinone ring, leading to a ring-opening reaction that forms the desired N-methylamide.
-
Setup: Dissolve the benzoxazinone intermediate from the previous step in an appropriate solvent.
-
Reaction: Add a 40% aqueous solution of methylamine dropwise while carefully controlling the temperature (e.g., 30-35°C).[3] The reaction is typically exothermic.
-
Workup: After the reaction is complete, the product, 2-amino-5-chloro-N,3-dimethylbenzamide, is isolated, typically by filtration after precipitation or extraction.
Protocol 3: Final Amide Coupling
This final step unites the two key intermediates to form Chlorantraniliprole.
-
Rationale: An amide bond is formed between the carboxylic acid of Intermediate A and the aniline nitrogen of Intermediate B. This reaction requires an activating agent to convert the carboxylic acid into a more reactive species. Methanesulfonyl chloride is a common and effective choice, forming a mixed anhydride in situ. 3-picoline is used as a non-nucleophilic base to neutralize the HCl generated.[5]
-
Setup: In a reaction vessel, dissolve Intermediate A and Intermediate B in a suitable aprotic solvent like propionitrile or acetonitrile.[5] Add 3-picoline to the mixture.
-
Reaction:
-
Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath. Maintaining this low temperature is critical to prevent side reactions and decomposition of the activated intermediate.
-
Slowly add a solution of methanesulfonyl chloride dropwise, ensuring the temperature does not rise above 0°C.[3][5]
-
After the addition is complete, stir the mixture at this temperature for approximately 15-30 minutes, then allow it to warm to room temperature and stir for several hours.[5]
-
-
Workup: Quench the reaction by adding water dropwise. The product, Chlorantraniliprole, will precipitate out of the solution. The solid is collected by filtration, washed with a mixture of the solvent and water, and then dried under nitrogen.[5]
Quantitative Data Summary
The efficiency of the final coupling step is crucial for the overall process viability. The data below is representative of typical laboratory-scale synthesis.
| Parameter | Value | Source |
| Starting Material A | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | [5] |
| Starting Material B | 2-amino-5-chloro-N,3-dimethylbenzamide | [5] |
| Coupling Agent | Methanesulfonyl Chloride | [3][5] |
| Base | 3-Picoline | [5] |
| Solvent | Propionitrile | [5] |
| Reaction Temperature | -5°C to Room Temp. | [3][5] |
| Uncorrected Yield | ~97% | [5] |
| Overall Yield (from 2,3-dichloropyridine) | ~36.3% | [5] |
Conclusion
The synthesis of Chlorantraniliprole serves as an exemplary case study for understanding the strategic application of substituted benzamide intermediates in the construction of complex, high-value agrochemicals. The protocols detailed herein—particularly the formation of the anthranilamide moiety and its subsequent coupling—highlight the fundamental chemical principles that would govern the use of a starting material like this compound. The judicious choice of activating agents, reaction conditions, and a convergent synthetic strategy are paramount to achieving high yields and purity. These methodologies provide a solid foundation for researchers and scientists working on the discovery and development of next-generation crop protection agents built upon the versatile halogenated benzamide scaffold.
References
- BenchChem. (2025).
- BenchChem. (2025). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide.
- ChemicalBook. Chlorantraniliprole synthesis.
- Vulcanchem. Enhance Crop Protection: 2-Bromo-5-fluorobenzoic Acid for Agrochemicals.
- Patsnap Eureka. Method for synthesizing chlorantraniliprole.
- Google Patents.
Sources
Application Notes and Protocols: 2-Bromo-5-fluorobenzamide as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Importance of 2-Bromo-5-fluorobenzamide in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds with enhanced biological activity and optimized pharmacokinetic profiles is relentless. Heterocyclic compounds form the bedrock of many approved therapeutics. Within this context, this compound has emerged as a strategically important starting material. Its unique trifunctionalized aromatic ring—comprising an amide, a bromine atom, and a fluorine atom—offers a versatile platform for the construction of a diverse array of heterocyclic systems.
The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents. The fluorine atom, a bioisostere of a hydrogen atom, can significantly influence the physicochemical properties of the final molecule, often leading to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins.[1] The amide functionality can act as a key pharmacophoric feature or participate in cyclization reactions to form the core of various heterocyclic rings.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of two medicinally significant classes of heterocyclic compounds: Quinazolinones and Benzimidazoles . We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed, field-proven protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.
Part 1: Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of fused heterocyclic compounds that are present in numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] this compound serves as an excellent precursor for substituted quinazolinones, primarily through transition metal-catalyzed intramolecular C-N bond formation.
Key Synthetic Strategy: Copper-Catalyzed Intramolecular C-N Coupling
A robust and widely applicable method for the synthesis of quinazolinones from 2-bromobenzamides is the copper-catalyzed intramolecular Ullmann-type C-N coupling reaction.[5] This approach is characterized by its operational simplicity and the use of a relatively inexpensive and environmentally benign catalyst.
The reaction proceeds via the deprotonation of the amide N-H, followed by coordination of the copper catalyst to both the amide and the aryl bromide. Subsequent intramolecular cyclization through reductive elimination forms the desired quinazolinone ring system.[5]
Experimental Workflow: Copper-Catalyzed Quinazolinone Synthesis
The general workflow for the copper-catalyzed synthesis of quinazolinones from this compound is depicted below. This process involves the initial preparation of a substituted N-aryl-2-bromo-5-fluorobenzamide followed by the key intramolecular cyclization step.
Caption: Workflow for Quinazolinone Synthesis.
Protocol 1: Synthesis of 3-Aryl-6-fluoroquinazolin-4(3H)-ones
This protocol details the synthesis of a 3-aryl-6-fluoroquinazolin-4(3H)-one from a substituted 2-bromo-N-phenylbenzamide derivative.
Materials:
-
Substituted 2-bromo-N-phenyl-5-fluorobenzamide (1.0 equiv)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry Schlenk flask or sealed reaction tube, add the substituted 2-bromo-N-phenyl-5-fluorobenzamide (e.g., 0.5 mmol), copper(I) bromide (0.05 mmol, 10 mol%), and potassium carbonate (1.5 mmol, 3.0 equiv).[5]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous dimethyl sulfoxide (DMSO, 2-3 mL) via syringe.
-
Seal the flask or tube and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-fluoroquinazolinone derivative.
Data Presentation: Representative Copper-Catalyzed Quinazolinone Synthesis
| Entry | N-Aryl Substituent | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Methoxyphenyl | 82 |
| 3 | 4-Chlorophenyl | 88 |
| 4 | 3-Pyridyl | 75 |
Yields are based on literature for similar substrates and are for illustrative purposes.
Part 2: Synthesis of Benzimidazole Derivatives
Benzimidazoles are another class of heterocyclic compounds of immense interest in medicinal chemistry, with applications as antimicrobial, antiviral, and anticancer agents.[6][7][8] this compound can be ingeniously utilized to construct benzimidazole scaffolds, often through a multi-step sequence involving amination followed by cyclization.
Key Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination and Cyclization
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10][11][12] This reaction is instrumental in coupling this compound with an amine, which can then be further elaborated to form the benzimidazole ring.
The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl bromide to a Pd(0) species, coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[9][10]
Experimental Workflow: Benzimidazole Synthesis via Buchwald-Hartwig Amination
The general workflow for the synthesis of benzimidazoles from this compound involves an initial Buchwald-Hartwig amination followed by a cyclization step.
Caption: Workflow for Benzimidazole Synthesis.
Protocol 2: Synthesis of 2-Substituted-5-fluorobenzimidazoles
This protocol describes a two-step synthesis of a 2-substituted-5-fluorobenzimidazole starting from this compound.
Step A: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, o-phenylenediamine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous toluene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[9]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude intermediate can be purified by column chromatography or used directly in the next step.
Step B: Reductive Cyclization and Aromatization
Materials:
-
Crude product from Step A
-
Aromatic Aldehyde (e.g., p-tolualdehyde) (1.0 equiv)
-
Sodium dithionite (Na₂S₂O₄) (reducing agent)
-
Ethanol/Water solvent mixture
Procedure:
-
Dissolve the crude intermediate from the previous step in a mixture of ethanol and water.
-
Add the aromatic aldehyde and sodium dithionite to the solution.
-
Heat the mixture to reflux (e.g., 80°C) for 4-6 hours, monitoring the reaction by TLC.[13]
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the 2-substituted-5-fluorobenzimidazole.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation: Representative Benzimidazole Synthesis
| Entry | Aldehyde Used | Yield (%) |
| 1 | Benzaldehyde | 78 |
| 2 | 4-Chlorobenzaldehyde | 81 |
| 3 | 2-Naphthaldehyde | 75 |
| 4 | Furan-2-carbaldehyde | 72 |
Yields are based on literature for similar substrates and are for illustrative purposes.
Part 3: Alternative Synthetic Routes - Suzuki Coupling
The bromine atom in this compound also allows for the formation of C-C bonds via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[14][15] This enables the synthesis of biaryl compounds, which can be precursors to other complex heterocyclic systems.
Protocol 3: Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[14]
-
Evacuate and backfill the flask with an inert gas.
-
Add the dioxane/water solvent system.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 100 °C and stir for 12-24 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.[14]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the desired biaryl product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its strategically positioned functional groups enable a wide range of high-yield transformations, including copper-catalyzed cyclizations and palladium-catalyzed cross-coupling reactions. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this precursor and to develop new molecular entities with potential therapeutic applications. The careful selection of catalysts, ligands, and reaction conditions is paramount to achieving successful outcomes in the synthesis of complex quinazolinone and benzimidazole derivatives.
References
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
- Synthesis of quinazolinones.Organic Chemistry Portal.[Link]
- 2-Bromo-5-fluorobenzaldehyde.
- Recent advances in the synthesis of 2,3-fused quinazolinones.Royal Society of Chemistry.[Link][4]
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024).Royal Society of Chemistry.[Link][6]
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Recent achievements in the synthesis of benzimidazole derivatives.Royal Society of Chemistry.[Link][7]
- Buchwald–Hartwig amin
- Exploring 2-Bromo-5-fluorobenzaldehyde: Your Key to Advanced Chemical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link][12]
- Suzuki Cross-coupling Reaction procedure.Rose-Hulman Institute of Technology.[Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Angewandte Chemie.[Link]
- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
- Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl...
- The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- The role of fluorine in medicinal chemistry.Journal of Enzyme Inhibition and Medicinal Chemistry.[Link][1]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing reaction yield for 2-Bromo-5-fluorobenzamide synthesis
An In-Depth Technical Guide for Drug Development Professionals
Technical Support Portal: Optimizing Reaction Yield for 2-Bromo-5-fluorobenzamide Synthesis
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize your reaction yield and purity. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Overview of Synthetic Strategy
The most prevalent and reliable method for synthesizing this compound involves a two-step process starting from 2-Bromo-5-fluorobenzoic acid. This strategy is favored due to the commercial availability of the starting material and the generally high yields achievable under optimized conditions.
-
Activation of the Carboxylic Acid : The carboxylic acid is converted into a more reactive intermediate, most commonly an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
-
Amidation : The activated acyl chloride is then reacted with an ammonia source to form the final amide product via nucleophilic acyl substitution.[2][3]
Alternative single-step methods using amide coupling reagents are also viable and will be discussed.
Caption: Troubleshooting workflow for low benzamide yield.
Detailed Breakdown of Common Issues:
-
Hydrolysis of the Acyl Chloride: This is the most frequent cause of low yield. The acyl chloride intermediate is highly reactive and will readily react with any water present to revert to the starting carboxylic acid. [4][5] * Prevention: Do not let the crude acyl chloride sit for extended periods. Ideally, use it immediately in the next step. When adding it to the ammonia solution, ensure the addition is done under the surface of the liquid if possible and with good stirring to promote rapid reaction with ammonia over hydrolysis.
-
Formation of N,N-diacylated Byproduct: If the concentration of the acyl chloride is too high relative to the ammonia, a second molecule of the acyl chloride can acylate the initially formed benzamide, leading to an N,N-diacylated impurity. [5] * Prevention: This is controlled by adding the acyl chloride slowly to a vigorously stirred, cooled solution of excess ammonia. This ensures the acyl chloride reacts with the abundant ammonia before it can react with the newly formed product. [5]3. Losses During Workup and Purification: The product can be lost during aqueous washes or recrystallization.
-
Prevention: After filtration of the crude product, wash thoroughly with cold water to remove soluble salts like ammonium chloride. [4]For recrystallization, carefully select a solvent that dissolves the product well at high temperatures but poorly at low temperatures to maximize recovery. Hot water is often a suitable choice for benzamides. [4] Q5: Are there alternatives to the two-step acyl chloride method?
-
A: Yes, direct amide coupling methods can convert the carboxylic acid to the amide in a single step, avoiding the need to handle the moisture-sensitive acyl chloride. [6]
-
Method: These reactions use "coupling reagents" or "activating agents" to form a highly reactive intermediate in situ, which then reacts with the amine source.
-
Common Reagents: Popular choices include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium-based reagents like HATU and HBTU. [6]* Advantages: These methods are often milder and can be more tolerant of other functional groups.
-
Disadvantages: The reagents are significantly more expensive than thionyl chloride, and the byproducts (like dicyclohexylurea, DCU, from DCC) must be carefully removed during purification. [7]
Reagent Class Example(s) Key Advantages Key Disadvantages Chlorinating Agents Thionyl Chloride (SOCl₂), Oxalyl Chloride Inexpensive, highly reactive, volatile byproducts simplify workup. [8] Two-step process, moisture-sensitive, corrosive. Carbodiimides EDC, DCC One-pot reaction, mild conditions. [6] Expensive, byproducts can be difficult to remove (e.g., DCU). [7] | Uronium/Phosphonium | HATU, PyBOP | Very high reactivity, low racemization, suitable for difficult couplings. []| Very expensive, complex byproducts. |
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via the Acyl Chloride Method
This protocol is a robust, self-validating procedure for experienced researchers.
Step 1: Formation of 2-Bromo-5-fluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-5-fluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) and a catalytic drop of DMF.
-
Heat the mixture to reflux (approx. 80°C) for 2 hours. The solid carboxylic acid should dissolve, and gas evolution (SO₂ and HCl) will be observed. (Perform in a well-ventilated fume hood).
-
After 2 hours, allow the reaction to cool to room temperature. The crude, dark oil is the acyl chloride. Remove excess thionyl chloride by distillation or under high vacuum (use a base trap to neutralize the SOCl₂ vapors). It is recommended to proceed immediately to the next step.
Step 2: Amidation
-
In a separate beaker or flask, place concentrated aqueous ammonia (approx. 28-30%, at least 5.0 eq) and cool the vessel in an ice-water bath to 0-5°C.
-
With vigorous stirring, slowly add the crude 2-Bromo-5-fluorobenzoyl chloride from Step 1 dropwise to the cold ammonia solution. The addition should be controlled to keep the internal temperature below 10°C.
-
A thick white precipitate will form immediately. [3]4. After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove ammonium chloride and excess ammonia.
-
Dry the crude product in a vacuum oven.
Step 3: Purification and Validation
-
Purification: Recrystallize the crude solid from hot water or an ethanol/water mixture to obtain pure this compound as a white crystalline solid. [4]2. Validation:
-
Determine the melting point and compare it to the literature value (154-157 °C). * Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.
-
Use LC-MS to confirm the molecular weight and assess purity.
-
References
- Chemguide. (n.d.). Reaction between acyl chlorides and ammonia - addition / elimination.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.
- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- ReactionWeb.io. (n.d.). Carboxylic Acid + SOCl2.
- Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
- Li, J., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 23(11), 2999.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Chemguide. (n.d.). The preparation of amides.
- Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
- Fisher Scientific. (n.d.). Amide Synthesis.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde. PubChem.
- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
- ChemBK. (2024, April 9). 2-amino-3-bromo-5-fluorobenzoic acid.
- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- Google Patents. (n.d.). CN105541656A - Preparation method of benzamide.
- Reddit. (2018, February 12). Consistently awful yields. r/chemistry.
- Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
- Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chlorobenzoyl chloride. PubChem.
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- Sciencemadness.org. (2018, December 27). Synthesis of 2-bromobenzoyl chloride.
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionweb.io [reactionweb.io]
Technical Support Center: Purification of 2-Bromo-5-fluorobenzamide
Welcome to the technical support center for the purification of 2-Bromo-5-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purification, however, can be challenging due to the presence of structurally similar byproducts and unreacted starting materials. This guide provides a systematic approach to troubleshooting common purification issues, backed by scientific principles and practical, field-proven protocols.
Common Synthesis Routes & Potential Impurities
Understanding the synthetic origin of your crude this compound is the first step in devising an effective purification strategy. A prevalent method involves the amidation of 2-bromo-5-fluorobenzoic acid.[2]
Caption: Common synthesis route for this compound and potential impurities.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a low melting point and appears discolored. What are the likely impurities?
A1: A low melting point and discoloration (typically yellow to brown) are strong indicators of residual acidic impurities, primarily unreacted 2-bromo-5-fluorobenzoic acid.[2] Other possibilities include byproducts from side reactions, such as the formation of colored charge-transfer complexes or degradation products if the reaction was performed at elevated temperatures for an extended period.
Q2: What is the most straightforward purification method for removing unreacted 2-bromo-5-fluorobenzoic acid?
A2: An aqueous basic wash is the most efficient initial step. The carboxylic acid group of the unreacted starting material will be deprotonated by a mild base, forming a water-soluble carboxylate salt that can be easily separated from the organic phase containing your desired amide product.
Protocol: Aqueous Basic Wash
-
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any evolved CO₂ gas.
-
Allow the layers to separate. The top organic layer contains the purified product, while the bottom aqueous layer contains the dissolved salt of the acidic impurity.
-
Drain the aqueous layer and repeat the wash with fresh NaHCO₃ solution.
-
Perform a final wash with brine (saturated NaCl solution) to remove any residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Q3: After an aqueous wash, my product still shows impurities on a TLC plate. What should I try next?
A3: If impurities persist after an aqueous wash, recrystallization or column chromatography are the recommended next steps. The choice between the two depends on the nature of the impurities and the desired scale of purification.[3]
Troubleshooting Guide
Issue 1: Recrystallization yields are low, or the product "oils out."
This is a common issue when the solvent system is not optimized or when significant impurities are present that inhibit crystal lattice formation.[4]
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, consider polar protic solvents like ethanol or isopropanol, or a mixed solvent system such as ethyl acetate/hexane.[3][5]
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Good for polar compounds, may require cooling for precipitation. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Good general-purpose solvent. |
| Hexane | 69 | Nonpolar | Often used as an anti-solvent with a more polar solvent. |
| Toluene | 111 | Nonpolar | Can be effective for less polar impurities. |
-
Oiling Out: If the compound separates as an oil, it indicates that the solution is supersaturated or the melting point of the impure solid is below the boiling point of the solvent.[4]
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[4]
-
Workflow for Recrystallization Troubleshooting
Caption: Decision-making workflow for troubleshooting recrystallization issues.
Issue 2: Impurities co-elute with the product during column chromatography.
Co-elution occurs when the polarity of the impurities is very similar to that of the desired product, making separation by normal-phase silica gel chromatography challenging.[6]
Troubleshooting Steps:
-
Solvent System Optimization: The key to good separation is finding a mobile phase that provides a good retention factor (Rf) for your product on a TLC plate (ideally between 0.2 and 0.4).
-
Strategy: Start with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Small additions of a more polar solvent like methanol can sometimes improve the separation of polar compounds.
-
-
Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase.
-
Alumina (Al₂O₃): Can be effective for separating less acidic compounds.
-
Reversed-Phase (C18): Separates compounds based on hydrophobicity rather than polarity. A mobile phase of methanol/water or acetonitrile/water is typically used.[5]
-
Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, the dry powder can be carefully added to the top of the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase as the elution progresses.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- National Center for Biotechnology Information. (2014). 2-Bromo-5-fluorobenzaldehyde. In P. A. Williams, G. Smith, & D. J. Young (Eds.), Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1046. [Link]
- National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- ResearchGate. (2020, November 2).
- Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
- Medicinal Chemistry. 2-Bromo-5-fluorobenzoic Acid: A Crucial Building Block for Medicinal Chemistry. [Link]
- Reddit. (2016, January 16).
Sources
Technical Support Center: Navigating the Chemistry of 2-Bromo-5-fluorobenzamide
A-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals
Welcome to the Technical Support Center for 2-Bromo-5-fluorobenzamide. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting strategies for your experiments involving this versatile reagent. This resource is structured to address the specific challenges you may encounter, moving beyond generic protocols to offer insights grounded in the chemical principles governing the reactivity of this molecule.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers have about working with this compound.
Q1: What are the key reactive sites on this compound?
A1: this compound has three primary sites for chemical modification:
-
The C-Br bond: This is the most common site for transformations, particularly palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.
-
The Benzamide group (-CONH₂): The N-H bonds are acidic and can be deprotonated under strongly basic conditions. The amide group is also a powerful directing group in electrophilic and ortho-metalation reactions.[1][2]
-
The Aromatic Ring: The hydrogen atoms on the ring can be substituted through electrophilic aromatic substitution or directed ortho-metalation. The fluorine atom is generally less reactive but can be substituted under harsh nucleophilic aromatic substitution (SNAr) conditions, especially if activated by other electron-withdrawing groups.
Q2: How do the functional groups on this compound influence its reactivity in cross-coupling reactions?
A2: The interplay of the bromo, fluoro, and benzamide groups is crucial:
-
-CONH₂ (Amide Group): This group has a moderate electron-withdrawing inductive effect but can also donate electron density to the ring via resonance. In the context of palladium-catalyzed cross-coupling, its electronic effect on the oxidative addition step is complex. Its primary influence is often steric, potentially hindering access to the ortho C-Br bond.
-
-F (Fluoro Group): The fluorine atom is strongly electron-withdrawing via induction, which can make the aromatic ring more electron-deficient. This can facilitate the oxidative addition step in some cross-coupling reactions.
-
-Br (Bromo Group): The C-Br bond is the reactive site for oxidative addition to a Pd(0) catalyst. The electronic environment created by the other substituents will modulate the ease of this step.
Q3: What are the recommended storage and handling procedures for this compound?
A3: this compound is a solid at room temperature. It should be stored in a tightly sealed container in a cool, dry place. While generally stable, it's good practice to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed breakdown of common problems encountered during reactions with this compound, their probable causes, and actionable solutions.
Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of multiple unidentified byproducts.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solutions |
| Catalyst Inactivation | The Pd(0) catalyst can be sensitive to air and may oxidize to inactive Pd(II). The amide group or impurities might also coordinate to the palladium, inhibiting its catalytic activity. | Ensure rigorous degassing of solvents and reaction mixtures. Use a glovebox for catalyst handling if possible. Consider using more robust, air-stable pre-catalysts. |
| Suboptimal Ligand Choice | The steric and electronic properties of the phosphine ligand are critical. The ortho-amide group of this compound can present steric challenges. | For Suzuki couplings, try bulky, electron-rich biarylphosphine ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, consider ligands like Josiphos or t-BuXPhos.[3] |
| Incorrect Base | The choice of base is crucial for both the transmetalation step in Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination. An inappropriate base can lead to side reactions or poor reactivity. | For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used.[3] |
Problem 2: Formation of 5-Fluorobenzamide (Hydrodehalogenation Product)
Symptoms:
-
A significant byproduct with a mass corresponding to the starting material minus bromine is observed.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solutions |
| Hydride Source in the Reaction | Trace water, alcohols used as solvents, or certain bases can act as hydride sources, leading to the reduction of the C-Br bond after oxidative addition. | Use anhydrous solvents and reagents. If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane or toluene. Use a weaker, non-hydroxide base if possible. |
| Slow Transmetalation/Reductive Elimination | If the desired coupling step is slow, the intermediate aryl-palladium-halide complex has a longer lifetime and is more susceptible to side reactions like hydrodehalogenation. | Optimize the reaction temperature and ligand to accelerate the desired catalytic cycle. A more electron-donating ligand can often speed up reductive elimination. |
Problem 3: Formation of Dimerized Byproducts
Symptoms:
-
Observation of a byproduct corresponding to the homocoupling of the boronic acid (in Suzuki reactions) or the starting aryl halide.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solutions |
| Oxidative Homocoupling of Boronic Acids | This is often promoted by the presence of oxygen and Pd(II) species. | Rigorously degas the reaction mixture. Using a pre-catalyst that rapidly generates the active Pd(0) species can minimize the concentration of Pd(II). |
| Slow Transmetalation in Suzuki Coupling | If the transfer of the organic group from boron to palladium is slow, the boronic acid can undergo homocoupling. | Ensure the base is effective for the specific boronic acid used. The addition of water can sometimes facilitate the transmetalation step. |
Problem 4: Hydrolysis of the Benzamide Group
Symptoms:
-
Formation of 2-bromo-5-fluorobenzoic acid as a byproduct.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solutions |
| Strongly Basic/Aqueous Conditions | The use of strong hydroxide bases (e.g., NaOH, KOH) in the presence of water, especially at elevated temperatures, can lead to the hydrolysis of the amide functionality. | Opt for non-hydroxide bases like K₃PO₄, Cs₂CO₃, or NaOtBu. Use anhydrous solvents whenever possible. If aqueous conditions are necessary, consider using a milder base and shorter reaction times. |
Problem 5: Unexpected Reactivity in Directed Ortho-Metalation
Symptoms:
-
Low yield of the desired ortho-functionalized product.
-
Formation of multiple products.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solutions |
| Competitive Lithiation | While the amide is a strong directing group, the bromine atom can undergo lithium-halogen exchange with organolithium reagents, leading to a mixture of lithiated species. | Perform the reaction at very low temperatures (-78 °C) to favor the kinetically faster proton abstraction over lithium-halogen exchange. Use of a less nucleophilic base like lithium diisopropylamide (LDA) can also favor deprotonation. |
| Instability of the Lithiated Intermediate | The ortho-lithiated species can be unstable and may undergo side reactions if not trapped quickly with an electrophile. | Add the electrophile as soon as the lithiation is complete. Ensure the electrophile is reactive enough to trap the intermediate efficiently. |
Experimental Protocols & Visualizations
To provide a practical starting point, here are generalized protocols for common reactions involving this compound, along with diagrams to illustrate key concepts.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst complex).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a strong base (e.g., NaOtBu, 1.5-2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add a dry, degassed aprotic solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Summary
The following table summarizes potential side products that may be encountered when working with this compound.
| Side Product | Structure | Common Reaction Type | Probable Cause | Key Diagnostic Feature (MS) |
| 5-Fluorobenzamide | C₇H₆FNO | Cross-Coupling | Hydrodehalogenation | [M+H]⁺ = 140.05 |
| 2-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | Reactions with strong aqueous base | Amide hydrolysis | [M-H]⁻ = 217.93 |
| Biaryl Homocoupling Product | (Ar-Ar) | Suzuki Coupling | Oxidative homocoupling of boronic acid | Varies depending on boronic acid |
| Dimer of Starting Material | C₁₄H₈Br₂F₂N₂O₂ | Cross-Coupling | Reductive elimination from two Ar-Pd species | [M+H]⁺ = 434.90 |
References
- Snieckus, V. Directed ortho metalation. Toluene- and TMEDA-soluble amide bases. Preparation of 2-substituted N,N-diethylbenzamides. J. Org. Chem.1990, 55 (16), 4949–4952.
- Baran, P. S. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific Website. 2021. [Link]
- Myers, A. G. Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
- Wikipedia. Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]
- Myers, A. G. The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Website. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. 2024. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with 2-Bromo-5-fluorobenzamide
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 2-bromo-5-fluorobenzamide as an aryl halide partner. As researchers and drug development professionals, you understand the necessity of robust and reproducible synthetic methods. The insights provided herein are curated from established literature and extensive field experience to help you navigate the intricacies of this powerful C-C bond-forming reaction.
Understanding the Substrate: this compound
This compound presents a unique set of electronic and steric challenges. The presence of two electron-withdrawing groups—the fluorine atom and the benzamide moiety—significantly influences the reactivity of the C-Br bond. While these features can facilitate the initial oxidative addition step of the catalytic cycle, they can also introduce complications. The primary amide can potentially coordinate with the palladium catalyst, and its lability under certain basic conditions must be considered. This guide will address these specific nuances in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?
Low or no yield is a common starting point for troubleshooting. The issue often lies within one of the three core components of the reaction: the catalyst system, the reaction conditions, or the reagents themselves.
-
Inactive Catalyst: The active Pd(0) species is the workhorse of the Suzuki reaction.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][2] This reduction can sometimes be inefficient.
-
Suboptimal Ligand Choice: For an electron-deficient aryl bromide like this compound, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote a high rate of oxidative addition to the electron-poor C-Br bond, and facilitate the final reductive elimination step.[3][5][6] A screening of ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) is highly recommended.[3][7]
-
-
Ineffective Base: The base is not merely a proton scavenger; it plays a critical role in the transmetalation step by activating the boronic acid.[8][9][10] The strength and solubility of the base can be the difference between a stalled reaction and a high-yielding one.
Q2: I'm observing significant formation of a biaryl homocoupling byproduct from my boronic acid. What causes this and how can I minimize it?
The homocoupling of boronic acids to form a symmetrical biaryl is a frequent side reaction that consumes your nucleophile and complicates purification.[1] This is typically mediated by palladium(II) species and can be exacerbated by the presence of oxygen.[1][12]
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidation of Pd(0) to Pd(II), which can then stoichiometrically react with the boronic acid to produce the homocoupled dimer and regenerate Pd(0).[12]
-
Inefficient Precatalyst Reduction: If a Pd(II) precatalyst is used, its reduction to Pd(0) can sometimes occur via a pathway that involves the homocoupling of two boronic acid molecules.[1]
-
Solution: Using a Pd(0) source or a highly efficient precatalyst can mitigate this. Additionally, ensuring the reaction is initiated promptly upon heating can minimize the time the Pd(II) species is present with the boronic acid before the aryl halide has a chance to react.
-
Q3: My mass spectrometry analysis shows a byproduct corresponding to the dehalogenated starting material (5-fluorobenzamide). What is the cause of this?
Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is another common side reaction.[1] This typically occurs after the oxidative addition step. The resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[1]
-
Hydride Source: The source of the hydride can be varied, including trace water, certain solvents (like alcohols), or even the base itself.
-
Solution:
-
Use Anhydrous Conditions: If not already doing so, switch to anhydrous solvents and reagents to minimize water as a potential hydride source.
-
Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane, toluene, or THF are generally preferred.[13][14]
-
Base Selection: Some bases are more prone to facilitating this side reaction. If using a hydroxide base, consider switching to a carbonate or phosphate base.
-
-
Q4: I am concerned about the stability of my boronic acid, especially since the reaction requires heating. How can I address potential protodeboronation?
Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[15] This side reaction is often catalyzed by acid or base and can be accelerated at higher temperatures, effectively destroying your coupling partner.[15]
-
Inherent Instability: Some boronic acids are inherently less stable than others.
-
Solution:
-
Use Boronic Esters: Consider using a more stable derivative of the boronic acid, such as a pinacol (Bpin) or MIDA boronate ester.[1][16] These are generally more robust and can participate in the coupling reaction, sometimes through a "slow release" of the boronic acid under the reaction conditions.[16][17][18]
-
Control Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC or LC-MS and work it up as soon as the starting material is consumed. Lowering the reaction temperature, if possible, can also help.
-
Optimize Base and Stoichiometry: While base is necessary, an excessive amount or a very strong base can promote protodeboronation.[11] Use the minimum effective amount of the mildest possible base.
-
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving common issues in the Suzuki coupling of this compound.
Caption: Fig 1. Troubleshooting workflow for Suzuki coupling.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Boronic Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, base, and palladium precatalyst.[11]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the this compound.[11]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Parameter Optimization Tables
Use the following tables as a guide for systematic optimization.
Table 1: Catalyst & Ligand Selection
| Catalyst System | Ligand | Typical Loading (%) | Notes |
| Pd₂(dba)₃ | SPhos | 1-2 (Pd), 2-4 (Ligand) | An excellent starting point for electron-deficient bromides.[19] |
| Pd(OAc)₂ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Another robust Buchwald ligand system.[6] |
| XPhos Pd G3 | (Integrated) | 1-2 | Air-stable precatalyst, simplifies reaction setup.[4] |
| Pd(PPh₃)₄ | (Integrated) | 2-5 | A classic Pd(0) source, but may be less effective for this substrate.[3] |
Table 2: Base & Solvent Systems
| Base | Solvent | Temperature (°C) | Characteristics |
| K₃PO₄ | Toluene, Dioxane | 80 - 110 | A strong base, often effective in anhydrous conditions for difficult couplings.[11] |
| Cs₂CO₃ | Dioxane, THF | 80 - 110 | A highly effective but more expensive base, good solubility in organic solvents.[3][20] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80 - 100 | Standard aqueous conditions; may promote boronic acid decomposition.[6] |
| KF | THF, Dioxane | 60 - 100 | A milder base that can be useful if the amide is sensitive to stronger bases.[3][10] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The generally accepted cycle involves three main stages.
Caption: Fig 2. The Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5] This step is often accelerated by electron-withdrawing groups on the aryl halide.[5]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. This is often the rate-determining step and is highly dependent on the choice of base and solvent.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
By systematically addressing each potential point of failure with an understanding of the underlying mechanism, you can efficiently optimize your Suzuki coupling reactions for success.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2020-12-15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- Wikipedia. Protodeboronation.
- ACS Publications. (2005-09-01). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Wikipedia. Suzuki reaction.
- ACS Publications. (2012-01-27). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
- NIH. (2016-01-27). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table.
- Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures..
- Wiley Online Library. (2014-03-11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Reddit. (2024-09-04). Struggling with Suzuki Reaction.
- ACS Publications. (2024-08-07). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.
- ResearchGate. Screening of different bases for Suzuki coupling a.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Morressier. (2021-05-01). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization.
- PubMed Central. (2016-09-26). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation.
- YouTube. (2024-09-07). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- ACS Publications. (2014-03-17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- MDPI. (2017-05-09). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
- Reddit. (2024-02-23). How to approach choosing reaction conditions for Suzuki?.
- Beilstein Journals. (2021-10-29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates.
- YouTube. (2022-05-04). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. scilit.com [scilit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Enhancing the Solubility of 2-Bromo-5-fluorobenzamide
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for 2-Bromo-5-fluorobenzamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound in various reaction media. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Understanding the Molecule - A Physicochemical Profile
Before troubleshooting, it's crucial to understand the inherent properties of this compound that govern its solubility.
Question: What are the key structural features of this compound that influence its solubility?
Answer: The solubility behavior of this compound is a direct consequence of its molecular structure. Several key features are at play:
-
Aromatic Benzene Ring: The core benzene ring is nonpolar and hydrophobic, which contributes significantly to the molecule's low solubility in water and other polar protic solvents.[1]
-
Halogen Substituents (Br and F): The bromine and fluorine atoms are electron-withdrawing and increase the molecule's molecular weight and lipophilicity (attraction to nonpolar environments). This further decreases its affinity for aqueous media.
-
Amide Group (-CONH₂): The primary amide group is the most polar part of the molecule. It contains both a hydrogen bond donor (-NH₂) and a hydrogen bond acceptor (C=O). This allows for self-association between molecules in the solid state, leading to a stable crystal lattice that requires significant energy to break. While this group can interact with polar solvents, its influence is often outweighed by the larger hydrophobic scaffold.[1]
The combination of a large, nonpolar aromatic core with a polar functional group that promotes strong intermolecular forces in the solid state results in a compound that is typically a crystalline solid with limited solubility in many common solvents.
Question: What is the general solubility profile I should expect for this compound?
Answer: Based on its structure and data from analogous compounds, you should anticipate the following solubility characteristics. Direct experimental data for this specific compound is not widely published, so this profile is based on established chemical principles and data for similar halogenated aromatic amides.
Table 1: Estimated Physicochemical and Solubility Profile of this compound
| Property | Value / Expected Behavior | Rationale & Implications for Solubility |
| CAS Number | 1006-34-4[2] | Unique identifier for this specific chemical entity. |
| Molecular Formula | C₇H₅BrFNO | Indicates the elemental composition. |
| Molecular Weight | 218.03 g/mol | A moderate molecular weight; higher values often correlate with lower solubility. |
| Physical Form | Solid | The energy required to overcome the crystal lattice energy is a key barrier to dissolution. |
| Aqueous Solubility | Very Low | The dominant hydrophobic character of the brominated and fluorinated benzene ring limits interaction with water molecules.[1] |
| Polar Aprotic Solvents | Moderate to High | Solvents like DMSO, DMF, and NMP are excellent candidates as they can disrupt the crystal lattice and engage in hydrogen bonding with the amide group without having a competing protic hydrogen. The synthesis of related compounds often uses DMF at elevated temperatures.[1] |
| Polar Protic Solvents | Low to Moderate | Solvents like ethanol and methanol can act as hydrogen bond donors and acceptors.[1] However, their polarity may not be sufficient to fully solvate the hydrophobic part of the molecule. |
| Nonpolar Solvents | Very Low | Solvents like hexane or toluene are unlikely to be effective. They cannot interact favorably with the polar amide group, making it difficult to overcome the solute-solute interactions within the crystal.[1] |
Part 2: Troubleshooting Common Solubility Issues - FAQs
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
FAQ 1: My this compound isn't dissolving. What are my first steps?
Answer: When facing solubility issues, a systematic approach is most effective. Avoid randomly trying different solvents. Instead, follow a logical progression to diagnose the problem and find a solution.
-
Confirm Solvent Choice: Re-evaluate if the chosen solvent is appropriate based on the profile in Table 1. Polar aprotic solvents like DMF or DMSO are generally the best starting points.
-
Increase Agitation: Ensure the mixture is being stirred vigorously. For small-scale experiments, a vortex mixer can be used initially.[3]
-
Apply Gentle Heat: Increasing the temperature is often the most effective initial step to increase both the rate of dissolution and the thermodynamic solubility limit.[4][5] Start with a modest increase (e.g., to 40-50 °C) and observe.
-
Consider a Co-Solvent: If a single solvent is ineffective even with heat, adding a small amount of a miscible co-solvent can dramatically improve solubility.[6][7]
The following workflow diagram illustrates this initial troubleshooting process.
Caption: Initial troubleshooting workflow for solubility issues.
FAQ 2: Which organic solvents are the best starting points for dissolving this compound?
Answer: The choice of solvent is critical and should be guided by the principles of "like dissolves like," while also considering the requirements of your subsequent reaction (e.g., temperature, reagent compatibility).
-
Primary Recommendations (Polar Aprotic): These are often the most effective. They have high dielectric constants and are hydrogen bond acceptors, allowing them to effectively solvate the amide group.
-
N,N-Dimethylformamide (DMF): A common choice for reactions involving benzamides.[1]
-
Dimethyl Sulfoxide (DMSO): A very strong solvent, but can be difficult to remove and may be incompatible with certain reagents.
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF but with a higher boiling point.
-
Acetonitrile (ACN): A less powerful solvent than DMF/DMSO but can be effective, especially with heating.
-
-
Secondary Recommendations (Ethers & Chlorinated):
-
Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane: Moderately polar and can be effective, often requiring heat.
-
Dichloromethane (DCM): Can be useful, but its low boiling point limits the ability to use high temperatures.
-
-
Tertiary Recommendations (Polar Protic):
-
Ethanol, Isopropanol: Solubility is likely to be limited but can be enhanced significantly with heat or by using them as a co-solvent.[1]
-
Table 2: Recommended Solvents for Initial Solubility Trials
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| DMF | Polar Aprotic | 153 | Excellent general-purpose solvent for amides. |
| DMSO | Polar Aprotic | 189 | Very high dissolving power; can be reactive. |
| THF | Ether | 66 | Good for reactions at moderate temperatures. |
| Acetonitrile | Nitrile | 82 | Useful when a less reactive polar solvent is needed. |
| Toluene | Aromatic | 111 | Generally poor solubility alone; often used in co-solvent systems. |
| Ethanol | Polar Protic | 78 | Limited solubility; best used as a co-solvent or with significant heating.[1][8] |
FAQ 3: How does temperature affect solubility, and what are the practical limits?
Answer: For most solids, solubility increases with temperature. This is because the dissolution process is often endothermic (absorbs heat). According to Le Châtelier's Principle, adding heat to an endothermic process will shift the equilibrium toward more dissolution.[4]
-
Mechanism: Increased temperature provides more kinetic energy to the solvent molecules, allowing them to more effectively break apart the solute's crystal lattice.[5] It also increases the kinetic energy of the solute molecules, helping them overcome the intermolecular forces holding them in the solid state.
-
Benefits:
-
Increases the maximum amount of solute that can be dissolved.
-
Increases the rate at which the solute dissolves.
-
-
Practical Considerations & Limits:
-
Compound Stability: Ensure that this compound and other reagents are stable at the intended temperature. Check for decomposition points.
-
Solvent Boiling Point: The maximum temperature is limited by the boiling point of your solvent at the operating pressure.
-
Side Reactions: Higher temperatures can accelerate unwanted side reactions, potentially reducing the yield and purity of your desired product.
-
"Crashing Out": Be aware that if the reaction mixture is cooled, the compound may precipitate out of the solution. This can be a problem if the product is also soluble and you need to maintain a homogeneous solution for analysis or a subsequent reaction step.
-
FAQ 4: Can I use a co-solvent system, and how do I select one?
Answer: Yes, using a co-solvent is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[6][7][9] A co-solvent is a secondary solvent that is miscible with the primary solvent and is added to increase the dissolving power of the system.
-
Mechanism of Action: A co-solvent works by altering the overall polarity of the solvent system. For a hydrophobic compound in a polar solvent, adding a less polar co-solvent can make the environment more "hospitable" to the solute, thereby increasing solubility.[8][] This is sometimes referred to as reducing the "internal pressure" or polarity of the primary solvent.
-
How to Select a Co-Solvent System:
-
Start with a primary solvent in which the compound has at least minimal solubility (or is the required solvent for the reaction).
-
Choose a co-solvent that is fully miscible with the primary solvent.
-
The co-solvent should ideally have a good affinity for the solute. For example, if your primary solvent is Toluene (nonpolar), adding a small amount of a polar solvent like Ethanol can help solvate the amide group. Conversely, if your primary solvent is water, adding ethanol makes the mixture less polar and better able to dissolve the hydrophobic ring.[8]
-
Screen different ratios of the solvent/co-solvent mixture to find the optimal composition. Solubility does not always increase linearly and can sometimes peak at an intermediate ratio.[9]
-
Caption: A systematic approach to developing a co-solvent system.
FAQ 5: Is pH adjustment a viable method for this specific compound?
Answer: For this compound, pH adjustment is generally not an effective strategy to improve solubility in a reaction context.
-
Rationale: The principle of pH adjustment relies on converting a neutral molecule into a charged ion (a salt), which is almost always more water-soluble.[][11] This requires an ionizable functional group, such as a carboxylic acid or an amine, with a suitable pKa.
-
Structural Analysis: this compound lacks a strongly acidic or basic center. The amide N-H protons are extremely weakly acidic (pKa ≈ 17), meaning they cannot be deprotonated by common bases. The amide carbonyl oxygen is weakly basic and can be protonated, but this requires very strong acidic conditions which would likely promote undesirable hydrolysis of the amide bond rather than simply improving solubility. Therefore, altering the pH within a typical range (1-14) will not result in salt formation and will not significantly impact solubility.[11]
Part 3: Detailed Methodologies and Protocols
Here we provide detailed, step-by-step protocols for the key solubility enhancement techniques discussed.
Protocol 1: Systematic Solvent Screening
This protocol provides a method for qualitatively and quantitatively assessing solubility in various solvents.[3]
Objective: To identify the most effective single-component solvents for this compound.
1.1. Qualitative Screening:
-
Materials: Small vials (2 mL), this compound, selection of solvents (see Table 2), spatula, vortex mixer.
-
Procedure:
-
Label a vial for each solvent to be tested.
-
Add approximately 10 mg of the compound to each vial.
-
Add 1 mL of the corresponding solvent to each vial.
-
Cap the vials securely and vortex vigorously for 60 seconds.
-
Allow the samples to stand for 5-10 minutes.
-
Visually inspect for any undissolved solid and classify as "Soluble," "Partially Soluble," or "Insoluble."[3]
-
1.2. Quantitative Determination (for promising solvents):
-
Materials: Analytical balance, volumetric flasks, orbital shaker with temperature control, syringe filters (0.45 µm), HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of the compound to a vial (enough so that solid remains after equilibration). Record the exact weight.
-
Add a known volume of the selected solvent (e.g., 5.0 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove all undissolved solids.
-
Dilute the filtered solution with a known volume of solvent.
-
Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis method.[3]
-
Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mol/L.
-
Protocol 2: Evaluating the Effect of Temperature
Objective: To determine the solubility of this compound in a given solvent as a function of temperature.
-
Materials: Same as Protocol 1.2, plus a temperature-controlled shaker or water bath.
-
Procedure:
-
Prepare several saturated solutions in the same solvent as described in Protocol 1.2.
-
Place each vial in a shaker set to a different temperature (e.g., 25 °C, 40 °C, 60 °C, 80 °C).
-
Allow the samples to equilibrate for at least 12-24 hours. Ensure the temperature remains stable.
-
For each temperature point, quickly sample and filter the supernatant, taking care to maintain the temperature during sampling to prevent premature precipitation. A pre-heated syringe can be useful.
-
Analyze the concentration of each sample as described in Protocol 1.2.
-
Plot solubility (mg/mL) versus temperature (°C) to visualize the relationship.
-
References
- Wikipedia. Cosolvent. [Link]
- Taylor & Francis. Cosolvent – Knowledge and References. [Link]
- ACS Publications. Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development. [Link]
- YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
- Chemcasts. Thermophysical Properties of 2-Bromo-5-fluorobenzenamine. [Link]
- Co-solvent.com. Co-solvent: Significance and symbolism. [Link]
- PubChem. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983. [Link]
- Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]
- International Journal of Pharmaceutical and Bio-Medical Science. Recent Advancement of Solubility Enhancement. [Link]
- Chemcasts. 2-Bromo-5-fluorobenzaldehyde (CAS 94569-84-3) Properties. [Link]
- International Journal of Pharmaceutical Research and Applications. Solubility Enhancement of Drugs. [Link]
- ResearchGate. Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl.... [Link]
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
- Journal of Pharmaceutical Negative Results.
- Pharmacophore. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
- World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. [Link]
- NIH National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]
- ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
- MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
- NIH National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]
- YouTube. Chemistry - Solutions (21 of 53)
- IntechOpen. Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. [Link]
- Chemistry Stack Exchange.
- YouTube. How Temperature, Pressure, & Surface Area Affect Solubility In Chemistry. [Link]
- NIH National Center for Biotechnology Information. 2-Bromo-5-fluorobenzaldehyde. [Link]
Sources
- 1. Buy 2-bromo-5-fluoro-N,N-dimethylbenzamide | 951884-08-5 [smolecule.com]
- 2. 1006-34-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. ijprajournal.com [ijprajournal.com]
Technical Support Center: A Guide to Handling 2-Bromo-5-fluorobenzamide
Welcome to the technical support center for 2-Bromo-5-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. However, its chemical structure, featuring an amide group and two different halogen substituents on an aromatic ring, presents unique stability challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate degradation and maximize reaction success.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering systematic approaches to diagnose and resolve them.
Problem 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows multiple unidentified impurities.
Question: Could the degradation of my this compound starting material be the cause of my low yield and complex crude mixture?
Answer: Yes, this is a strong possibility. The two primary non-obvious degradation pathways for this compound under common reaction conditions are hydrolysis of the amide and nucleophilic aromatic substitution (SNAr).
-
Causality—Amide Hydrolysis: The amide bond is susceptible to cleavage under both strongly acidic or basic conditions, especially at elevated temperatures. This hydrolysis reaction converts the benzamide back to 2-bromo-5-fluorobenzoic acid, which may not participate in your desired reaction, thus lowering the yield and introducing a significant impurity. While amides are generally stable, the electronic effects of the halogen substituents can influence this reactivity.[1]
-
Causality—SNAr: While less common for aryl bromides compared to chlorides or fluorides, strong nucleophiles present in your reaction mixture could potentially displace the bromine or fluorine atoms, leading to undesired byproducts.
Diagnostic Workflow:
-
Re-analyze Starting Material: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method (e.g., NMR, LC-MS).
-
Monitor a Control Reaction: Set up a small-scale reaction containing only the starting material, solvent, and base/acid under the planned reaction temperature, without the coupling partner or catalyst. Take aliquots over time to check for the appearance of 2-bromo-5-fluorobenzoic acid or other degradation products.
-
Check pH: If your reaction involves aqueous workups or conditions, check the pH of the aqueous layer. Extreme pH values are a red flag for hydrolysis.
Preventative Protocols & Solutions:
-
Strictly Anhydrous Conditions: If your reaction chemistry allows, use freshly dried, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize water content.
-
Moderate pH: If a base is required, opt for non-nucleophilic, moderately strong bases. For palladium-catalyzed cross-couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides.[2][3]
-
Temperature Control: Avoid excessive heating. If a reaction is sluggish, it is often better to screen different catalysts or ligands rather than simply increasing the temperature, which accelerates degradation.
Problem 2: My mass spectrometry data shows a significant amount of a byproduct with a mass corresponding to 5-fluorobenzamide. What is causing this debromination?
Question: I am observing a significant loss of the bromine atom from my starting material. How can I prevent this hydrodehalogenation side reaction?
Answer: The loss of the bromine atom, a process known as hydrodehalogenation or debromination, is a well-documented side reaction for aryl bromides, particularly in the context of palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[4][5][6]
-
Causality—Catalytic Hydrogenation: The primary cause is often reductive dehalogenation. This can be mediated by the palladium catalyst itself, especially with Pd(0) species in the presence of a hydrogen source.[4][5][7] Sources of hydrogen can include trace water, alcohols (especially isopropanol), or even certain amine or phosphine ligands that can undergo decomposition. Some hydride sources, like NaBH₄, if used as reagents, can also cause this reduction.[8]
-
Causality—Radical Mechanisms: In some cases, particularly under photochemical conditions (exposure to UV light) or with certain initiators, a radical chain reaction can lead to debromination.[9]
Preventative Protocols & Solutions:
-
Choice of Catalyst and Ligand:
-
In Buchwald-Hartwig reactions, sterically hindered phosphine ligands can sometimes promote reductive elimination of the desired product over side reactions like hydrodehalogenation.[6][10][11]
-
Ensure your palladium source is of high quality. The formation of palladium black (nanoparticles) can sometimes favor reductive processes.[12]
-
-
Control of Hydrogen Sources:
-
Use high-purity, anhydrous solvents.
-
If using an alcohol as a solvent, consider alternatives like dioxane or toluene.
-
When using amine reagents, ensure they are pure and free from contaminants that could act as hydrogen donors.
-
-
Reaction Setup:
-
Thoroughly degas your reaction mixture to remove oxygen. Oxidative processes can damage the catalyst and sometimes lead to pathways that result in hydrodehalogenation.[12]
-
Protect the reaction from light, especially if you suspect radical pathways.
-
Table 1: Common Causes and Solutions for Debromination
| Potential Cause | Mechanism | Recommended Solution |
| Pd(0) Catalyst + H₂ Source | Catalytic Hydrogenation | Use anhydrous solvents; avoid hydrogen-donating reagents (e.g., isopropanol, formic acid).[4][7] |
| Unstable Ligands/Reagents | In-situ generation of hydrides | Screen different, more stable phosphine ligands; ensure purity of all reagents. |
| Photochemical Conditions | Radical Chain Reaction | Protect the reaction vessel from light by wrapping it in aluminum foil.[9] |
| Excess Hydride Reducing Agent | Direct Reduction | If using a hydride (e.g., NaBH₄), use stoichiometric amounts and control the temperature carefully.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Amides are generally considered to be relatively stable compounds for storage.[13] However, to maximize shelf-life and prevent slow degradation, store this compound in a tightly sealed container in a cool, dry, and dark place. An ambient storage temperature is generally acceptable.[14] For long-term storage (>1 year), storing in a refrigerator (2-8°C) in a desiccated environment is advisable to minimize potential hydrolysis from atmospheric moisture.
Q2: Are there specific reagents or reaction types where this compound is particularly prone to degradation?
Yes. Be particularly cautious in the following scenarios:
-
High-Temperature Ullmann Couplings: Traditional Ullmann reactions often require very high temperatures, which can significantly accelerate both amide hydrolysis and debromination.
-
Grignard or Organolithium Reactions: The presence of the acidic N-H protons of the primary amide will quench these powerful organometallic reagents. Protection of the amide group is typically required before attempting such reactions.
-
Reactions with Strong Reducing Agents: Reagents like LiAlH₄ will reduce the amide functionality and can also cause debromination.
Q3: How can I effectively monitor the stability of this compound during a prolonged reaction?
The best approach is to use in-process analytical techniques. Set up your reaction with a sampling port if possible.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the consumption of your starting material and the appearance of new, potentially undesired spots. Co-spot with your starting material and, if available, a standard of the potential hydrolyzed byproduct (2-bromo-5-fluorobenzoic acid).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It allows you to quantitatively track the disappearance of your starting material (by mass) and the appearance of byproducts like the debrominated (5-fluorobenzamide) or hydrolyzed (2-bromo-5-fluorobenzoic acid) species.
Visualizing Degradation & Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate the key degradation pathways and a logical workflow for diagnosing issues.
Caption: Primary degradation pathways of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 1006-34-4 [sigmaaldrich.com]
Technical Support Center: Catalyst Poisoning in 2-Bromo-5-fluorobenzamide Reactions
Welcome to the technical support center for reactions involving 2-Bromo-5-fluorobenzamide. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges in catalytic reactions with this substrate. We will explore common catalyst poisoning and deactivation scenarios, providing in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues in your experiments.
Introduction: The Challenge of this compound
This compound is a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals. However, its structure presents unique challenges in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The primary benzamide functional group, while often thought of as an innocent bystander, can actively participate in catalyst deactivation through coordination to the metal center. This, combined with potential impurities in starting materials and reagents, often leads to stalled reactions, low yields, and complex product mixtures. This guide provides a systematic approach to troubleshooting these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, detailing the underlying chemical principles and providing actionable protocols.
Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction stalls at low conversion (<30%) or fails to initiate. What are the primary causes?
Answer: Stalled or failed reactions using this compound are frequently linked to rapid catalyst deactivation. The likely culprits can be categorized into substrate-intrinsic effects and extrinsic impurities.
Why It Happens (Causality):
-
Amide Coordination (Self-Poisoning): The benzamide group, particularly the nitrogen and oxygen atoms, can act as a bidentate or monodentate ligand. It can coordinate to the palladium center, forming stable, catalytically inactive or less active complexes. This sequestration of the catalyst prevents it from participating in the desired catalytic cycle.[1][2]
-
Trace Sulfur Impurities: Sulfur compounds are potent poisons for palladium catalysts.[3][4] They can be present in the this compound starting material from its synthesis (e.g., from reagents like chlorosulfonic acid or thionyl chloride) or in solvents and other reagents. Sulfur strongly and often irreversibly binds to the palladium surface, blocking active sites.[5]
-
Phosphine Ligand Degradation: Electron-rich phosphine ligands, essential for many cross-coupling reactions, can be susceptible to oxidation if the reaction is not rigorously degassed. Oxidized phosphine (phosphine oxide) does not bind effectively to palladium, leading to the formation of inactive palladium black.[6]
-
Oxygen Contamination: Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides or lead to the oxidative homocoupling of boronic acids in Suzuki reactions, consuming the nucleophile and reducing yield.[7]
What To Do (Solutions):
-
Protocol 1: Mitigating Amide Coordination
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to be sterically demanding.[8][9] This bulkiness can sterically disfavor the coordination of the benzamide group, keeping the catalyst active.
-
Increase Ligand:Palladium Ratio: A slight excess of the phosphine ligand can sometimes help displace the coordinating amide and maintain a catalytically active species in solution. Titrate the ratio carefully, as a large excess can sometimes inhibit the reaction.
-
-
Protocol 2: Diagnosing and Removing Trace Impurities
-
Starting Material Purity Check: Before use, analyze your this compound batch by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to screen for unexpected impurities. For specific elemental poisons like sulfur or lead, Inductively Coupled Plasma (ICP) analysis is highly effective.[10][11]
-
Re-crystallization/Purification: If impurities are suspected, purify the this compound by re-crystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes).
-
Use High-Purity Reagents: Ensure all solvents are anhydrous and degassed. Use bases from a freshly opened bottle, as older inorganic bases (e.g., K₂CO₃, K₃PO₄) can absorb moisture and other atmospheric contaminants.[12]
-
Employ a Scavenger Resin: In stubborn cases, stirring the reaction solvent with a sulfur scavenger (e.g., a copper-based powder or resin) and filtering before adding the catalyst can remove trace sulfur contaminants.
-
-
Workflow for Troubleshooting Stalled Reactions
Caption: Troubleshooting workflow for stalled reactions.
Question 2: My reaction works, but I observe significant formation of 5-fluorobenzamide (dehalogenation byproduct). How can I prevent this?
Answer: The formation of 5-fluorobenzamide indicates a competing hydrodehalogenation pathway where the bromine atom is replaced by a hydrogen atom.
Why It Happens (Causality):
-
Protic Impurities: Trace amounts of water, especially in conjunction with certain bases and solvents at elevated temperatures, can serve as a proton source. In the catalytic cycle, after oxidative addition, the aryl-palladium intermediate can undergo protonolysis instead of transmetalation (in Suzuki) or amine binding (in Buchwald-Hartwig).
-
β-Hydride Elimination from Reagents: In Suzuki couplings, if an alkylboronic acid with β-hydrogens is used, β-hydride elimination can occur from the palladium-alkyl intermediate formed after transmetalation.[7] While less common from the aryl partner, side reactions involving solvent or other additives can generate palladium-hydride species (Pd-H), which can then reductively eliminate with the aryl group to cause dehalogenation.
-
Catalyst Degradation to Nanoparticles: If the phosphine ligand dissociates, the palladium can agglomerate into nanoparticles or "palladium black." Palladium nanoparticles are known to be effective catalysts for hydrogenation and dehalogenation, especially if a hydrogen source is present.[13][14]
What To Do (Solutions):
-
Protocol 3: Minimizing Hydrodehalogenation
-
Rigorous Anhydrous Conditions: Dry solvents thoroughly using a solvent purification system or by distillation over an appropriate drying agent. Use freshly dried bases. Consider adding activated molecular sieves (3Å or 4Å) to the reaction vessel.
-
Choice of Base and Solvent: In some cases, switching from a hydroxide or carbonate base to a non-protic base like potassium phosphate (K₃PO₄) or a fluoride source (CsF) can reduce this side reaction.[15] The choice of solvent can also be critical; aprotic solvents like dioxane or toluene are often preferred.[16]
-
Stabilize the Catalyst: Ensure an adequate ligand-to-palladium ratio (typically 1.1:1 to 2:1 for monodentate ligands) to keep the metal center coordinated and prevent the formation of palladium black. Using robust pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can also improve catalyst stability and longevity.
-
-
Table 1: Effect of Reaction Parameters on Dehalogenation
Parameter Condition Favoring Dehalogenation Recommended Condition to Minimize Dehalogenation Solvent Protic solvents (e.g., alcohols); Wet aprotic solvents Dry, aprotic solvents (e.g., Dioxane, Toluene, CPME) Base Hydroxide bases (e.g., NaOH, KOH) Anhydrous K₃PO₄, Cs₂CO₃, CsF Catalyst State Decomposed catalyst (Pd black) Stable, well-ligated Pd(0) complex; use of robust pre-catalysts | Atmosphere | Presence of H₂ (e.g., from upstream steps) | Inert atmosphere (Argon or Nitrogen) |
Frequently Asked Questions (FAQs)
Q1: Can the fluorine atom in this compound interfere with the reaction? A: Generally, the C-F bond is very strong and unreactive under standard palladium-catalyzed cross-coupling conditions. It does not undergo oxidative addition. However, the high electronegativity of fluorine makes the aryl ring electron-poor, which can accelerate the rate of oxidative addition at the C-Br bond compared to non-fluorinated analogues.[17] This is typically beneficial for the reaction.
Q2: I am performing a hydrogenation to remove the bromine. Why is my catalyst dying so quickly? A: During catalytic hydrogenation (hydrodebromination), hydrogen bromide (HBr) is generated as a byproduct. This acid can poison the catalyst (often Pd/C) and the support material.[18] To mitigate this, the reaction is almost always run with a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, potassium carbonate, or sodium acetate) to scavenge the HBr as it is formed.
Q3: What analytical techniques are best for identifying the root cause of catalyst poisoning? A: A multi-pronged approach is most effective.
-
For Starting Materials/Products: Use GC-MS and LC-MS to check for organic impurities and byproducts. ¹H and ¹⁹F NMR can identify structural isomers and confirm product identity.
-
For Elemental Poisons: ICP-MS or ICP-OES are highly sensitive methods for detecting trace metals or elements like sulfur and phosphorus in your starting materials or on the spent catalyst.[10][11]
-
For Catalyst Surface Analysis: If you suspect poisoning of a heterogeneous catalyst, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the chemical state of the palladium and detect adsorbed poisons on the catalyst surface.[19][20]
-
Diagram of Catalyst Deactivation Pathways
Caption: Common catalyst deactivation and poisoning pathways.
References
- Wikipedia. (n.d.). Catalyst poisoning.
- MOFIN. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
- Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- Patsnap. (2025, June 19). How to detect catalyst poisoning in hydrotreaters.
- Intertek. (n.d.). Catalyst Poisoning Testing.
- ResearchGate. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF.
- ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
- ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
- ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (n.d.). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts | Request PDF.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- ACS Publications. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- Autechaux. (n.d.). The Role of Phosphine Ligands in Palladium Catalysis.
- ScienceDirect. (n.d.). Poisoning and deactivation of palladium catalysts.
- National Institutes of Health. (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products.
- Royal Society of Chemistry. (n.d.). Effect of sulfur dioxide impurities on the electrochemical reduction of carbon dioxide over Cu-based bimetal catalysts.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- ACS Publications. (n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.
- Cambridge Open Engage. (2021, February 23). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts.
- Reddit. (n.d.). Struggling with Suzuki Reaction.
- Royal Society of Chemistry. (2024, May 1). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues.
- National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF.
- Royal Society of Chemistry. (2015, December 21). Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2) and platinum supported OMS-2 catalysts.
- Semantic Scholar. (2012, June 22). Sulfur-mediated palladium catalyst immobilized on a GaAs surface.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Macmillan Group. (2025, April 23). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors.
- MDPI. (n.d.). Catalytic Combustion of Low-Concentration Methane: From Mechanistic Insights to Industrial Applications.
- Johnson Matthey. (n.d.). Tailor-made pre-catalysts: addressing impurity profile in palladium-catalyzed couplings.
- National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. nbinno.com [nbinno.com]
- 9. jk-sci.com [jk-sci.com]
- 10. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 11. Catalyst Poisoning Testing [intertek.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Selective hydrogenation of halogenated arenes using porous manganese oxide (OMS-2) and platinum supported OMS-2 catalysts - Faraday Discussions (RSC Publishing) DOI:10.1039/C5FD00227C [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 2-Bromo-5-fluorobenzamide
Welcome to the dedicated technical support guide for the analysis of 2-Bromo-5-fluorobenzamide and its impurities by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during method development, validation, and routine analysis. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to resolve issues effectively.
Introduction: The Importance of Purity in this compound
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can carry through to the final drug product, potentially affecting its safety, efficacy, and stability. Regulatory bodies require a thorough understanding and control of the impurity profile of starting materials and intermediates. HPLC is the predominant analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.
A robust, stability-indicating HPLC method is essential to separate the main component from process-related impurities and degradation products.[1][2] This guide will help you navigate the common pitfalls associated with the HPLC analysis of this halogenated benzamide.
Troubleshooting Guide: From Peak Problems to System Failures
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your HPLC analysis of this compound.
Peak Shape and Tailing Issues
Question: My this compound peak is tailing significantly. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue with amine-containing compounds like benzamides when using silica-based reversed-phase columns.[3][4] The primary cause is the interaction between the basic amide functional group and acidic residual silanol groups (Si-OH) on the silica surface of the HPLC column.[3][4] This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak shape. A USP tailing factor (Tf) greater than 1.2 is generally considered problematic.[3]
Here is a systematic approach to troubleshoot and resolve peak tailing:
-
Mobile Phase pH Adjustment: This is the most critical parameter.[3]
-
The Rationale: At mid-range pH, silanol groups can be ionized (SiO-), leading to strong electrostatic interactions with the protonated benzamide. By lowering the mobile phase pH to below 3, the silanol groups are protonated (Si-OH) and their ability to interact with the analyte is significantly reduced.[3]
-
Action: Prepare your aqueous mobile phase with a buffer effective in the pH 2.5-3.5 range (e.g., phosphate or formate buffer). Adjust the pH using an acid like phosphoric acid or formic acid.[3][5]
-
-
Column Selection and Condition:
-
The Rationale: Not all C18 columns are the same. Modern columns with high-purity silica and advanced end-capping are designed to minimize residual silanol activity. An old or contaminated column can also exhibit increased tailing.[3]
-
Action:
-
Use a high-quality, end-capped C18 or C8 column.
-
If your column is old, try a new one.
-
If contamination is suspected, flush the column with a strong solvent like 100% acetonitrile or methanol.[3]
-
-
-
Mobile Phase Composition:
-
The Rationale: The type and concentration of the organic modifier and buffer can influence peak shape.[3]
-
Action:
-
Increase the buffer concentration (e.g., from 10 mM to 25 mM) to help mask residual silanol interactions.
-
Consider trying methanol instead of acetonitrile, or vice-versa, as the organic modifier, as this can alter selectivity and peak shape.
-
-
-
System Dead Volume:
Impurity Identification and Resolution
Question: I am seeing unexpected peaks in my chromatogram. How do I identify if they are impurities or artifacts?
Answer:
Distinguishing between actual impurities and system artifacts (ghost peaks) is a crucial first step.
-
Verify with a Blank Injection: Inject your mobile phase or diluent as a sample. If the peaks are still present, they are likely ghost peaks originating from the mobile phase, system contamination, or carryover.[6]
-
Potential Process-Related Impurities: Based on common synthetic routes for related compounds, potential process-related impurities for this compound could include:
-
Potential Degradation Products: To identify degradation products, a forced degradation study is recommended.[1][9] This involves subjecting the this compound sample to stress conditions to intentionally induce degradation.
-
Hydrolysis (Acidic and Basic): Refluxing in HCl and NaOH. A likely degradant is 2-Bromo-5-fluorobenzoic acid .
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Stress: Heating the solid sample.
-
Photolytic Stress: Exposing the sample to UV and visible light.
The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the degradation products are representative of what might be seen on long-term stability.[9]
-
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown peaks.
Frequently Asked Questions (FAQs)
Q1: What are typical starting HPLC conditions for analyzing this compound?
A1: A good starting point for method development would be a reversed-phase C18 column with a mobile phase of acetonitrile and a low pH aqueous buffer.
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm (or use PDA to determine λmax) |
| Injection Volume | 10 µL |
Q2: My peak resolution between the main peak and an impurity is poor. How can I improve it?
A2: Improving resolution can be achieved by:
-
Optimizing the Organic Modifier Ratio: In isocratic elution, fine-tune the percentage of acetonitrile. For gradient elution, make the gradient shallower.
-
Changing the Organic Modifier: Switching from acetonitrile to methanol can alter selectivity.
-
Adjusting the pH: Small changes in pH can affect the ionization state of impurities and change their retention time.
-
Using a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl) or a longer column/smaller particle size can improve resolution.
Q3: How do I create a stability-indicating HPLC method?
A3: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its impurities, excipients, and degradation products.[1][2] To develop such a method, you must:
-
Perform forced degradation studies as described in the troubleshooting section.[1]
-
Analyze the stressed samples using your developed HPLC method.
-
Ensure that all degradation products are well-resolved from the main this compound peak and from each other.
-
Perform peak purity analysis using a Photodiode Array (PDA) detector to confirm that the main peak is not co-eluting with any degradants.
Q4: What should I do if my system backpressure is too high?
A4: High backpressure is usually due to a blockage in the system.[10]
-
Isolate the source: Systematically remove components from the flow path (column, guard column, filters) to see when the pressure drops.
-
Column blockage: If the column is the source, try back-flushing it. If that fails, the column may need to be replaced.[10]
-
Frit blockage: Inline or pre-column filters can become blocked and are easily replaced.[10]
-
Sample precipitation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.
Troubleshooting Logic for High Backpressure:
Sources
- 1. 2-Bromo-5-fluorobenzotrifluoride [xieshichem.com]
- 2. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. N-(benzyloxy)-2-bromo-5-fluorobenzamide | C14H11BrFNO2 | CID 9227655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1006-34-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. PubChemLite - this compound (C7H5BrFNO) [pubchemlite.lcsb.uni.lu]
- 10. chemwhat.com [chemwhat.com]
Technical Support Center: Solvent Selection for 2-Bromo-5-fluorobenzamide Reactions
Welcome to the technical support guide for 2-Bromo-5-fluorobenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical aspect of solvent selection for successful and reproducible outcomes. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, blending fundamental principles with practical, field-tested advice.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound, and how should I begin solvent screening?
A1: this compound is a solid at room temperature with limited solubility in water due to the hydrophobic nature of its brominated and fluorinated aromatic ring.[1] Its solubility is moderate in polar protic solvents like methanol and ethanol (estimated at 5-20 mg/mL), where the amide group can participate in hydrogen bonding.[1] For many organic reactions, however, polar aprotic solvents are preferred.
A systematic approach to solvent screening is crucial. A preliminary qualitative assessment is a rapid and effective starting point.
Experimental Protocol: Qualitative Solubility Assessment
Objective: To quickly screen a range of solvents to identify suitable candidates for a reaction.
Materials:
-
This compound
-
Small vials or test tubes (1-2 mL)
-
A selection of common organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethanol)
-
Vortex mixer
Procedure:
-
Preparation: Label a series of vials, one for each solvent.
-
Addition of Solute: Add approximately 5-10 mg of this compound to each vial.
-
Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.
-
Mixing: Cap the vials securely and vortex each sample for 30-60 seconds.[2]
-
Observation: Allow the samples to stand and visually inspect for undissolved solid.[2]
-
Classification:
-
Soluble: No visible solid remains.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid appears largely undissolved.[2]
-
This initial screen will quickly narrow down your choices for reaction solvent optimization. For quantitative data, a more rigorous method involving the preparation of a saturated solution and analysis by HPLC or UV-Vis is recommended.[2]
Q2: I am performing a Suzuki-Miyaura coupling with this compound. Which solvent system should I choose?
A2: The choice of solvent is critical for the success of a Suzuki-Miyaura coupling as it affects catalyst activity, reagent solubility, and reaction rate.[3] For this compound, a mixture of an organic solvent with water is typically most effective.[4][5]
Rationale:
-
Organic Solvent: The primary role is to dissolve the aryl halide (this compound) and the boronic acid/ester coupling partner. Common choices include ethers like 1,4-dioxane or THF , and aromatic hydrocarbons like toluene .[4]
-
Aqueous Phase: Water is often essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and facilitating the transmetalation step of the catalytic cycle.[4][5]
Recommended Starting Conditions: A common and robust starting point is a mixture of 1,4-dioxane and water (typically in a ratio between 4:1 to 10:1 v/v).[6] Toluene/water is another excellent system.[5]
| Solvent System | Typical Base | Temperature (°C) | Key Considerations |
| 1,4-Dioxane / H₂O | K₂CO₃, K₃PO₄ | 80 - 110 | Excellent general-purpose system, good for a wide range of boronic acids.[6] |
| Toluene / H₂O | K₂CO₃, Cs₂CO₃ | 90 - 110 | Good for reactions where higher temperatures are needed to drive catalysis.[5] |
| DMF / H₂O | K₃PO₄ | 100 - 120 | Useful for less soluble substrates, but be aware of potential DMF decomposition at high temperatures.[5] |
| THF / H₂O | Na₂CO₃, K₂CO₃ | 60 - 70 | A lower-boiling point option, suitable for more reactive coupling partners. |
Logical Workflow: Suzuki Coupling Solvent Selection
Below is a diagram illustrating the decision-making process for selecting a solvent for Suzuki coupling.
Caption: Decision workflow for Suzuki coupling solvent selection.
Q3: For a Buchwald-Hartwig amination, what are the best solvents to use with this compound?
A3: The Buchwald-Hartwig amination is highly sensitive to the solvent, which influences the stability and activity of the palladium catalyst and the solubility of the base.[7][8] Unlike Suzuki couplings, these reactions are typically run under anhydrous conditions.
Recommended Solvents:
-
Toluene: A widely used, non-polar solvent. It is often the first choice due to its high boiling point, which allows for a broad range of reaction temperatures.[9]
-
1,4-Dioxane: A polar aprotic ether that is also very common. Its ability to coordinate weakly to the palladium center can sometimes be beneficial for the catalytic cycle.[10][11]
-
Tetrahydrofuran (THF): A lower-boiling point ether, suitable for reactions with highly reactive substrates that proceed at milder temperatures.[10]
The Role of the Base: The choice of base is intrinsically linked to the solvent. Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10] These bases have limited solubility, and the reaction often proceeds as a heterogeneous mixture. The solvent's role is to provide sufficient solubility for the starting materials and the catalytic species to interact effectively.
| Solvent | Typical Base | Temperature (°C) | Key Considerations |
| Toluene | NaOt-Bu, K₃PO₄ | 80 - 110 | Excellent general-purpose solvent. A good starting point for screening.[9] |
| 1,4-Dioxane | NaOt-Bu, Cs₂CO₃ | 80 - 100 | Good for many catalyst/ligand systems. Avoid peroxide formation.[11] |
| THF | LHMDS, K₂CO₃ | 60 - 66 | Use for more reactive amines or when lower temperatures are required. |
| t-BuOH | KOt-Bu | 80 - 100 | Can be used as a solvent and a base source, though less common as a primary solvent.[9] |
Troubleshooting Guide
Q4: My reaction yield is low. Could the solvent be the problem?
A4: Absolutely. If you are experiencing low yields, the solvent is a primary parameter to re-evaluate.
-
Issue: Poor Solubility of Starting Materials: If your aryl bromide or coupling partner is not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.
-
Solution: Switch to a more polar or higher-boiling solvent. For a Suzuki coupling, moving from Toluene/H₂O to Dioxane/H₂O or even DMF/H₂O could help.[5] For a Buchwald-Hartwig reaction, switching from Toluene to Dioxane may improve solubility.
-
-
Issue: Catalyst Deactivation/Precipitation: The solvent can affect the stability of the active Pd(0) species.
-
Solution: Ensure your solvents are anhydrous and properly degassed (for both Suzuki and Buchwald-Hartwig reactions) to prevent oxidation of the catalyst.[4] In some cases, a different solvent may better stabilize the catalyst-ligand complex.
-
-
Issue: Ineffective Base Activity: In biphasic Suzuki reactions, if the base is not interacting sufficiently with the organic phase, the reaction will stall.
-
Solution: Ensure adequate stirring. Sometimes, adding a phase-transfer catalyst can help, although optimizing the solvent system (e.g., adjusting the organic/water ratio) is often sufficient.
-
Q5: I am observing significant side-product formation, such as hydrodehalogenation. How can the solvent influence this?
A5: Side reactions are a common problem, and the solvent plays a key role.
-
Hydrodehalogenation (Ar-Br → Ar-H): This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be a competing pathway in both Suzuki and Buchwald-Hartwig reactions.[7]
-
Influence of Solvent: Protic solvents (like alcohols) or the presence of water can be a source of protons for this side reaction. While water is necessary for many Suzuki reactions, using an excessive amount can be detrimental. In Buchwald-Hartwig aminations, ensure you are using high-purity, anhydrous solvents.
-
-
Homocoupling (Ar-B(OH)₂ → Ar-Ar): In Suzuki reactions, the boronic acid can couple with itself. This is often promoted by the presence of oxygen.[4]
-
Influence of Solvent: While not a direct effect of the solvent itself, the solvent's ability to dissolve oxygen can play a role. The most critical factor is to thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst.[6]
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Objective: To provide a reliable starting point for the cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask or pressure vessel
-
Magnetic stir bar, condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.[5]
-
Solvent Addition: Under an inert atmosphere, add the degassed 1,4-dioxane and water.[6]
-
Degassing: Sparge the mixture with nitrogen or argon for an additional 15 minutes to ensure all oxygen is removed.[5]
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure for purification.[12]
References
- Smolecule. (2023, August 16). Buy 2-bromo-5-fluoro-N,N-dimethylbenzamide | 951884-08-5.
- Wikipedia.
- Chemistry LibreTexts. (2023, June 30).
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Wikipedia. Suzuki reaction. [Link]
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Buy 2-bromo-5-fluoro-N,N-dimethylbenzamide | 951884-08-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Improving the regioselectivity of reactions with 2-Bromo-5-fluorobenzamide
Welcome to the technical support center for 2-Bromo-5-fluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving high regioselectivity in reactions with this versatile building block. As a trifunctional arene, this compound presents unique challenges and opportunities in selective synthesis. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.
Introduction: Understanding the Regiochemical Landscape
This compound is a valuable synthetic intermediate due to its distinct electronic and steric properties. The molecule contains three key functional groups—a bromine atom, a fluorine atom, and a primary benzamide—each influencing the reactivity of the aromatic ring. The primary challenge in its application is controlling which site reacts in a given transformation. The three principal reactive pathways are:
-
Palladium-Catalyzed Cross-Coupling: Primarily involving the carbon-bromine bond.
-
Directed ortho-Metalation (DoM): Governed by the powerful directing ability of the benzamide group.
-
Nucleophilic Aromatic Substitution (SNAr): Potentially involving the displacement of the fluorine atom.
Understanding the interplay between the directing effects of the substituents is paramount for predictable and high-yielding synthesis.
Caption: Key reactive sites on this compound.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis. For this compound, the primary goal is to achieve selective coupling at the C-Br bond.
Frequently Asked Questions (FAQs)
Q1.1: I am attempting a Suzuki coupling with an arylboronic acid. The reaction is sluggish and I'm observing significant amounts of starting material and homocoupling of the boronic acid. How can I drive the reaction to completion at the C-Br bond?
A: This is a common issue stemming from catalyst deactivation or suboptimal reaction conditions. The C-Br bond at the 2-position is sterically hindered by the adjacent amide group, and the overall electron-deficient nature of the ring can slow the initial oxidative addition step, which is often rate-determining.[1][2]
Core Causality:
-
Steric Hindrance: The ortho-amide group can sterically block the palladium catalyst from accessing the C-Br bond.
-
Electronic Effects: The electron-withdrawing nature of the amide and fluoro groups makes the aryl bromide less electron-rich, potentially slowing oxidative addition.[3][4][5]
-
Base and Solvent Choice: An inappropriate base can fail to efficiently promote transmetalation or can lead to decomposition of the boronic acid. The solvent must effectively dissolve all components and facilitate the catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to stabilize the Pd(0) species and accelerate both oxidative addition and reductive elimination, overcoming steric hindrance.
-
Base Strength: Use a stronger, non-nucleophilic base. While K₂CO₃ is common, switching to K₃PO₄ or Cs₂CO₃ can be more effective, particularly for hindered substrates. The choice of base can significantly impact the transmetalation step.
-
Solvent System: Ensure your solvent is rigorously anhydrous. A mixture of a polar aprotic solvent like 1,4-dioxane or DME with water (e.g., 4:1) is often optimal for Suzuki couplings.
-
Temperature: Gradually increase the reaction temperature. While starting at 80-90 °C is standard, some hindered couplings may require temperatures up to 110 °C.
Q1.2: In my Buchwald-Hartwig amination, I'm getting a mixture of the desired product and debrominated starting material. What is causing this side reaction and how can I suppress it?
A: Protodebromination (replacement of bromine with hydrogen) is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[6] This typically occurs when the reductive elimination step is slow relative to competing pathways involving the base or solvent.
Core Causality:
-
Slow Reductive Elimination: The final C-N bond-forming step can be slow for electron-deficient or sterically hindered substrates.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this can be a competing pathway, though less common with primary benzamides.
-
Catalyst/Base Interaction: Certain combinations of palladium catalysts and bases can promote hydrodehalogenation.
Troubleshooting Strategy:
| Parameter | Recommendation | Rationale |
| Ligand | Use a highly active, bulky biarylphosphine ligand (e.g., BrettPhos, tBuXPhos). | These ligands create a sterically crowded coordination sphere around the palladium, which promotes fast reductive elimination and disfavors side reactions.[7][8] |
| Base | Use a non-coordinating, strong base like LiHMDS or NaOtBu. | Strong, non-nucleophilic bases are required for amine deprotonation but are less likely to participate in undesired side reactions with the catalyst.[6] |
| Solvent | Use a non-protic solvent like toluene or dioxane. | Protic solvents can be a source of protons for the debromination pathway. Ensure the solvent is anhydrous. |
| Temperature | Optimize the temperature; do not overheat. | While heat is needed, excessive temperatures can accelerate catalyst decomposition and side reactions. Start around 80-100 °C. |
Workflow: Troubleshooting Poor Regioselectivity in Cross-Coupling
Caption: Decision workflow for optimizing cross-coupling reactions.
Section 2: Mastering Regioselectivity in Directed ortho-Metalation (DoM)
The benzamide functionality is a powerful directed metalation group (DMG), enabling precise functionalization ortho to its position.[9][10][11]
Frequently Asked Questions (FAQs)
Q2.1: I want to introduce a substituent ortho to the amide group using n-BuLi. Which proton will be abstracted: C6-H or C3-H?
A: You can expect highly selective deprotonation at the C6 position . The amide group acts as a powerful DMG by coordinating to the lithium atom of the organolithium base, delivering it to the adjacent C6 proton.[12][13] This chelation effect significantly increases the kinetic acidity of the C6-H bond, making it the exclusive site of metalation under standard conditions. The C3 position is electronically less acidic and sterically shielded by the large bromine atom.
Caption: Mechanism of Directed ortho-Metalation at the C6 position.
Q2.2: My DoM reaction is giving a low yield of the desired C6-product and I suspect bromine-lithium exchange is occurring. How can I favor deprotonation?
A: Bromine-lithium exchange is a common and rapid competing reaction, especially with n-BuLi at temperatures above -78 °C. To favor proton abstraction over halogen exchange, you must carefully control the reaction parameters.
Core Causality:
-
Base Reactivity: n-BuLi is highly reactive and can readily participate in Br-Li exchange.
-
Temperature: Halogen-lithium exchange is often faster than deprotonation at higher temperatures (e.g., > -60 °C).
Troubleshooting Steps:
-
Change the Base: Switch to a more sterically hindered and less nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[12] These bases are excellent for deprotonation but are sterically inhibited from participating in halogen exchange.
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the base addition and lithiation period. Do not allow the reaction to warm up before quenching with the electrophile.
-
Inverse Addition: Add the solution of this compound to the cooled solution of the organolithium base. This ensures the base is never in large excess locally, which can help suppress side reactions.
Experimental Protocol: Regioselective C6-Methylation via DoM
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (0.2 M). Cool the flask to -78 °C.
-
Base Addition: Slowly add LDA (1.1 equivalents, freshly prepared or a commercial solution) to the stirred THF.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C over 20 minutes.
-
Litiation: Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warm-up and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield 2-Bromo-5-fluoro-6-methylbenzamide.
Section 3: Navigating Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling, SNAr provides a pathway to displace the fluorine atom with a suitable nucleophile. The success of this reaction hinges on the stabilization of the negatively charged intermediate (Meisenheimer complex).[14][15]
Frequently Asked Questions (FAQs)
Q3.1: Is it possible to selectively replace the fluorine atom using SNAr? What are the key requirements?
A: Yes, selective SNAr at the C-F bond is feasible. The reaction proceeds because the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[14][16][17]
Analysis for this compound:
-
Leaving Group: Fluorine at C5.
-
Activating Groups:
-
Bromo group (at C2): This is ortho to the fluorine, which is a favorable position for stabilizing the negative charge of the Meisenheimer complex through its inductive effect.
-
Amide group (at C1): This is meta to the fluorine. A meta EWG provides some inductive stabilization but cannot delocalize the negative charge via resonance, making its activating effect weaker than an ortho or para group.[14]
-
Therefore, the reaction is possible, but may require forcing conditions due to the suboptimal meta-positioning of the powerful amide group. The rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine helps to lower the energy of this transition state, often making fluoride a better leaving group than other halogens in SNAr.[16][18]
Key Conditions:
-
Strong Nucleophile: Use a potent nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a primary/secondary amine).
-
Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are essential to solvate the cation of the nucleophilic salt and accelerate the reaction.
-
Heat: The reaction typically requires elevated temperatures (100-150 °C) to overcome the activation barrier.
Summary of Regioselective Strategies
| Reaction Type | Primary Reactive Site | Major Product Structure | Key Controlling Factors |
| Suzuki / Buchwald-Hartwig | C2 (Carbon-Bromine Bond) | 2-Aryl(or Amino)-5-fluorobenzamide | Catalyst/Ligand System: Bulky, electron-rich phosphine ligands.Base: Strong, non-nucleophilic base (K₃PO₄, NaOtBu). |
| Directed ortho-Metalation | C6 (Carbon-Hydrogen Bond) | 2-Bromo-6-(electrophile)-5-fluorobenzamide | Directing Group: Amide chelation.Base: Hindered base (LDA, LiTMP) to prevent Br-Li exchange.Temperature: Strictly -78 °C. |
| Nucleophilic Aromatic Sub. | C5 (Carbon-Fluorine Bond) | 2-Bromo-5-(nucleophile)-benzamide | Activating Groups: EWGs ortho/para to leaving group.Conditions: Strong nucleophile, polar aprotic solvent, heat. |
References
- Chemistry LibreTexts. (2019).16.15: Orientation Effects in Substituted Benzenes. [Link]
- University of Rochester. (n.d.).Directed (ortho)
- Grokipedia. (n.d.).
- Saskoer. (n.d.).10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry. [Link]
- Wikipedia. (n.d.).
- Myers, A. G. Research Group, Harvard University. (n.d.).
- Organic Chemistry Portal. (n.d.).
- University of Illinois Chicago. (n.d.).
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023).15.
- YouTube. (2021).44e: Electrophilic aromatic substitution on benzene with halogen. [Link]
- YouTube. (2018).
- Master Organic Chemistry. (2018).Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Hicks, J. C., et al. (2022).Ring walking as a regioselectivity control element in Pd-catalyzed C–N cross-coupling.
- Nodwell, M. B., et al. (2015).Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. [Link]
- OpenStax. (2023).16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]
- YouTube. (2019).
- Thomas, S. P., et al. (2012).Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Kashani, S. K., et al. (n.d.).
- Klundt, T. C., et al. (2015).Steric and Electronic Substituent Effects Influencing Regioselectivity of Tetracene Endoperoxidation. The Journal of Organic Chemistry. [Link]
- Royal Society of Chemistry. (n.d.).Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ResearchGate. (n.d.).Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]
- MacMillan, D. W. C., et al. (2013).The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Israel Journal of Chemistry. [Link]
- ResearchGate. (n.d.).Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
- ResearchGate. (2015).Steric and Electronic Effects in the Synthesis and Regioselective Hydrolysis of Unsymmetrical Imides. [Link]
- ResearchGate. (2023).
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Steric and Electronic Substituent Effects Influencing Regioselectivity of Tetracene Endoperoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. Directed Ortho Metalation [organic-chemistry.org]
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- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Analytical Techniques for Monitoring 2-Bromo-5-fluorobenzamide Reaction Progress
Welcome to the technical support center for monitoring the synthesis of 2-Bromo-5-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical techniques crucial to ensuring a successful and optimized reaction. As every synthetic step is critical, robust and reliable reaction monitoring is paramount. This center will equip you with the expertise to navigate the nuances of various analytical methods, ensuring the integrity and quality of your results.
The Critical Role of Reaction Monitoring
The synthesis of this compound, an important intermediate in pharmaceutical and agrochemical industries, requires precise control over reaction conditions to maximize yield and minimize impurity formation. Real-time or frequent analysis of the reaction mixture provides invaluable insights into reaction kinetics, the formation of intermediates, and the emergence of byproducts. This allows for timely adjustments to reaction parameters, ensuring a consistent and high-quality final product.
This guide will focus on the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of many organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[1]
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A robust starting point for method development would be a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water.[1] A gradient elution is recommended initially to determine the optimal mobile phase composition for separating the starting materials, intermediates, and the final product. A typical starting gradient could be 50% to 90% acetonitrile over 10 minutes.[1] A UV detector set at a wavelength where both the starting material and product have significant absorbance, likely in the 250-350 nm range, would be appropriate.[1]
Q2: How do I prepare my reaction mixture for HPLC analysis?
A2: Proper sample preparation is crucial to protect the HPLC column and obtain reliable data. A typical procedure involves:
-
Quenching a small aliquot of the reaction mixture.
-
Diluting the quenched sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).
-
Filtering the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column or tubing.[2]
Q3: My peaks are tailing. What are the common causes and how can I fix it?
A3: Peak tailing is a common issue, especially with polar and aromatic compounds.[2] The primary cause is often secondary interactions between the analyte and the silica-based stationary phase, particularly with residual silanol groups.[3][4] Here’s a systematic approach to troubleshooting:
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., using a buffer like 0.1% formic acid or phosphoric acid in the aqueous phase) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3]
-
Use a Highly Deactivated Column: Modern, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic and polar compounds.[3]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion.[2] Try diluting your sample or reducing the injection volume.[5]
-
Minimize Extracolumn Dead Volume: Ensure all tubing and connections are properly fitted to avoid band broadening.[2]
Troubleshooting Guide - HPLC
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with silanol groups. | Lower mobile phase pH; use an end-capped column; add a competitive amine like triethylamine (TEA) to the mobile phase.[2] |
| Column overload. | Dilute the sample or reduce injection volume.[2][5] | |
| Column contamination or void. | Back-flush the column; if unresolved, replace the column.[3] Use a guard column to protect the analytical column.[4][5] | |
| Poor Resolution | Inadequate separation conditions. | Optimize the mobile phase gradient and composition; adjust the flow rate; try a different column with a different stationary phase. |
| Ghost Peaks | Carryover from previous injections or contaminated mobile phase. | Run a blank gradient; clean the injector and autosampler; use fresh, high-purity mobile phase solvents. |
| Baseline Drift | Column not equilibrated; temperature fluctuations; mobile phase composition changing. | Ensure adequate column equilibration time; use a column oven for temperature control; check for leaks in the pump. |
Experimental Protocol: HPLC Method Development
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Initial Gradient Program: 50% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
Based on the initial chromatogram, adjust the gradient to optimize the separation of your compounds of interest.
Visualization: HPLC Troubleshooting Workflow
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-5-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Structure of a Key Synthetic Intermediate
2-Bromo-5-fluorobenzamide is a vital building block in medicinal chemistry and materials science. Its precise molecular structure is critical to its reactivity and the properties of the resulting compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such organic molecules in solution.[1][2][3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts, spin-spin coupling patterns, and through-bond correlations. We will explore not only the expected spectral features but also the underlying principles that govern them, providing a robust framework for the analysis of similarly substituted aromatic systems.
This guide is designed for professionals in drug development and chemical research, assuming a foundational understanding of NMR principles. We will delve into the nuances of how the electronic effects of the bromo, fluoro, and amide substituents collectively influence the magnetic environment of each nucleus, leading to a unique and interpretable spectral fingerprint.
Experimental Protocol: Acquiring High-Quality NMR Data
The integrity of any spectral analysis is contingent upon the quality of the acquired data. The following is a standardized protocol for the preparation and acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[4][5][6]
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a deuterated solvent that completely solubilizes the sample.[1] Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzamides. The choice of solvent can slightly influence chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[7] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]
-
Procedure:
-
Accurately weigh the sample in a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[6]
-
The final sample height in the tube should be approximately 4-5 cm.[1]
-
NMR Instrument and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex coupling patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon, simplifying the spectrum.[1]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A 2-second relaxation delay is a good starting point.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow from sample preparation to structural confirmation.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the amide protons and the three aromatic protons. The chemical shifts, integration, and splitting patterns provide a wealth of structural information.[1]
Molecular Structure with Proton Numbering:
Caption: Structure of this compound with carbon numbering.
Expected ¹³C NMR Signals:
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (in ¹³C coupled spectrum) | Coupling Constant (¹J(C-F), Hz) |
| C=O | 165 - 170 | Singlet | - |
| C-5 | 158 - 162 | Doublet | ~250 |
| C-1 | 135 - 140 | Doublet | ~8-10 |
| C-3 | 125 - 130 | Doublet | ~20-25 |
| C-6 | 120 - 125 | Doublet | ~20-25 |
| C-4 | 118 - 122 | Doublet | ~25-30 |
| C-2 | 115 - 120 | Doublet | ~8-10 |
Detailed Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is highly deshielded and appears at the lowest field. [1]* Fluorine-Coupled Carbons: The most significant feature of the ¹³C spectrum is the coupling between carbon and fluorine.
-
C-5: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J(C-F)) of around 250 Hz, appearing as a doublet in a proton-coupled ¹³C spectrum. [8] * Other Aromatic Carbons: The other carbons in the ring will exhibit smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings, which can be valuable for definitive assignments.
-
-
Bromine-Attached Carbon (C-2): The carbon attached to the bromine atom (C-2) will have its chemical shift influenced by the heavy atom effect, often appearing at a lower field than predicted based solely on electronegativity. The bromine nucleus has two NMR-active isotopes (⁷⁹Br and ⁸¹Br), both of which are quadrupolar and can lead to signal broadening of the attached carbon. [9][10]
2D NMR for Unambiguous Assignments: HSQC and HMBC
For a definitive structural confirmation, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. [11][12]It would show correlations between H-3 and C-3, H-4 and C-4, and H-6 and C-6, confirming their one-bond connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. [11][13][14]This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For example, the amide protons should show a correlation to the carbonyl carbon (C=O) and C-1 and C-2. H-6 would show correlations to C-1, C-2, and C-5.
Comparison with Alternatives
While NMR is the gold standard for structural elucidation, other techniques provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Confirms the presence of functional groups, such as the N-H stretches and the C=O stretch of the amide.
-
X-ray Crystallography: Provides the definitive solid-state structure, but requires a suitable single crystal, which is not always obtainable. NMR provides the structure in solution, which is often more relevant to its chemical reactivity.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous fingerprint of its molecular structure. A thorough analysis of chemical shifts, integration, and coupling constants, particularly the characteristic H-F and C-F couplings, allows for the complete assignment of all proton and carbon signals. When combined with 2D NMR techniques like HSQC and HMBC, a comprehensive and robust structural elucidation is achieved. This guide provides the necessary framework for researchers to confidently interpret the NMR data of this important synthetic intermediate and its analogues.
References
- Brey, W. S. (Ed.). (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265.
- BenchChem. (2025). ¹H and ¹³C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
- ResearchGate. (2007). Coupling of Protons with Fluorine.
- Joule, J. A., & Mills, K. (2010). Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2011(5), 234-243.
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in NMR Spectroscopy, 10, 83-756.
- University of Sheffield. (n.d.). NMR Spectroscopy. University of Sheffield.
- University of Sheffield. (n.d.). Bromine NMR. University of Sheffield.
- Oxford Instruments. (2024). Bromine NMR on a benchtop. Oxford Instruments.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Varian, Inc. (2010).
- University of Wisconsin-Madison. (2020).
- Emery Pharma. (2018).
- University of Sheffield. (n.d.). How to make an NMR sample. University of Sheffield.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts.
- Moser, A. (2008). Interpreting a ¹H-¹³C HMBC spectrum. ACD/Labs.
- Springer Nature. (n.d.). NMR Protocols and Methods.
- Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.
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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-fluorobenzamide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique, offering profound insights into molecular structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth examination of the anticipated electron ionization (EI) mass spectrometry fragmentation of 2-Bromo-5-fluorobenzamide, a halogenated aromatic amide of interest in medicinal chemistry and materials science. By drawing objective comparisons with structurally related compounds and grounding our analysis in established fragmentation mechanisms, this document serves as a practical reference for interpreting the mass spectra of this and similar molecules.
The Logic of Fragmentation: An Introduction
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙). This high-energy species is often unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), provides a unique molecular fingerprint. The fragmentation pathways are not random; they are governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments (both charged and neutral), and the influence of functional groups. For aromatic amides, fragmentation is typically initiated at the amide functionality and influenced by the substituents on the aromatic ring.[1]
Predicted Fragmentation Pattern of this compound
The structure of this compound incorporates several key features that will dictate its fragmentation: a primary amide group, a benzene ring, a bromine atom, and a fluorine atom. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic doublets for any fragment containing it, providing a clear diagnostic marker.[2]
The molecular weight of this compound (C₇H₅BrFNO) is 217.96 g/mol (for ⁷⁹Br) and 219.96 g/mol (for ⁸¹Br). The molecular ion peak (M⁺˙) is therefore expected to appear as a doublet at m/z 218 and 220.
Key Fragmentation Pathways:
-
α-Cleavage: A predominant fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group.[3] For this compound, this involves the loss of the amino radical (•NH₂) to form the 2-bromo-5-fluorobenzoyl cation. This resonance-stabilized acylium ion is expected to be a prominent peak in the spectrum.
-
m/z 201/203: [M - NH₂]⁺
-
-
Loss of Carbon Monoxide: Acylium ions frequently undergo the loss of a neutral carbon monoxide (CO) molecule to form a phenyl cation.[3][4]
-
m/z 173/175: [M - NH₂ - CO]⁺ or [C₆H₃BrF]⁺
-
-
Loss of Bromine: Halogenated aromatic compounds often exhibit cleavage of the carbon-halogen bond.[2] The loss of a bromine radical from the molecular ion or subsequent fragments is a likely event.
-
m/z 139: [M - Br]⁺
-
m/z 94: [M - NH₂ - CO - Br]⁺ or [C₆H₃F]⁺
-
-
Loss of the Amide Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of the entire amide moiety (CONH₂).
-
m/z 173/175: [M - CONH₂]⁺ (This fragment is isobaric with the fragment from pathway 2).
-
The predicted key fragment ions for this compound are summarized in the table below:
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway | Expected Relative Abundance |
| 218/220 | [C₇H₅BrFNO]⁺˙ (Molecular Ion) | Ionization | Moderate |
| 201/203 | [C₇H₃BrFO]⁺ | α-Cleavage (Loss of •NH₂) | High |
| 173/175 | [C₆H₃BrF]⁺˙ | Loss of CO from m/z 201/203 | High |
| 139 | [C₇H₅FNO]⁺˙ | Loss of •Br from M⁺˙ | Moderate to Low |
| 94 | [C₆H₄F]⁺ | Loss of •Br from m/z 173/175 | Moderate |
Comparative Fragmentation Analysis
To lend further credence to the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of structurally analogous compounds.
Comparison with Halogenated Benzamides
-
N-Benzyl-2-bromo-N-methylbenzamide: This compound, while having a more complex amide structure, demonstrates key similar fragmentation pathways. Its mass spectrum shows a prominent peak for the 2-bromobenzoyl cation ([C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺) at m/z 183/185, analogous to the expected m/z 201/203 fragment for this compound.[5] This supports the prevalence of α-cleavage at the amide group.
Comparison with Bromofluorobenzenes
The fragmentation of the aromatic core of this compound can be compared to that of various bromofluorobenzene isomers.
-
p-Bromofluorobenzene (C₆H₄BrF): The mass spectrum of this compound shows a strong molecular ion peak at m/z 174/176.[6][7] A significant fragment is observed at m/z 95, corresponding to the loss of a bromine atom, yielding the fluorophenyl cation ([C₆H₄F]⁺).[6] This is analogous to the expected fragment at m/z 94 in the fragmentation of this compound.
-
o-Bromofluorobenzene and m-Bromofluorobenzene: These isomers exhibit similar fragmentation patterns to the para isomer, with a strong molecular ion and a prominent peak corresponding to the loss of the bromine atom.[8][9]
The consistent observation of the loss of the bromine atom across these related structures reinforces the prediction of this fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this type of compound.
GC Parameters:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL of a 100 µg/mL solution of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Split Ratio: 50:1
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes
Rationale for Parameter Selection:
-
The chosen GC oven program allows for the efficient elution of the analyte while ensuring good peak shape.
-
An electron energy of 70 eV is standard for EI-MS as it provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.
-
The selected scan range covers the expected molecular ion and all significant fragment ions.
-
A solvent delay is crucial to prevent the high concentration of solvent from saturating the detector.
Visualizing the Fragmentation Pathway
The proposed primary fragmentation pathway of this compound can be visualized using the following diagram:
Caption: Primary fragmentation pathway of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be characterized by a distinct molecular ion doublet at m/z 218/220, followed by key fragments resulting from α-cleavage of the amide group, loss of carbon monoxide, and cleavage of the carbon-bromine bond. This predicted pattern is strongly supported by the established fragmentation behavior of aromatic amides and halogenated aromatic compounds. By understanding these fundamental fragmentation mechanisms and drawing comparisons with related structures, researchers can confidently interpret the mass spectra of this and other novel halogenated benzamides, facilitating their unambiguous identification and characterization.
References
- Das, K. G., Funke, P. T., & Bose, A. K. (1964). Mass Spectral Studies. III. Fragmentation of Aromatic Amides. Journal of the American Chemical Society, 86(18), 3729–3732. [Link]
- eGyanKosh. (n.d.).
- ACETINALIDE #MCLAFFERTY #PHENYLCATION. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN)
- de Souza, G. E., de Almeida, G. S., de Souza, J. S., & Vasconcellos, M. L. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22633–22641. [Link]
- NIST. (n.d.). p-Bromofluorobenzene. In NIST Chemistry WebBook. [Link]
- Chemistry LibreTexts. (2023, August 29).
- NIST. (n.d.). Benzene, 1-bromo-2-fluoro-. In NIST Chemistry WebBook. [Link]
- NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. In NIST Chemistry WebBook. [Link]
- NIST. (n.d.). Benzene, 1-bromo-2-fluoro-. In NIST Chemistry WebBook. [Link]
- ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated... | Download Scientific Diagram. [Link]
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- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
- University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. [Link]
- The Chemistry Classroom. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. [Link]
- NIST. (n.d.). 2-Amino-5-bromo-2'-fluorobenzophenone. In NIST Chemistry WebBook. [Link]
- NIST. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. In NIST Chemistry WebBook. [Link]
- NIH. (n.d.). 2-Amino-5-bromobenzamide. In PubChem. [Link]
- NIH. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. In PubChem. [Link]
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A Senior Application Scientist's Guide: Comparing HPLC and GC-MS for Purity Assessment of 2-Bromo-5-fluorobenzamide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate journey of drug development, the quality of each component is paramount. Pharmaceutical intermediates, the foundational building blocks for Active Pharmaceutical Ingredients (APIs), are no exception.[1] The purity of these intermediates directly impacts the quality, safety, and efficacy of the final drug product.[2][3] Any impurities, even at trace levels, can propagate through the synthesis process, potentially leading to the formation of unwanted, and possibly toxic, by-products in the API.[1]
This guide focuses on 2-Bromo-5-fluorobenzamide (CAS: 1006-34-4), a halogenated aromatic amide intermediate. Its molecular structure presents unique analytical challenges and opportunities. We will conduct an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of its purity assessment. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the methodological choices, ensuring robust and reliable analytical outcomes.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is arguably the gold standard for purity testing in the pharmaceutical industry, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally sensitive.[3][4] The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[5]
Causality Behind Method Selection for this compound
The structure of this compound, with its polar amide group and halogenated aromatic ring, makes it a molecule of moderate polarity.[6] This characteristic makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., water/acetonitrile). The separation is driven by hydrophobic interactions; the analyte partitions between the two phases, and by carefully controlling the mobile phase composition, a high-resolution separation from potential impurities can be achieved.[7] A Photodiode Array (PDA) or UV detector is highly suitable, as benzamide derivatives are strong ultraviolet (UV) absorbers.[6]
Experimental Workflow: HPLC Purity Assessment
Detailed Experimental Protocol: RP-HPLC Method
This protocol is designed as a robust starting point for method development and validation, adhering to principles outlined in ICH guidelines.[8]
-
Instrumentation & Consumables:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA or UV detector.[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Additives: Trifluoroacetic acid (TFA) or formic acid.
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% ACN in Water.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.[6]
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the sample diluent.[6]
-
Sample Preparation: Prepare the sample to be tested at a target concentration of 100 µg/mL in the sample diluent.
-
-
Chromatographic Conditions:
-
Data Analysis & System Suitability:
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Validation: For a fully validated method, parameters such as specificity, linearity, accuracy, precision, and robustness must be assessed according to ICH guidelines.[9][10] Specificity is established by ensuring the main peak is resolved from all impurities (resolution > 2.0).[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes
GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[11] It is the method of choice for compounds that are volatile and thermally stable.[2]
Causality Behind Method Selection for this compound
While this compound is a solid, it has sufficient volatility and thermal stability to be analyzed by GC-MS. The primary advantage of GC-MS in this context is the extraordinary specificity provided by the mass spectrometer.[12] Upon entering the MS, the analyte is ionized (typically via Electron Ionization - EI), causing it to fragment in a predictable and reproducible manner. This fragmentation pattern acts as a chemical "fingerprint," allowing for unambiguous identification of the main peak and providing structural information about unknown impurities. This is particularly useful for halogenated compounds, as the isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) provide a clear signature in the mass spectrum.[13]
Experimental Workflow: GC-MS Purity Assessment
Detailed Experimental Protocol: GC-MS Method
This protocol provides a starting point for the analysis of aromatic amides and halogenated compounds.
-
Instrumentation & Consumables:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Column: A mid-polarity capillary column such as a DB-5ms or DB-624 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[12][14]
-
Carrier Gas: Helium (purity ≥ 99.999%).[15]
-
Solvents: GC-grade methanol or dichloromethane.
-
-
Preparation of Solutions:
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 100-200 µg/mL. Ensure complete dissolution.
-
-
GC-MS Conditions:
-
Inlet: Splitless mode, temperature 250 °C.[15]
-
Carrier Gas Flow: 1.1 mL/min (constant flow).[15]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.[16]
-
Ion Source Temperature: 230 °C.[16]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40-400.
-
Solvent Delay: ~5 minutes (to prevent the solvent peak from damaging the detector).[15]
-
-
Data Analysis:
-
Identification: Identify the main component peak by its retention time and comparison of its mass spectrum with a reference standard or by interpretation of its fragmentation pattern (looking for the molecular ion and characteristic bromine isotope pattern).
-
Purity Calculation: Calculate purity based on the percent area of the main peak relative to the total ion chromatogram (TIC) area. Note: This assumes equal response factors for all components, which may not be accurate. For precise quantification, calibration with standards is required.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goal, sample characteristics, and available resources.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Field Insights |
| Principle | Partitioning between a liquid mobile phase and solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. | HPLC is ideal for a broader range of compounds, while GC is limited to those that can be volatilized without decomposition.[2][4] |
| Specificity | Moderate to High. Based on retention time and UV spectrum (with PDA). Co-elution is possible. | Very High. Based on retention time and mass fragmentation pattern ("fingerprint"). | The mass spectrum provides structural information, making GC-MS superior for definitive peak identification and characterization of unknowns.[11][12] |
| Sensitivity | Good. Typically in the ng/mL range (LOD).[17] | Excellent. Can reach low pg levels. High signal-to-noise due to low background.[13] | GC-MS generally offers higher sensitivity, which is crucial for detecting trace-level impurities.[12][13] |
| Sample Prep | Simple. Dissolve in mobile phase or suitable solvent, then filter.[7] | Simple. Dissolve in a volatile solvent. Derivatization may be needed for non-volatile compounds (not required here). | Both methods have relatively straightforward sample preparation for this analyte, though solvent choice is more critical for GC. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 15-30 minutes per sample. | Runtimes are comparable, but modern UHPLC can offer faster separations than conventional GC. |
| Quantification | Highly accurate and precise with external calibration. The gold standard for assay and purity. | Can be quantitative, but response factors can vary significantly between compounds, requiring individual standards for accurate results. | HPLC with UV detection is generally considered more robust and reliable for routine quantitative purity analysis unless every impurity has been identified and sourced for calibration in GC-MS. |
| Robustness | High. Methods are generally rugged and transferable between labs.[17] | Moderate. System performance can be affected by column bleed, inlet contamination, and ion source cleanliness. | HPLC systems are often seen as more robust for high-throughput QC environments. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound. The optimal choice is dictated by the analytical objective.
-
For Routine Quality Control (QC) and Release Testing: HPLC-UV/PDA is the recommended method. It provides reliable and precise quantification, is highly robust, and is the standard expectation in regulatory environments for purity assays.[4][18] Its ability to accurately determine the percentage of the main component against all eluting impurities makes it ideal for batch-to-batch consistency checks.
-
For Impurity Identification and Structural Elucidation: GC-MS is the superior choice. When an unknown peak is detected in the HPLC chromatogram, GC-MS can be used as an orthogonal technique to identify it. The mass fragmentation pattern provides invaluable structural information that is essential for understanding impurity formation mechanisms and for toxicological assessment.[2]
In a comprehensive drug development program, these techniques are not mutually exclusive but are complementary. HPLC serves as the primary tool for quantitative purity assessment, while GC-MS is an indispensable tool for investigation and definitive identification.
References
- Altabrisa Group. (2025, September 24).
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
- Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. (n.d.).
- Restek. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection.
- Pharmaguideline. (2024, December 11).
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.).
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A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-5-fluorobenzamide in Modern Synthesis
Introduction: Strategic Selection of Halogenated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic selection of starting materials is paramount. Aryl halides, particularly functionalized benzamides, serve as foundational scaffolds for constructing complex molecular architectures. Among these, 2-bromo-5-fluorobenzamide and its chloro-analogue, 2-chloro-5-fluorobenzamide, are pivotal intermediates. Their utility stems from the versatile reactivity of the carbon-halogen bond, which acts as a synthetic handle for introducing molecular diversity through cross-coupling and substitution reactions.
This guide provides an in-depth, data-supported comparison of the reactivity of these two critical building blocks. We will move beyond simple declarations of reactivity trends to explore the underlying mechanistic principles that govern their behavior in key synthetic transformations. By understanding the causality behind their differential reactivity, researchers can make more informed and strategic decisions, optimizing reaction conditions, minimizing costs, and accelerating discovery pipelines.
Pillar 1: Fundamental Principles of Aryl Halide Reactivity
The choice between a bromo or a chloro substituent is not arbitrary; it is a calculated decision based on fundamental principles of chemical reactivity, primarily bond strength and the mechanism of the intended reaction.
The Dominance of Bond Strength in Cross-Coupling
For the majority of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).[1][2] This step involves the cleavage of the carbon-halogen (C-X) bond.
The reactivity trend for this step is directly correlated with the C-X bond dissociation energy:
C-I < C-Br < C-Cl < C-F
Consequently, the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is: Aryl Iodide > Aryl Bromide > Aryl Chloride .[3][4] The C-Br bond (approx. 71 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol), making oxidative addition to the C-Br bond faster and energetically less demanding.[5] This fundamental difference means that this compound is inherently more reactive and will typically undergo cross-coupling under milder conditions than its chloro counterpart.
Electronic Landscape of the Benzamide Scaffold
The substituents on the aromatic ring—the amide and the fluorine atom—create a specific electronic environment that influences reactivity:
-
Amide Group (-CONH₂): Located at the C1 position, it is an electron-withdrawing group via resonance but can also influence the ortho (C2) position through steric and electronic effects.
-
Fluoro Group (-F): Positioned at C5, it is a strongly electron-withdrawing group by induction, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.
A Contrasting Scenario: Nucleophilic Aromatic Substitution (SNAr)
While less common for these substrates compared to cross-coupling, it is important to consider the principles of Nucleophilic Aromatic Substitution (SNAr). In an SNAr reaction, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[6] The rate-determining step is typically the initial nucleophilic attack to form a stabilized carbanionic intermediate known as a Meisenheimer complex.[7]
For SNAr, the reactivity order of halogens can be inverted (F > Cl > Br > I ).[8] This is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more electrophilic and susceptible to nucleophilic attack.[8][9] In our target molecules, the halogen is at the C2 position, ortho to the electron-withdrawing amide group and para to the electron-withdrawing fluoro group. This substitution pattern is ideal for stabilizing the negative charge of the Meisenheimer complex, making an SNAr pathway theoretically plausible under forcing conditions.[8] However, due to the superior control, milder conditions, and broader substrate scope, palladium-catalyzed methods are overwhelmingly preferred for transformations at the C2 position of these molecules.[10]
Pillar 2: Performance in Key Synthetic Transformations
The theoretical principles outlined above manifest as tangible differences in experimental outcomes. Below, we compare the performance of 2-bromo- and 2-chloro-5-fluorobenzamide in two of the most crucial C-C and C-N bond-forming reactions.
A. Suzuki-Miyaura Coupling: The C-C Bond Formation Workhorse
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. The choice of halide has a profound impact on catalyst selection and reaction parameters.
Causality of Experimental Choices: Due to the higher reactivity of the C-Br bond, this compound can often be coupled using standard palladium catalysts like Pd(PPh₃)₄ or catalyst systems generated from Pd(OAc)₂ with less specialized phosphine ligands. In contrast, the more robust C-Cl bond in 2-chloro-5-fluorobenzamide necessitates the use of more sophisticated, electron-rich, and sterically hindered ligands (e.g., Buchwald-type biarylphosphines like RuPhos or SPhos) or N-heterocyclic carbenes (NHCs).[11] These advanced ligands facilitate the challenging oxidative addition step for aryl chlorides. Consequently, reactions with the chloro-analogue often require higher catalyst loadings, elevated temperatures, and longer reaction times to achieve comparable yields.
Table 1: Comparative Data for a Representative Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Chloro-5-fluorobenzamide | Rationale for Difference |
| Substrate | More Reactive | Less Reactive | C-Br bond is weaker than C-Cl bond.[5] |
| Catalyst System | Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / SPhos | Aryl chlorides require more active, electron-rich ligands to facilitate oxidative addition.[3] |
| Catalyst Loading | 1-2 mol% | 2-4 mol% | Higher energy barrier for C-Cl activation requires a more potent catalytic system. |
| Temperature | 80-90 °C | 100-120 °C | More thermal energy is needed to overcome the activation barrier of the C-Cl bond cleavage. |
| Reaction Time | 2-6 hours | 12-24 hours | Slower rate of oxidative addition leads to a longer reaction profile. |
| Typical Yield | >90% | 75-85% | Incomplete conversion and potential side reactions are more common with less reactive substrates. |
B. Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[10][12] As with the Suzuki coupling, the reactivity gap between aryl bromides and chlorides dictates the experimental protocol.
Causality of Experimental Choices: The amination of this compound can be achieved with a variety of second-generation palladium/phosphine ligand systems. However, activating the C-Cl bond of 2-chloro-5-fluorobenzamide for C-N coupling is notoriously difficult and was a major hurdle in the early development of this methodology. Success relies on state-of-the-art, sterically demanding dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) or NHC ligands that create a highly electron-rich and reactive palladium center.[13][14] The choice of base is also critical; stronger bases like sodium or lithium tert-butoxide are often required for aryl chlorides to facilitate the deprotonation of the amine and promote the crucial reductive elimination step.
Table 2: Comparative Data for a Representative Buchwald-Hartwig Amination
| Parameter | This compound | 2-Chloro-5-fluorobenzamide | Rationale for Difference |
| Substrate | More Reactive | Less Reactive | Weaker C-Br bond facilitates the rate-limiting oxidative addition. |
| Catalyst System | Pd₂(dba)₃ / BINAP | Pd(OAc)₂ / XPhos | Highly active, sterically hindered ligands are essential for activating the inert C-Cl bond. |
| Base | K₂CO₃ or Cs₂CO₃ | NaOt-Bu or LiHMDS | Stronger, non-coordinating bases are often needed to drive the catalytic cycle for aryl chlorides.[14] |
| Temperature | 90-100 °C | 110-130 °C | Increased thermal energy is required for the challenging C-Cl bond activation. |
| Reaction Time | 4-8 hours | 16-36 hours | The slower oxidative addition step prolongs the overall reaction time. |
| Typical Yield | >85% | 70-80% | Achieving high conversion with aryl chlorides is more challenging and sensitive to reaction conditions. |
Pillar 3: Validated Experimental Protocols & Mechanistic Visualization
To provide actionable insights, we present detailed, self-validating protocols for the transformations discussed. These protocols are designed to be robust and serve as a reliable starting point for experimental work.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid
Objective: To synthesize 2-phenyl-5-fluorobenzamide, highlighting the necessary adjustments for the bromo- vs. chloro- starting material.
Reagents & Equipment:
-
2-Halo-5-fluorobenzamide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (see notes)
-
Ligand (see notes)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvents: 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-halo-5-fluorobenzamide, phenylboronic acid, and K₂CO₃.
-
Add the palladium catalyst and ligand.
-
For this compound: Use Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
For 2-chloro-5-fluorobenzamide: Use Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%). This more active system is crucial for C-Cl activation.
-
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring.
-
For the bromo- derivative: Heat to 90 °C.
-
For the chloro- derivative: Heat to 110 °C.
-
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 2-(morpholino)-5-fluorobenzamide, demonstrating the required adaptations for each halide.
Reagents & Equipment:
-
2-Halo-5-fluorobenzamide (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium pre-catalyst (see notes)
-
Base: Sodium tert-butoxide (NaOt-Bu, 2.0 equiv)
-
Solvent: Toluene (anhydrous)
-
Glovebox or Schlenk line, sealed reaction vessel
Procedure:
-
Inside a glovebox or under a robust stream of inert gas, charge a sealable reaction vessel with the palladium pre-catalyst and sodium tert-butoxide.
-
For this compound: Use a G2 pre-catalyst like (JohnPhos)Pd G2 (2 mol%).
-
For 2-chloro-5-fluorobenzamide: Use a more active G3 pre-catalyst like (XPhos)Pd G3 (3 mol%).
-
-
Add the 2-halo-5-fluorobenzamide and anhydrous toluene.
-
Add the morpholine via syringe.
-
Seal the vessel and remove it from the glovebox (if used).
-
Heat the reaction mixture with stirring.
-
For the bromo- derivative: Heat to 100 °C.
-
For the chloro- derivative: Heat to 120 °C.
-
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography.
Mechanistic Visualizations
To further clarify the processes discussed, the following diagrams illustrate the core catalytic cycles.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Strategic Recommendations
The experimental evidence and underlying chemical principles lead to a clear set of strategic recommendations for researchers working with these valuable building blocks:
-
For Reactivity and Mild Conditions, Choose Bromine: this compound is the substrate of choice for initial synthetic explorations, reactions involving sensitive functional groups, or when aiming for high yields under mild conditions. Its lower activation barrier for oxidative addition translates to lower temperatures, less specialized catalysts, and shorter reaction times.
-
For Cost-Effectiveness and Availability, Consider Chlorine: 2-chloro-5-fluorobenzamide is often more economical and readily available on a large scale. It is a perfectly viable substrate, provided the synthetic route can tolerate the more forcing conditions required for its activation. This necessitates access to modern, highly active catalyst systems (e.g., Buchwald-type ligands/pre-catalysts) and a careful optimization of reaction parameters.
-
Catalyst System is Key: The successful use of the chloro-analogue is entirely dependent on employing a state-of-the-art catalyst system designed specifically for C-Cl bond activation. Standard or outdated catalysts will likely lead to low conversion and failure.
Ultimately, the decision between 2-bromo- and 2-chloro-5-fluorobenzamide is a strategic balance between reactivity, cost, and the specific demands of the synthetic target. This guide provides the foundational knowledge and practical data to make that choice with confidence.
References
- Marion, N., et al. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)
- Various Authors. (2024). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Khazipov, O., et al. (2023).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Littke, A. F., & Fu, G. C. (2000). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling. J. Am. Chem. Soc., 122(17), 4020–4028.
- Li, C., et al. (2022).
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
- Karageorgis, G., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Reddit. (2019). Why are chlorides less reactive in cross coupling reactions? r/chemistry. [Link]
- ResearchGate. (2020). Suzuki coupling reactions of various aryl halides (X)
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- Wikipedia.
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- Professor Dave Explains. (2019).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Daugulis, O., et al. (2016). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
- Chemistry LibreTexts. (2023). 15.
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Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 2-Bromo-5-fluorobenzamide Derivatives
In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient lead generation. The this compound core has emerged as one such scaffold, demonstrating remarkable versatility. Its derivatives have been investigated for a wide array of therapeutic applications, including oncology, infectious diseases, and the modulation of key enzymatic pathways.
The strategic placement of the bromo and fluoro substituents on the benzamide ring is crucial. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding, and alter the electronic properties of the molecule. The bromine atom, a bulky halogen, can provide steric hindrance, form halogen bonds, and serve as a reactive handle for further synthetic modifications. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive resource for this promising class of compounds.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound derivatives typically begins with the commercially available precursor, 2-bromo-5-fluorobenzaldehyde, or related starting materials.[1][2] The general strategy involves the conversion of the aldehyde to a carboxylic acid or its activated form (e.g., acyl chloride), followed by an amidation reaction with a desired amine to introduce diversity.
Sources
A Guide to the Crystallographic Analysis of 2-Bromo-5-fluorobenzamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth look at the crystallographic data of aromatic compounds, with a focus on 2-Bromo-5-fluorobenzamide. While, as of this writing, no publicly accessible, experimentally determined X-ray crystallography data for this compound has been deposited in major structural databases, this guide will utilize the closely related compound, 2-Bromo-5-fluorobenzaldehyde, as a case study. This will serve to illustrate the methodologies, comparative analyses, and the profound insights that can be gleaned from single-crystal X-ray diffraction studies.
The structural nuances of small molecules like this compound are critical in understanding their solid-state properties, which in turn influence their behavior as active pharmaceutical ingredients (APIs) or advanced materials. Factors such as polymorphism, solubility, and bioavailability are all intrinsically linked to the crystalline form.
The Significance of Halogenated Benzamides
Halogenated benzamides are a class of compounds frequently encountered in medicinal chemistry. The presence of bromine and fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The amide functional group, with its capacity for hydrogen bonding, plays a crucial role in defining the intermolecular interactions that govern crystal packing.
Case Study: The Crystal Structure of 2-Bromo-5-fluorobenzaldehyde
To exemplify the power of X-ray crystallography, we will examine the published data for 2-Bromo-5-fluorobenzaldehyde. This compound shares the same substituted benzene ring as our primary topic of interest, with the key difference being the aldehyde group in place of the amide.
Crystallographic Data Summary
The crystallographic data for 2-Bromo-5-fluorobenzaldehyde reveals a monoclinic crystal system.[1][2] Key parameters from the single-crystal X-ray diffraction study are summarized in the table below.
| Parameter | 2-Bromo-5-fluorobenzaldehyde |
| Chemical Formula | C₇H₄BrFO |
| Molecular Weight | 203.01 g/mol [1] |
| Crystal System | Monoclinic[1][2] |
| Space Group | P2₁/c[2] |
| a (Å) | 15.3593 (6)[1][2] |
| b (Å) | 3.8699 (2)[1][2] |
| c (Å) | 23.4189 (9)[1] |
| β (°) | 106.330 (1)[1] |
| V (ų) | 1335.84 (10)[1] |
| Z | 8[1] |
| Temperature (K) | 125[1] |
| Radiation | Mo Kα[1] |
Table 1: Crystallographic data for 2-Bromo-5-fluorobenzaldehyde.
Analysis of Intermolecular Interactions
The crystal structure of 2-Bromo-5-fluorobenzaldehyde is characterized by several noteworthy intermolecular interactions. Short Br⋯F interactions are observed, with distances of 3.1878 (14), 3.3641 (13), and 3.3675 (14) Å.[1][2] Additionally, offset face-to-face π-stacking interactions are present between the aromatic rings of adjacent molecules.[1][2] These interactions are crucial in stabilizing the crystal lattice.
Hypothetical Comparison: 2-Bromo-5-fluorobenzaldehyde vs. This compound
While we lack experimental data for this compound, we can hypothesize how the substitution of the aldehyde group with an amide group would influence the crystal packing.
The primary difference would be the introduction of N-H donors and a C=O acceptor in the amide group, which are strong hydrogen bond participants. This would likely lead to the formation of robust hydrogen-bonding networks, such as the common R²₂(8) dimer motif observed in many primary amides. These strong, directional interactions would likely dominate the crystal packing, potentially leading to a different crystal system and space group compared to the aldehyde analog. The π-stacking and halogen-halogen interactions observed in the aldehyde may still be present but could be significantly altered in their geometry and contribution to the overall lattice energy.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a detailed, step-by-step methodology for obtaining and analyzing single-crystal X-ray diffraction data, using a hypothetical crystallization of this compound as an example.
Crystallization
The critical first step is to grow high-quality single crystals suitable for diffraction. This is often the most challenging aspect of the process.
-
Method: Slow evaporation is a common and effective technique.
-
Procedure:
-
Dissolve a small amount of this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with water) to create a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Monitor for the formation of well-defined, transparent crystals.
-
Crystal Mounting and Data Collection
Once suitable crystals are obtained, one is carefully selected and mounted for data collection.
-
Procedure:
-
Select a crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low temperatures) to prevent ice formation.
-
The mounted crystal is then placed on the diffractometer. Data collection is typically performed at a low temperature (e.g., 100-125 K) to minimize thermal vibrations and potential radiation damage.[1]
-
A modern CCD or CMOS detector-based diffractometer is used to collect a series of diffraction images as the crystal is rotated.
-
Data Processing and Structure Solution
The raw diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities.
-
Procedure:
-
The diffraction images are processed to determine the unit cell dimensions and space group.
-
The intensities of the reflections are integrated and corrected for various experimental factors (e.g., absorption).
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement
The initial structural model is refined to best fit the experimental data.
-
Procedure:
-
The atomic positions and displacement parameters are refined using a least-squares algorithm.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).
-
Below is a diagram illustrating the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
The following diagram illustrates the logical relationship in comparing the known structure of 2-Bromo-5-fluorobenzaldehyde with the hypothetical structure of this compound.
Sources
A Senior Application Scientist's Guide to Validated Analytical Methods for 2-Bromo-5-fluorobenzamide Quantification
Introduction: The Analytical Imperative for 2-Bromo-5-fluorobenzamide
This compound is a substituted aromatic amide that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precise quantification is not merely an academic exercise; it is a cornerstone of quality control, ensuring the purity of the starting material, monitoring reaction progress, and verifying the integrity of the final active pharmaceutical ingredient (API). An inaccurate measurement can have cascading effects, impacting yield, impurity profiles, and ultimately, the safety and efficacy of the end product.
This guide provides a comparative analysis of validated analytical methodologies for the quantification of this compound. As a Senior Application Scientist, my objective is not just to present protocols, but to elucidate the scientific rationale behind the selection of one technique over another. We will delve into the principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering detailed, field-tested protocols and the validation framework that ensures data integrity. This document is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and defensible quantitative methods.
The Foundation: A Regulatory Framework for Method Validation
Before any analytical method can be implemented for quality control, it must be validated to prove it is fit for its intended purpose.[1][2] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines that form the global standard for method validation.[3][4][5][6][7][8][9] Adherence to these guidelines, particularly ICH Q2(R2), ensures that the method is reliable, reproducible, and provides accurate data.[4][5][8][9] The core performance characteristics assessed during validation include specificity, linearity, accuracy, precision, range, and robustness.[10][11]
Comparative Analysis of Primary Analytical Techniques
The selection of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a moderately polar, non-volatile solid, which makes liquid chromatography the most logical starting point.
| Parameter | Reverse-Phase HPLC (RP-HPLC) with UV Detection | Gas Chromatography (GC) with FID Detection | Justification for this compound |
| Principle | Separation based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Separation based on volatility and interaction with a stationary phase in a heated column. | The amide functional group and halogen substitutions give the molecule sufficient polarity and low volatility, making it ideally suited for RP-HPLC. |
| Specificity | High. Excellent separation from starting materials, by-products, and degradants can be achieved. Peak purity can be confirmed with a PDA detector. | Moderate to High. Good for separating volatile impurities. However, thermal degradation of the amide is a risk. | RP-HPLC offers superior specificity without the risk of thermal degradation, which is a critical consideration for amides. |
| Sensitivity (LOQ) | Typically in the low ng/mL range. | Typically in the low ppm range, highly sensitive for volatile compounds. | Both techniques offer excellent sensitivity. HPLC is often more practical for typical sample concentrations in pharmaceutical analysis. |
| Accuracy (% Recovery) | Excellent (typically 98.0 - 102.0%).[12] | Good (typically 95.0 - 105.0%), but can be affected by analyte thermal stability. | HPLC provides a more reliable platform for achieving high accuracy for this specific analyte. |
| Precision (%RSD) | Excellent (≤ 1.0% for repeatability).[12] | Excellent (≤ 2.0%), assuming no degradation. | Both methods are highly precise, but HPLC avoids the variable of thermal lability. |
| Robustness | High. Unaffected by minor, deliberate changes in mobile phase composition, pH, and temperature. | Moderate. Highly dependent on inlet temperature, oven ramp rate, and gas flow rates. | The robustness of HPLC methods is generally easier to establish and control in a routine QC environment. |
| Recommendation | Primary Recommended Method. | Alternative/Secondary Method. | RP-HPLC is the most robust, reliable, and scientifically sound choice for the routine quantification of this compound. |
The Gold Standard: A Validated RP-HPLC-UV Method
We propose a stability-indicating reversed-phase HPLC method with Photodiode Array (PDA) detection. This approach is the workhorse of the pharmaceutical industry for its versatility and reliability.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 column is selected due to its hydrophobic nature, which provides optimal retention for moderately polar compounds like our target analyte.[13][14] The end-capping on modern C18 columns minimizes peak tailing caused by interaction with residual silanols.
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower UV cutoff. A gradient elution ensures that any impurities with significantly different polarities are eluted effectively within a reasonable run time. A small amount of acid (e.g., phosphoric or formic acid) is often used to protonate silanols and improve peak symmetry.[14][15]
-
Detector: A PDA detector is superior to a simple UV detector. It not only quantifies the analyte at its maximum absorbance wavelength (λmax) for optimal sensitivity but also performs peak purity analysis across the entire UV spectrum, which is a critical component of establishing method specificity.[14]
Detailed Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
-
Chemicals and Reagents:
-
This compound reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric Acid (ACS grade)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 50% B to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 50% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at λmax (determined by scanning the reference standard, expected ~250-270 nm).
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.
-
Validation Protocol: A Self-Validating System
The following steps must be performed to validate the method according to ICH Q2(R2) guidelines.[4][5][11]
-
Specificity:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte.
-
Analyze the stressed samples. The method is specific if the main peak is resolved from all degradant peaks (resolution > 2) and the PDA detector confirms peak purity (purity angle < purity threshold).[12]
-
-
Linearity:
-
Prepare a series of at least five concentrations from the stock solution, typically spanning 50% to 150% of the working standard concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area versus concentration and perform a linear regression.
-
Acceptance Criterion: The correlation coefficient (r²) must be ≥ 0.999.[14]
-
-
Accuracy (Recovery):
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[12]
-
-
Precision:
-
Repeatability (Intra-assay): Inject the working standard six times and calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision (Inter-assay): Repeat the repeatability test on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: %RSD for repeatability should be ≤ 1.0%; for intermediate precision, %RSD should be ≤ 2.0%.[12]
-
-
Limit of Quantitation (LOQ):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Verify the LOQ by preparing a sample at this concentration and confirming that the accuracy and precision meet acceptable criteria.
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time (e.g., flow rate ±0.1 mL/min, column temperature ±5 °C, mobile phase composition ±2% organic).
-
Analyze the working standard under each condition.
-
Acceptance Criterion: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.[14]
-
Visualizing the Workflow and Validation Logic
Clear visualization of processes is key to ensuring reproducibility and understanding.
Caption: Logical workflow for analytical method validation per ICH guidelines.
Caption: Step-by-step experimental workflow for the proposed RP-HPLC method.
Alternative Technique: Gas Chromatography (GC)
While HPLC is preferred, GC can be considered, particularly for identifying volatile impurities. A key prerequisite is confirming the thermal stability of this compound via thermogravimetric analysis (TGA). If the compound is stable at typical GC inlet temperatures (>200 °C), a method can be developed.
A potential GC method would utilize a mid-polarity column (e.g., DB-624) and a flame ionization detector (FID).[16] Method validation would follow the same ICH principles, with particular attention paid to the robustness of the inlet temperature and the linearity of the detector response. However, due to the higher risk of on-column degradation and the lower volatility of the amide, this remains a secondary, specialized alternative to the more rugged HPLC method.
Conclusion
For the robust and reliable quantification of this compound in a regulated research or quality control environment, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV/PDA detection is the unequivocally superior choice. Its high specificity, operational robustness, and ability to function as a stability-indicating assay make it fit for purpose. The detailed HPLC protocol and validation framework provided in this guide offer a comprehensive, scientifically-grounded pathway to achieving accurate and defensible analytical results, ensuring product quality from development through to final release.
References
- U.S. Pharmacopeia.
- Pharma Talks. (2023). Understanding ICH Q2(R2)
- Calyx. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- BA Sciences. (n.d.).
- U.S. Food and Drug Administration. (2015).
- AMSbiopharma. (n.d.).
- ECA Academy. (n.d.).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- ECA Academy. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- ProPharma. (2024).
- Royal Society of Chemistry. (n.d.). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods. [Link]
- PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. [Link]
- NIST. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. NIST WebBook. [Link]
- PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde. [Link]
- SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. [Link]
- Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 2-Bromobenzamide. [Link]
- National Institutes of Health. (n.d.). 2-Bromo-5-fluorobenzaldehyde. PubMed Central. [Link]
- SpectraBase. (n.d.). 2-Bromo-5-fluorobenzaldehyde. [Link]
- ResearchGate. (n.d.). (PDF)
- Austin Publishing Group. (2015).
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A Comparative Guide to Catalytic Cross-Coupling of 2-Bromo-5-fluorobenzamide for Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Aryl- and heteroaryl-amides are privileged scaffolds in a vast array of pharmaceuticals. The functionalization of building blocks such as 2-Bromo-5-fluorobenzamide is a critical step in the synthesis of numerous biologically active molecules. The presence of the electron-withdrawing fluorine and amide moieties, along with the steric hindrance at the ortho-position, presents a unique set of challenges and considerations for catalyst selection in cross-coupling reactions.
This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, offering insights into the rationale behind experimental design and providing detailed, actionable protocols based on established methodologies for analogous substrates.
The Strategic Importance of this compound Cross-Coupling
The this compound scaffold is a key intermediate in the synthesis of various therapeutic agents, including poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib, which are at the forefront of targeted cancer therapies.[1][2][3] The ability to selectively and efficiently introduce diverse functionalities at the 2-position is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies and for the scalable synthesis of active pharmaceutical ingredients (APIs).
This guide will focus on the most prevalent and industrially relevant palladium-catalyzed reactions: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. Additionally, we will explore other valuable transformations such as the Sonogashira, Heck, Stille, and Ullmann reactions, providing a comprehensive overview of the catalytic options available to the modern synthetic chemist.
Comparative Analysis of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction. The electronic and steric properties of this compound necessitate careful consideration of these parameters to achieve high yields and avoid side reactions.
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for the formation of C(sp²)-C(sp²) bonds.[4][5] For an electron-deficient substrate like this compound, the oxidative addition of the aryl bromide to the Pd(0) center is generally facile. The challenge often lies in the transmetalation and reductive elimination steps.
Catalyst and Ligand Selection:
-
Traditional Catalysts: While Pd(PPh₃)₄ can be effective, more robust systems are often required for challenging substrates.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are highly effective for coupling electron-rich and sterically hindered aryl halides.[6] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition step.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent for Suzuki couplings, offering high stability and activity.
Base and Solvent Considerations:
-
The choice of base is crucial for activating the boronic acid.[5] For substrates that are not base-sensitive, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.
-
Aqueous solvent mixtures (e.g., dioxane/water, toluene/water) are often employed to solubilize both the organic and inorganic reagents.
Table 1: Comparative Overview of Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst System | Typical Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Pd(PPh₃)₄ | 2-5 | - | K₂CO₃, Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Commercially available, well-established. | May be less effective for hindered substrates. |
| Pd(OAc)₂ / SPhos | 1-3 | SPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O | 80-110 | High yields for hindered and electron-deficient substrates. | Higher cost of ligand. |
| Pd₂(dba)₃ / XPhos | 1-3 | XPhos | K₃PO₄ | t-BuOH/H₂O | 80-110 | Excellent for challenging couplings. | Higher cost of ligand. |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7][8] The reaction of this compound with primary or secondary amines requires a carefully selected catalyst system to overcome the potential for catalyst inhibition by the amide functionality.
Catalyst and Ligand Selection:
-
Bulky Biaryl Phosphine Ligands: Similar to Suzuki coupling, ligands like Xantphos, BINAP, and DavePhos are highly effective.[9] Xantphos is particularly useful for coupling with amides.[10]
-
Pre-catalysts: The use of air-stable Pd pre-catalysts (e.g., G3-XPhos) can simplify reaction setup and improve reproducibility.
Base and Solvent Considerations:
-
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[11]
-
Aprotic polar solvents such as dioxane, toluene, and THF are generally used.
Table 2: Comparative Overview of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst System | Typical Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Pd₂(dba)₃ / Xantphos | 1-4 | Xantphos | Cs₂CO₃ | Dioxane | 90-110 | Effective for coupling with a wide range of amines. | May require higher temperatures. |
| Pd(OAc)₂ / BINAP | 1-3 | BINAP | NaOt-Bu | Toluene | 80-100 | Good for primary and secondary amines. | Sensitive to air and moisture. |
| G3-XPhos Pre-catalyst | 1-2 | - | LHMDS, K₃PO₄ | THF | 60-90 | Air-stable, highly active. | Higher cost. |
While Suzuki-Miyaura and Buchwald-Hartwig reactions are often the primary choices, other coupling methods offer unique advantages for specific applications.
-
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira reaction, which uses a palladium catalyst and a copper co-catalyst, is the method of choice.[1][12]
-
Heck Reaction: The Heck reaction allows for the coupling of the aryl bromide with alkenes.[13][14]
-
Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners and is known for its excellent functional group tolerance.[15][16] However, the toxicity of tin reagents is a significant drawback.
-
Ullmann Condensation: A classical copper-catalyzed reaction for C-N and C-O bond formation, the Ullmann condensation can be an alternative to the Buchwald-Hartwig amination, particularly for large-scale synthesis where cost is a major factor.[3][9] Modern protocols often use ligands to improve reaction efficiency under milder conditions.
Experimental Protocols
The following are detailed, representative protocols for the cross-coupling of this compound. These protocols are based on established procedures for analogous substrates and may require optimization for this specific compound.
A representative protocol for the synthesis of 2-aryl-5-fluorobenzamides.
Materials:
-
This compound (1.0 mmol, 218 mg)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
K₃PO₄ (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (previously degassed by bubbling with argon for 20 minutes).
-
In a separate vial, under argon, prepare a slurry of Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.
-
Add the catalyst slurry to the reaction mixture under a positive pressure of argon.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A representative protocol for the synthesis of 2-amino-5-fluorobenzamides.
Materials:
-
This compound (1.0 mmol, 218 mg)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 13.7 mg)
-
Xantphos (0.03 mmol, 17.3 mg)
-
Cs₂CO₃ (2.0 mmol, 652 mg)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous dioxane via syringe, followed by the amine.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Workflow Visualization
Understanding the catalytic cycles is fundamental to troubleshooting and optimizing cross-coupling reactions. The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
The selection of an appropriate catalyst system can be guided by a logical workflow that considers the nature of the coupling partners and the desired transformation.
Caption: Decision workflow for selecting a cross-coupling strategy.
Conclusion and Future Outlook
The cross-coupling of this compound is a critical transformation in the synthesis of valuable pharmaceutical compounds. While a variety of catalytic systems can be employed, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions with bulky, electron-rich phosphine ligands represent the state-of-the-art for achieving high efficiency and broad substrate scope. The choice of catalyst, ligand, base, and solvent must be carefully considered to address the specific electronic and steric properties of the substrate.
Future developments in this field will likely focus on the use of more sustainable and economical base metal catalysts, such as those based on nickel and copper, as well as the development of even more active and versatile ligands that can operate under milder conditions and with lower catalyst loadings. The protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate the complexities of cross-coupling chemistry and accelerate the discovery and development of new medicines.
References
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 2022. [Link]
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health, 2022. [Link]
- The Crucial Role of Intermediates in Olaparib Synthesis. Tocan-bio, N/A. [Link]
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. National Institutes of Health, 2014. [Link]
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
- Stille Coupling. Organic Chemistry Portal, N/A. [Link]
- Stille reaction. Wikipedia, N/A. [Link]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable, N/A. [Link]
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings.
- Suzuki-Miyaura reaction. Wikipedia, N/A. [Link]
- Stille Cross-Coupling. J&K Scientific LLC, 2025. [Link]
- Heck Reaction. Organic Chemistry Portal, N/A. [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
- Sonogashira Coupling. Organic Chemistry Portal, N/A. [Link]
- Stille Coupling. Chemistry LibreTexts, 2023. [Link]
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv, N/A. [Link]
- Ullmann condens
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry, 2017, 15(3), 614-620. [Link]
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. National Institutes of Health, 2024. [Link]
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. National Institutes of Health, 2022. [Link]
- Heck reaction. Wikipedia, N/A. [Link]
- Ma, G., & Liu, S. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359. [Link]
- Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids.
- Heck Reaction. Chemistry LibreTexts, 2023. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry, 2017. [Link]
- Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. National Institutes of Health, 2013. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI, 2021. [Link]
- Ullmann Reaction. Organic Chemistry Portal, N/A. [Link]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health, 2023. [Link]
- 2-Bromo-5-fluorobenzaldehyde. National Institutes of Health, 2014. [Link]
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI, 2023. [Link]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine.
- (PDF) 2-Bromo-5-fluorobenzaldehyde.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry, 2021. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-5-fluorobenzamide: A Comparative Benchmarking
Introduction
2-Bromo-5-fluorobenzamide (CAS No. 1006-34-4) is a pivotal intermediate in the synthesis of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its halogenated benzamide structure serves as a versatile scaffold for constructing more complex molecules, including novel drug candidates.[1] The strategic selection of a synthetic route is paramount, directly influencing yield, purity, scalability, cost-effectiveness, and environmental impact.
This guide provides an in-depth, objective comparison of the two predominant synthetic pathways to this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. This document is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in process development and optimization.
Methodology Overview: Two Primary Synthetic Pathways
The synthesis of this compound is primarily approached from two common starting materials, each with distinct mechanistic pathways, advantages, and challenges:
-
Amidation of 2-Bromo-5-fluorobenzoic Acid: This classical and widely adopted route involves the activation of a carboxylic acid to facilitate nucleophilic attack by an amine source.
-
Partial Hydrolysis of 2-Bromo-5-fluorobenzonitrile: This method leverages the conversion of a nitrile functional group into a primary amide under controlled conditions.
This guide will benchmark these two methodologies, providing the necessary data and protocols to evaluate their suitability for specific laboratory or industrial applications.
Part 1: Synthesis via Amidation of 2-Bromo-5-fluorobenzoic Acid
This is arguably the most common and reliable method for preparing benzamides. The direct reaction between a carboxylic acid and ammonia is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid's carbonyl group must first be "activated" to enhance its electrophilicity.
Mechanism and Rationale: The Acyl Chloride Pathway
The most robust activation strategy involves converting the carboxylic acid into its corresponding acyl chloride.[3] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy, low cost, and the convenient nature of its byproducts.[4]
The reaction proceeds as follows:
-
Activation: 2-Bromo-5-fluorobenzoic acid is treated with thionyl chloride. The reaction produces the highly electrophilic 2-bromo-5-fluorobenzoyl chloride intermediate, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[4] The gaseous nature of the byproducts simplifies purification, as they can be easily removed from the reaction mixture.[4]
-
Amidation: The crude acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia, ammonium hydroxide) in a Schotten-Baumann-type reaction.[3] The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to yield the desired this compound. A base is typically required to neutralize the HCl generated during this step, driving the reaction to completion.[3]
This entire process can be performed in a "one-pot" synthesis, which improves efficiency and reduces waste.[5][6]
Visualizing the Workflow: Acyl Chloride Pathway
Caption: Workflow for the synthesis of this compound via partial nitrile hydrolysis.
Part 3: Comparative Benchmarking Data
The selection of an optimal synthetic route depends on a multi-faceted analysis of yield, reaction conditions, safety, and scalability. The following table provides a comparative summary to guide this decision-making process.
| Parameter | Method 1: Amidation of Carboxylic Acid (Acyl Chloride) | Method 2: Partial Hydrolysis of Nitrile | Rationale & Justification |
| Starting Material | 2-Bromo-5-fluorobenzoic Acid | 2-Bromo-5-fluorobenzonitrile | Availability and cost of starting materials can be a deciding factor. [7][8] |
| Key Reagents | Thionyl Chloride (SOCl₂), Ammonia | H₂O₂, NaOH or H₂SO₄ (conc.) | Method 1 uses a highly reactive and hazardous reagent. Method 2 uses more common and less hazardous bulk chemicals. [9][10] |
| Typical Yield | High to Excellent (>85%) | Moderate to High (60-90%) | The acyl chloride route is generally very efficient and high-yielding. [5]Nitrile hydrolysis yields can be variable if conditions are not strictly controlled. [11] |
| Reaction Conditions | Mild to moderate (0°C to reflux) | Mild to moderate (40°C to 150°C) | Both methods can be run with standard laboratory equipment. Nitrile hydrolysis requires careful temperature and pH monitoring. [12][13] |
| Key Advantages | - Highly reliable and robust- High yields- Well-established procedure- Gaseous byproducts simplify workup | - Atom economical- Avoids hazardous chlorinating agents- Can be a greener alternative | Method 1 is favored for its reliability. [4]Method 2 is attractive from a green chemistry perspective. [13] |
| Key Disadvantages | - Use of hazardous and corrosive SOCl₂- Generation of acidic gas byproducts (HCl, SO₂) | - Risk of over-hydrolysis to carboxylic acid- Requires careful process control- Can be lower yielding if not optimized | Safety and handling of thionyl chloride is a major concern. [14]Selectivity is the primary challenge for nitrile hydrolysis. [15] |
| Scalability | Readily scalable; often used in industry. [5] | Scalable, but requires robust process control to ensure batch-to-batch consistency. | The reliability of the acyl chloride route makes it a common choice for industrial production. |
Part 4: Detailed Experimental Protocols
The following protocols are provided as self-validating systems. Adherence to these steps, particularly the safety precautions, is critical for a successful and safe synthesis.
Protocol 1: Synthesis from 2-Bromo-5-fluorobenzoic Acid via Acyl Chloride
Expertise & Causality: This protocol uses thionyl chloride to create a highly reactive acyl chloride, which is not isolated but used in situ. A solvent like toluene is chosen for its suitable boiling point for the reaction and its ability to be removed easily. The final amidation is an exothermic reaction and requires cooling.
Trustworthiness & Safety: WARNING: Thionyl chloride is highly toxic, corrosive, and reacts violently with water. [10][16]This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. [9][14]Ensure all glassware is thoroughly dried to prevent vigorous reactions.
Methodology:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap (e.g., a drying tube with CaCl₂ leading to a bubbler with NaOH solution) to the top of the condenser to neutralize HCl and SO₂ gases.
-
Reaction Mixture: To the flask, add 2-Bromo-5-fluorobenzoic acid (10.0 g, 45.66 mmol) and toluene (100 mL).
-
Activation: While stirring, carefully add thionyl chloride (6.5 mL, 89.2 mmol, ~1.95 eq) dropwise to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 80-90°C) using an oil bath and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution. The mixture should become a clear solution.
-
Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Then, cool the flask in an ice-water bath to 0-5°C.
-
Amidation: While vigorously stirring, slowly and carefully add concentrated ammonium hydroxide (28-30%, ~30 mL) dropwise, ensuring the temperature does not exceed 15°C. A precipitate will form.
-
Isolation: Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) and then with a small amount of cold hexane (20 mL).
-
Drying: Dry the white solid product in a vacuum oven at 50°C to a constant weight.
Protocol 2: Synthesis from 2-Bromo-5-fluorobenzonitrile via Partial Hydrolysis
Expertise & Causality: This protocol utilizes controlled acidic hydrolysis. Concentrated sulfuric acid acts as both the catalyst and the solvent. The reaction is quenched in ice water to precipitate the amide product, which is less soluble in cold water than the starting nitrile or the over-hydrolyzed carboxylic acid.
Trustworthiness & Safety: WARNING: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE. The addition of the reaction mixture to water is highly exothermic and can cause splashing. Perform this step slowly and carefully.
Methodology:
-
Setup: Place a magnetic stir bar in a 100 mL round-bottom flask.
-
Reaction Mixture: In a fume hood, cool the flask in an ice bath. Carefully add concentrated sulfuric acid (98%, 30 mL).
-
Addition of Nitrile: While stirring, slowly add 2-Bromo-5-fluorobenzonitrile (5.0 g, 25.0 mmol) in small portions, keeping the internal temperature below 20°C.
-
Heating: Once the addition is complete, remove the ice bath and warm the mixture to 80-85°C using an oil bath. Stir at this temperature for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Allow the reaction to cool slightly, then carefully and slowly pour the mixture into a beaker containing crushed ice (~200 g) with constant stirring. A white precipitate will form.
-
pH Adjustment: If necessary, neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Isolation & Filtration: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid and salts. Dry the product in a vacuum oven at 50°C to a constant weight.
Conclusion and Recommendations
Both the amidation of 2-bromo-5-fluorobenzoic acid and the partial hydrolysis of 2-bromo-5-fluorobenzonitrile represent viable and effective methods for the synthesis of this compound.
-
For Reliability and High Yield: The amidation of the corresponding carboxylic acid via an acyl chloride intermediate is the superior choice. It is a robust, well-understood, and highly efficient transformation that is readily scalable, making it ideal for applications where yield and process reliability are the primary drivers. The main drawback is the necessary handling of the hazardous reagent, thionyl chloride.
-
For Green Chemistry and Atom Economy: The partial hydrolysis of the nitrile is an attractive alternative. It avoids the use of harsh chlorinating agents and is more atom-economical. However, this method demands stringent process control to prevent the formation of the carboxylic acid byproduct, which can complicate purification and lower the overall yield.
The ultimate choice will depend on the specific project requirements, including the scale of the synthesis, the availability and cost of starting materials, the technical capabilities for process control, and the institutional policies regarding the handling of hazardous chemicals.
References
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- Chemistry LibreTexts. (2023).
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A Senior Application Scientist's Comparative Guide to the Certificate of Analysis of 2-Bromo-5-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the quality of starting materials is not merely a parameter—it is the bedrock upon which successful outcomes are built. The seemingly straightforward purchase of a chemical building block like 2-Bromo-5-fluorobenzamide (CAS No. 1006-34-4) is, in reality, the initiation of a critical data-driven workflow. The Certificate of Analysis (COA) is the primary document in this workflow, offering a batch-specific testament to a reagent's quality and purity.
This guide provides an in-depth technical comparison of this compound, dissecting its COA and benchmarking its performance against a common alternative, 2-Chloro-5-fluorobenzamide. Through this analysis, we aim to equip researchers with the expertise to critically evaluate such reagents, ensuring the integrity and reproducibility of their scientific endeavors.
Deconstructing the Certificate of Analysis: A Window into Reagent Quality
A Certificate of Analysis is more than a simple declaration of purity; it is a detailed report card of a specific manufacturing batch.[1][2] Understanding its components is crucial for any scientist. Let's explore a representative COA for a high-purity batch of this compound.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Identification | |||
| Appearance | White to off-white solid | Conforms | Visual |
| ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |
| Assay | |||
| Purity (HPLC) | ≥ 99.0% | 99.6% | HPLC |
| Physical Properties | |||
| Melting Point | 140 - 144 °C | 142.1 °C | Capillary Method |
| Impurities | |||
| Water Content | ≤ 0.5% | 0.12% | Karl Fischer Titration |
| Residual Solvents | ≤ 0.1% | < 0.05% | GC-HS |
| Unspecified Impurities | ≤ 0.1% | 0.08% | HPLC |
| 2-Chloro-5-fluorobenzamide | Not Detected | < 0.01% | HPLC |
Causality Behind the Parameters:
-
¹H NMR Conformance: This is a fundamental identity test. The proton NMR spectrum provides a unique fingerprint of the molecule, confirming the correct arrangement of protons on the aromatic ring and the amide group. Any deviation would suggest either a wrong compound or significant impurities.
-
Purity by HPLC (High-Performance Liquid Chromatography): This is the cornerstone of purity assessment for non-volatile organic compounds.[3][4] A high-purity value, like the 99.6% shown, is critical for stoichiometric calculations in subsequent reactions. The method's high sensitivity allows for the detection of even trace impurities.
-
Melting Point: A sharp melting point range is indicative of high purity. Impurities tend to depress and broaden the melting range.
-
Water Content: Water can act as an unwanted nucleophile in many reactions, particularly those involving organometallics or activated intermediates. The Karl Fischer titration is a highly accurate method for quantifying water content.
-
Residual Solvents: Solvents from the synthesis and purification process can interfere with subsequent reactions or be toxic to cell cultures. Gas Chromatography-Headspace (GC-HS) analysis is the standard for detecting volatile organic compounds.
-
Potential Impurities: The synthesis of this compound can potentially lead to the formation of related impurities. For instance, incomplete bromination of the starting material could leave residual 2-fluorobenzamide. Over-bromination is also a possibility, though less likely under controlled conditions. The presence of the chloro-analogue is monitored to ensure the specificity of the brominating agent used.
Performance Comparison: this compound vs. 2-Chloro-5-fluorobenzamide in Suzuki-Miyaura Cross-Coupling
A common and vital application of 2-halo-benzamides in medicinal chemistry is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[5][6] The choice of the halogen (bromine vs. chlorine) on the aromatic ring can significantly impact reactivity, reaction conditions, and ultimately, the yield of the desired product. Aryl bromides are generally more reactive than aryl chlorides in such reactions.[6]
To illustrate this, we will compare the performance of this compound and 2-Chloro-5-fluorobenzamide in a Suzuki-Miyaura reaction with phenylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
A Senior Application Scientist's Guide to In-Silico Modeling of 2-Bromo-5-fluorobenzamide Interactions
In the landscape of modern drug discovery, the preliminary assessment of small molecule interactions with biological targets is increasingly reliant on computational, or in-silico, methodologies. These approaches offer a rapid and cost-effective means to prioritize candidates for further experimental validation, saving invaluable time and resources. This guide provides a comprehensive, technically-grounded comparison of in-silico techniques for modeling the interactions of 2-Bromo-5-fluorobenzamide, a halogenated benzamide with potential as a lead compound in drug discovery.[1] While specific protein targets for this exact molecule are not extensively documented, we will utilize a representative bacterial target, Dihydrofolate Reductase (DHFR), based on the known antimicrobial activities of structurally related compounds, to illustrate the workflow.[2] This guide is intended for researchers, scientists, and drug development professionals seeking to apply these powerful predictive tools.
The Rationale for In-Silico First: A Paradigm of Efficiency
The journey of a drug from concept to clinic is arduous and expensive. In-silico modeling serves as a critical initial filter. By simulating the binding of a ligand to its target protein at an atomic level, we can predict its binding affinity and mode of interaction. This allows for the early identification of promising candidates and the elimination of those unlikely to succeed. The core principle lies in the computational "handshake" between a small molecule and a protein, predicting how they will interact in a three-dimensional space.[3]
Part 1: Molecular Docking - A Rapid Assessment of Binding Potential
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a cornerstone of in-silico drug design, providing a relatively fast method to screen large libraries of compounds against a protein target.
Experimental Protocol: Molecular Docking of this compound with DHFR
This protocol outlines the steps for performing a molecular docking experiment using the widely adopted AutoDock Vina software.[5]
Step 1: Preparation of the Receptor (DHFR)
-
Obtain Protein Structure: Download the crystal structure of the target protein, in this case, E. coli Dihydrofolate Reductase (DHFR), from the Protein Data Bank (PDB).
-
Prepare the Protein: Using molecular visualization software such as UCSF Chimera or AutoDock Tools, prepare the protein by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogens.
-
Assigning partial charges.
-
Saving the prepared structure in the required PDBQT format.
-
Step 2: Preparation of the Ligand (this compound)
-
Generate 3D Structure: The 3D structure of this compound can be generated from its 2D representation using software like Open Babel.
-
Energy Minimization: The ligand's geometry should be optimized using a suitable force field to obtain a low-energy conformation.
-
Save in PDBQT Format: The prepared ligand is then saved in the PDBQT format, which includes atomic charges and torsional degrees of freedom.
Step 3: Defining the Binding Site and Running the Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of DHFR. This box encompasses the region where the ligand is expected to bind.
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box, and other docking parameters.
-
Execute AutoDock Vina: Run the docking simulation from the command line. Vina will explore different conformations of the ligand within the defined binding site and score them based on a semi-empirical free energy force field.
Step 4: Analysis of Docking Results
-
Binding Affinity: The primary output is a table of binding affinities (in kcal/mol) for the top-ranked poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualization: The predicted binding poses should be visualized in the context of the protein's active site to analyze key interactions, such as hydrogen bonds and hydrophobic contacts.
Visualization of the Docking Workflow
Caption: Step-by-step workflow for molecular dynamics simulation.
Part 3: Comparative Analysis and Data Presentation
To provide a meaningful comparison, we will consider two hypothetical alternative compounds alongside this compound:
-
Alternative 1: A similar benzamide derivative with a different halogen substitution pattern.
-
Alternative 2: A known, potent inhibitor of DHFR (e.g., Methotrexate) as a positive control.
The following table summarizes the kind of quantitative data that would be generated from these in-silico experiments.
| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (from Docking) | Average RMSD of Ligand (nm) (from MD) | Predicted Binding Free Energy (kcal/mol) (from MM/PBSA) |
| This compound | -7.5 | 1500 | Ile5, Asp27, Phe31 | 0.25 | -10.2 |
| Alternative 1 | -6.8 | 4500 | Ile5, Phe31 | 0.35 | -8.5 |
| Alternative 2 (Methotrexate) | -10.2 | 1.5 | Ile5, Asp27, Ile94, Thr113 | 0.12 | -25.8 |
Interpretation of Results:
-
Docking Score: A more negative docking score suggests a higher binding affinity. In this hypothetical data, Methotrexate shows the best score, as expected. This compound shows a better score than Alternative 1.
-
Key Interacting Residues: Analysis of the binding poses reveals which amino acid residues in the active site are crucial for binding. Consistent interactions with key residues across different ligands can validate the docking protocol.
-
Ligand RMSD: A lower and more stable RMSD during the MD simulation indicates that the ligand remains in a stable conformation within the binding pocket.
-
Binding Free Energy: This value, calculated from MD simulations, provides a more accurate estimation of binding affinity than the docking score alone.
Conclusion and Future Directions
This guide has outlined a comprehensive in-silico workflow for characterizing the interactions of this compound with a representative protein target. The combination of molecular docking for rapid screening and molecular dynamics for a more detailed, dynamic analysis provides a powerful approach to guide further experimental work. The hypothetical data presented illustrates how these methods can be used to compare and prioritize compounds.
The next logical steps in a drug discovery pipeline would involve the in vitro validation of these computational predictions. This would include synthesizing the compound and performing enzymatic assays to determine its actual inhibitory activity against the target protein. The insights gained from the in-silico modeling, such as the key interacting residues, can inform the design of more potent analogs in subsequent rounds of lead optimization.
References
- GROMACS Tutorials. (n.d.).
- Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.).
- GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (n.d.).
- How to run a Molecular Dynamics simulation using GROMACS - Compchems. (2022, August 3).
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7).
- Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. (2025, April 1).
- Small molecule docking - Bonvin Lab. (n.d.).
- 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020, August 11).
- HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. (n.d.).
- Calculating binding free energy using the FSA method - Docswiki. (2019, May 10).
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
- NAMD Tutorial #4 - Calculation of Free Binding Energies and Pharmaceutical Screening. (2020, May 17).
- Calculating free energy - the GROMACS tutorials! (n.d.).
- Lesson 8: Binding Free Energies - CECAM-Members. (n.d.).
- Absolute Binding Free Energy - Gromacs 2016 - AlchemistryWiki. (2018, April 4).
- N-(benzyloxy)-2-bromo-5-fluorobenzamide | C14H11BrFNO2 | CID 9227655 - PubChem. (2025, December 27).
- 2-Bromo-5-fluorobenzaldehyde - PMC - NIH. (n.d.).
- 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321 - PubChem. (n.d.).
- Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC - NIH. (2024, December 1).
- Other protein target families | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate - SciSpace. (n.d.).
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- In Silico Screening of Quorum Sensing Inhibitor Candidates Obtained by Chemical Similarity Search - Semantic Scholar. (2022, July 30).
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A Comparative Cost-Analysis of Synthetic Routes to 2-Bromo-5-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to Synthesis Strategy and Economic Viability
Introduction
2-Bromo-5-fluorobenzamide is a key building block in medicinal chemistry, appearing in the structure of various pharmaceutically active compounds. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the drug development and manufacturing sectors. This guide provides a detailed comparative analysis of the two primary synthetic routes to this compound, starting from either 2-bromo-5-fluorobenzoic acid or 2-bromo-5-fluorobenzonitrile. We will delve into the mechanistic considerations, provide detailed experimental protocols, and present a comprehensive cost analysis to aid researchers in selecting the most suitable method for their needs.
Route 1: Amidation of 2-Bromo-5-fluorobenzoic Acid
This classical approach involves a two-step process: the activation of the carboxylic acid to a more reactive species, typically an acyl chloride, followed by amination.
Mechanistic Rationale
The direct amidation of a carboxylic acid with ammonia is generally unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid is first converted into a more electrophilic derivative. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common reagents for this transformation. The resulting acyl chloride is highly reactive towards nucleophilic attack by ammonia to form the desired amide.
Experimental Protocols
Step 1a: Synthesis of 2-Bromo-5-fluorobenzoic Acid via Oxidation of 2-Bromo-5-fluorotoluene
This preliminary step outlines the synthesis of the starting material, 2-bromo-5-fluorobenzoic acid, from the more readily available 2-bromo-5-fluorotoluene.
-
Materials: 2-bromo-5-fluorotoluene, potassium permanganate (KMnO₄), sodium bisulfite, hydrochloric acid (HCl), water.
-
Procedure:
-
To a solution of 2-bromo-5-fluorotoluene in water, add potassium permanganate portion-wise.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
To the filtrate, add sodium bisulfite to destroy any excess permanganate.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the 2-bromo-5-fluorobenzoic acid.
-
Filter the white solid, wash with cold water, and dry to afford the product. A typical yield for this oxidation is in the range of 80-90%.[1]
-
Step 1b: Synthesis of this compound
-
Materials: 2-bromo-5-fluorobenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), aqueous ammonia (NH₄OH).
-
Procedure:
-
Suspend 2-bromo-5-fluorobenzoic acid in dichloromethane.
-
Slowly add thionyl chloride to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture and carefully evaporate the excess thionyl chloride and dichloromethane under reduced pressure to obtain the crude 2-bromo-5-fluorobenzoyl chloride.
-
Dissolve the crude acyl chloride in a suitable solvent like dichloromethane or diethyl ether.
-
Slowly add this solution to a stirred, cooled (0 °C) concentrated aqueous solution of ammonia.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
The product, this compound, will precipitate out of the solution. Filter the solid, wash with cold water, and dry. Further purification can be achieved by recrystallization. A high yield is generally expected for this two-step process from the carboxylic acid.
-
Visualizing the Workflow
Caption: Workflow for Route 1.
Route 2: Partial Hydrolysis of 2-Bromo-5-fluorobenzonitrile
This route offers a more direct conversion from the nitrile functional group to the primary amide.
Mechanistic Rationale
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. By carefully controlling the reaction conditions, it is possible to stop the reaction at the amide stage. This is typically achieved by using milder acidic or basic conditions and lower temperatures compared to those required for complete hydrolysis to the carboxylic acid. Both acid- and base-catalyzed mechanisms are possible.
Experimental Protocols
Step 2a: Synthesis of 2-Bromo-5-fluorobenzonitrile via Sandmeyer Reaction
This preliminary step details the synthesis of the nitrile starting material from 2-bromo-5-fluoroaniline.
-
Materials: 2-bromo-5-fluoroaniline, hydrochloric acid (HCl), sodium nitrite (NaNO₂), copper(I) cyanide (CuCN), sodium cyanide (NaCN), water.
-
Procedure:
-
Dissolve 2-bromo-5-fluoroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Warm the reaction mixture gently to facilitate the decomposition of the diazonium salt and the formation of the nitrile.
-
Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane), wash the organic layer, dry, and concentrate to obtain 2-bromo-5-fluorobenzonitrile. The Sandmeyer reaction typically provides moderate to good yields.[2]
-
Step 2b: Synthesis of this compound
-
Materials: 2-bromo-5-fluorobenzonitrile, sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH), water.
-
Procedure (Acid-catalyzed):
-
Carefully add 2-bromo-5-fluorobenzonitrile to concentrated sulfuric acid, keeping the temperature low.
-
Gently warm the mixture to around 50-60 °C and stir for a specific period, monitoring the reaction progress by TLC or GC.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry to obtain this compound.
-
-
Procedure (Base-catalyzed):
-
Reflux a mixture of 2-bromo-5-fluorobenzonitrile in an aqueous or alcoholic solution of sodium hydroxide.
-
Monitor the reaction closely to avoid over-hydrolysis to the carboxylic acid.
-
Once the reaction is complete, cool the mixture and neutralize with a dilute acid to precipitate the product.
-
Filter, wash with water, and dry the this compound.
-
Visualizing the Workflow
Caption: Workflow for Route 2.
Comparative Cost-Analysis
The following table provides an estimated cost comparison for the synthesis of this compound via the two routes described. Prices are based on bulk chemical supplier data and are subject to change. The analysis assumes a hypothetical 100g scale of the final product and incorporates the synthesis of the immediate precursors.
| Parameter | Route 1: From 2-Bromo-5-fluorobenzoic Acid | Route 2: From 2-Bromo-5-fluorobenzonitrile |
| Starting Material | 2-bromo-5-fluorotoluene | 2-bromo-5-fluoroaniline |
| Cost of Starting Material (per kg) | ~$150 | ~$15 |
| Key Reagents | KMnO₄, SOCl₂, NH₄OH | NaNO₂, CuCN, H₂SO₄/NaOH |
| Cost of Key Reagents (per kg) | KMnO₄: ~ | NaNO₂: ~ |
| Overall Yield (estimated) | ~70% | ~60% |
| Number of Steps | 2 (from toluene derivative) | 2 (from aniline derivative) |
| Safety & Handling | Use of corrosive SOCl₂ and strong oxidant KMnO₄. | Use of highly toxic CuCN and corrosive acids/bases. |
| Environmental Impact | Generation of manganese dioxide waste. | Generation of copper and cyanide waste. |
| Estimated Cost per 100g of Product | $30 - $40 | $15 - $25 |
Discussion and Conclusion
From a purely economic standpoint, Route 2, the partial hydrolysis of 2-bromo-5-fluorobenzonitrile, appears to be the more cost-effective option. This is primarily due to the significantly lower cost of the starting material, 2-bromo-5-fluoroaniline, compared to 2-bromo-5-fluorotoluene.
However, several other factors must be considered:
-
Safety and Environmental Concerns: Both routes involve hazardous materials. Route 1 utilizes a strong oxidizing agent and a corrosive acid chloride precursor. Route 2 involves highly toxic cyanide salts and generates heavy metal waste, which requires specialized disposal procedures. The choice between the two may depend on the available safety infrastructure and waste management capabilities.
-
Scalability and Process Control: The amidation of the acid chloride in Route 1 is generally a high-yielding and reliable reaction, making it potentially more straightforward to scale up. The partial hydrolysis in Route 2 requires careful control of reaction conditions to prevent over-hydrolysis to the carboxylic acid, which could complicate purification and reduce the overall yield on a larger scale.
-
Availability of Starting Materials: While 2-bromo-5-fluoroaniline is currently more economical, market fluctuations could alter this landscape. The availability and pricing of both starting materials should be assessed at the time of synthesis.
References
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
Sources
Safety Operating Guide
Navigating the Disposal of 2-Bromo-5-fluorobenzamide: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle but a cornerstone of responsible science, safeguarding both personnel and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Bromo-5-fluorobenzamide, moving beyond rote instructions to explain the critical reasoning behind each procedural step. Our aim is to empower you, our scientific colleagues, with the knowledge to manage chemical waste with confidence and integrity.
Understanding the Hazard Profile of this compound
Before addressing disposal, we must first appreciate the inherent hazards of this compound. A Safety Data Sheet (SDS) is the primary authoritative source for this information.
According to its SDS, this compound (CAS No. 1006-34-4) is classified with the following hazards[1][2]:
-
Acute Toxicity 4 (Oral): Harmful if swallowed[2].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2].
The presence of bromine and fluorine atoms places this compound in the category of halogenated organic compounds . This classification is critical for waste segregation, primarily because the combustion of halogenated compounds can produce acidic gases (like hydrogen bromide and hydrogen fluoride) and other hazardous byproducts if not performed in a specialized incinerator equipped with scrubbers[3]. This is the fundamental reason why halogenated waste streams are kept separate from non-halogenated ones.
Immediate Safety & Handling Precautions
When handling this compound, especially when preparing it for disposal, adherence to proper Personal Protective Equipment (PPE) is non-negotiable.
| PPE Component | Specification & Rationale |
| Hand Protection | Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use to ensure integrity. The amide and halogenated aromatic structure necessitates a robust barrier to prevent skin contact and potential absorption[4]. |
| Eye/Face Protection | Use tightly fitting safety goggles or a face shield. This is crucial to prevent contact with the solid powder, which can cause serious eye irritation[1][2]. |
| Skin & Body Protection | Wear a lab coat, long pants, and closed-toe shoes. This prevents accidental skin contact with any residual chemical[5]. |
| Respiratory Protection | Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust, which can cause respiratory irritation[6][7]. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[8]. This regulation establishes the framework for "cradle-to-grave" management of hazardous waste.
Step 1: Waste Characterization
Any unwanted, unused, or expired this compound, as well as any materials heavily contaminated with it (e.g., weigh boats, gloves with visible powder, spill cleanup debris), must be treated as hazardous waste. This is due to its defined toxicological properties[1][2]. Under RCRA, this would likely be classified as a non-specific source waste or a discarded commercial chemical product.
Step 2: Segregation is Key
This is the most critical operational step. This compound waste must be collected in a container designated exclusively for "Halogenated Organic Solid Waste."
-
Why Segregate? Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and complexity. Non-halogenated solvents can often be recycled or burned for fuel value, whereas halogenated waste requires high-temperature incineration with specialized off-gas treatment[3]. Mixing the two renders the entire volume subject to the more stringent and expensive disposal method.
Step 3: Proper Container Management in a Satellite Accumulation Area (SAA)
Laboratories are designated as Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation and under the control of the operator[9].
-
Select the Right Container: Use a chemically compatible container that is in good condition and has a secure, tightly-fitting lid. The original product container is often a suitable choice if it is empty and in good shape[5].
-
Labeling: The moment the first particle of waste enters the container, it must be labeled. The EPA's Generator Improvements Rule mandates that the label clearly includes[9]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
An indication of the hazards (e.g., "Toxic," "Irritant" or corresponding GHS pictograms).
-
-
Keep it Closed: The waste container must remain closed at all times, except when actively adding waste. This is a strict RCRA requirement to prevent the release of vapors and to avoid spills[10].
-
Storage Location: Store the labeled waste container in a designated, secondary containment bin within the SAA, away from incompatible materials like strong oxidizing agents[5].
Step 4: Arranging for Disposal
Once the waste container is full (or has been accumulating for one year, whichever comes first), it must be transferred to your institution's central accumulation area (CAA) or directly picked up by a licensed hazardous waste disposal vendor.
-
The Role of the "Approved Waste Disposal Plant": The SDS instruction to "Dispose of contents/container to an approved waste disposal plant" refers to a facility that is permitted to treat, store, or dispose of hazardous waste under RCRA[1][4][6]. For halogenated organic solids like this compound, the standard and most environmentally sound disposal method is high-temperature incineration . This process destroys the organic molecule, and the resulting acidic gases are neutralized in a scrubber system. Landfilling is generally not a permissible option for halogenated organic compounds[11].
Visualizing the Disposal Decision Process
To ensure clarity, the following diagram outlines the logical workflow for handling this compound from initial use to final disposal.
Sources
- 1. fishersci.pt [fishersci.pt]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
A Comprehensive Guide to the Safe Handling of 2-Bromo-5-fluorobenzamide
An Essential Operational and Safety Blueprint for Laboratory Professionals
As a cornerstone in contemporary synthetic chemistry and drug discovery, 2-Bromo-5-fluorobenzamide is a valuable reagent. However, its handling demands a meticulous approach to safety to mitigate potential risks. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring that its use is both scientifically productive and operationally safe. Here, we move beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation, fostering a culture of proactive risk management in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. This compound is classified as an irritant and can pose specific risks upon exposure.[1] A comprehensive risk assessment should be conducted for every experimental protocol involving this reagent.
Hazard Summary
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
This table summarizes the primary hazards associated with this compound, based on its Safety Data Sheet (SDS).[1]
The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Acute effects of exposure can include irritation to the skin, eyes, and respiratory tract.[1] While chronic health effects have not been fully investigated, repeated or prolonged exposure should always be minimized.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when working with this compound. The selection of appropriate PPE is directly dictated by the compound's hazard profile.
-
Eye and Face Protection: Given that this compound causes serious eye irritation, the use of tightly fitting safety goggles or a face shield is mandatory.[1][4] This is to prevent any accidental splashes or contact with dust particles from reaching the eyes. Standard safety glasses do not provide a sufficient seal and are therefore inadequate.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact. Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable choice, providing a barrier against incidental contact.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.
-
Lab Coat: A standard laboratory coat should be worn at all times to protect street clothes and underlying skin from contamination.[3] For procedures with a higher risk of splashes or significant exposure, a chemical-resistant apron over the lab coat is recommended.
-
-
Respiratory Protection: Due to its potential to cause respiratory irritation, this compound should always be handled in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7] If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill clean-up, a NIOSH-approved respirator may be necessary.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Handling Protocol:
-
Pre-Operational Check: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and free of clutter.
-
Weighing and Dispensing: Conduct all weighing and dispensing of solid this compound within the confines of a chemical fume hood to prevent the inhalation of airborne particles. Use a spatula or other appropriate tool to handle the solid, avoiding the creation of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately sized and that the stirring is controlled to prevent aerosol formation.
-
Reaction Setup: All reactions involving this compound should be set up in a chemical fume hood. Ensure that all glassware is properly secured and that the reaction is monitored regularly.
-
Post-Handling Decontamination: After handling is complete, decontaminate all work surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water, even if gloves were worn.[7]
Storage:
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
Safe Handling Workflow
Caption: A visual representation of the safe handling workflow for this compound.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove any contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[3] Decontaminate the spill area with an appropriate solvent. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2][6] Do not dispose of this chemical in the regular trash or down the drain.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Ensure that waste containers are clearly labeled with the contents.[3]
By integrating these safety protocols into your standard operating procedures, you can confidently and safely utilize this compound in your research and development endeavors, ensuring a secure environment for yourself and your colleagues.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
